Propiolamide-13C3
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)prop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJTYESURSHXNB-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13C][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662175 | |
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185113-56-7 | |
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of Propiolamide-¹³C₃: A Guide for Isotopic Labeling Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace metabolic pathways, quantify metabolites, and serve as internal standards in mass spectrometry.[1][2] Propiolamide, the simplest acetylenic amide, and its isotopologues are valuable chemical probes. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Propiolamide-¹³C₃, where all three carbon atoms are the heavy isotope ¹³C. The synthesis begins with commercially available, fully labeled propionic acid, which is converted to its corresponding amide, followed by rigorous purification and characterization. This document is designed to provide both the practical "how" and the critical "why" behind each step, ensuring a reproducible and reliable outcome for research applications.
Part 1: Synthesis of Propiolamide-¹³C₃
Strategic Overview
The synthetic strategy is a two-stage process designed for efficiency and high isotopic incorporation. The core of this process is the direct amidation of a carboxylic acid.
-
Preparation of Propiolic Acid-¹³C₃ : The synthesis starts with Propionic Acid-¹³C₃, a commercially available and stable precursor.[3] This is first converted to Propiolic Acid-¹³C₃. A common route involves α,β-dihalogenation followed by a double dehydrohalogenation. For the purpose of this guide, we will assume the availability of Propiolic Acid-¹³C₃ as the direct precursor for the amidation step, as its synthesis from propionic acid is a multi-step process in itself.[4]
-
Amidation : The carboxyl group of Propiolic Acid-¹³C₃ is converted to a primary amide using ammonia. To facilitate this transformation under mild conditions and avoid the harsh temperatures required for direct thermal condensation, a carbodiimide coupling agent is employed.[5][6] We have selected 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification.[5]
Synthetic Workflow Diagram
The diagram below illustrates the direct amidation pathway from the carboxylic acid precursor to the final product.
Caption: Synthetic pathway from Propiolic Acid-¹³C₃ to Propiolamide-¹³C₃.
Experimental Protocol: Amidation of Propiolic Acid-¹³C₃
This protocol describes the conversion of Propiolic Acid-¹³C₃ to Propiolamide-¹³C₃ using EDC as a coupling agent.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Propiolic Acid-¹³C₃ | 73.06 | 500 mg | 6.84 |
| EDC·HCl | 191.70 | 1.57 g | 8.21 (1.2 eq) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 402 mg | 7.52 (1.1 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.38 mL | 13.68 (2.0 eq) |
| Dichloromethane (DCM), Anhydrous | - | 35 mL | - |
Procedure:
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Propiolic Acid-¹³C₃ (500 mg, 6.84 mmol) and Ammonium Chloride (402 mg, 7.52 mmol).
-
Solvent Addition : Add 35 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the resulting suspension at room temperature.
-
Base Addition : Cool the flask to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.38 mL, 13.68 mmol) to the suspension. The reasoning for using a non-nucleophilic base like DIPEA is to neutralize the HCl salt of EDC and the ammonium salt without competing as a nucleophile in the amidation reaction.
-
Coupling Agent Addition : In a single portion, add EDC·HCl (1.57 g, 8.21 mmol). The use of a slight excess of the coupling agent ensures the complete conversion of the carboxylic acid.[5]
-
Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.
-
Aqueous Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine. This washing sequence is designed to remove the basic DIPEA, any remaining acidic starting material, and water-soluble byproducts.[7]
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Propiolamide-¹³C₃ as a solid.
Part 2: Purification of Propiolamide-¹³C₃
Purification is a critical step to remove unreacted starting materials, coupling reagents, and the primary byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EU). The solid nature of propiolamide (m.p. 57-62 °C) makes it an excellent candidate for purification by recrystallization.[8] Flash column chromatography serves as an alternative or secondary purification step if significant impurities remain.
Purification Workflow Diagram
Caption: Decision workflow for the purification of Propiolamide-¹³C₃.
Method 1: Recrystallization (Primary Method)
Recrystallization is highly effective for purifying solid organic compounds by leveraging differences in solubility between the product and impurities in a chosen solvent at different temperatures.[9][10][11]
Experimental Protocol:
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, acetonitrile, ethanol, and mixtures with hexanes) at room and elevated temperatures.[9] The ideal solvent will dissolve the crude product when hot but show low solubility when cold. For propiolamide, a mixture of ethyl acetate and hexanes is often effective.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid. The use of minimal solvent is key to maximizing recovery yield.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy). Re-heat gently until the solution is clear again.
-
Cooling : Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying : Wash the crystals with a small amount of cold solvent (the same ethyl acetate/hexanes mixture) and dry them under a high vacuum to remove residual solvent.
Method 2: Flash Column Chromatography (Secondary Method)
If recrystallization fails to yield a product of sufficient purity, flash column chromatography is the preferred alternative.[12][13]
Experimental Protocol:
-
TLC Analysis : Determine an appropriate solvent system using TLC. A good system will show the product spot with a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities. A gradient of ethyl acetate in hexanes is a suitable starting point.
-
Column Packing : Prepare a slurry of silica gel in the non-polar solvent (hexanes) and pack it into a glass column.
-
Sample Loading : Dissolve the crude product in a minimal amount of DCM or the elution solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. This dry-loading technique typically results in better separation.
-
Elution : Run the column using the pre-determined solvent system, collecting fractions.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Propiolamide-¹³C₃.
Part 3: Characterization and Quality Control
Final validation of the product's identity, isotopic incorporation, and purity is essential. This is achieved through a combination of spectroscopic and physical analyses.
Analytical Data Summary
| Analysis | Expected Result for Propiolamide-¹³C₃ | Purpose |
| ¹H NMR | Signals corresponding to the amide (-NH₂) and alkyne (-CH) protons. | Structural Confirmation |
| ¹³C NMR | Three distinct signals in the appropriate chemical shift regions, exhibiting ¹³C-¹³C coupling. | Confirms ¹³C Incorporation |
| Mass Spec (HRMS) | [M+H]⁺ ion at m/z 73.04 (calculated for ¹³C₃H₄NO). | Confirms Molecular Formula |
| Melting Point | 57-62 °C (literature value for unlabeled compound).[8] | Purity Assessment |
| Purity (HPLC) | ≥98% | Quantitative Purity |
Interpreting the Data
-
Nuclear Magnetic Resonance (NMR) : NMR is the most definitive method for confirming successful isotopic labeling. In the ¹³C NMR spectrum, the presence of three signals confirms that all carbons are labeled. Furthermore, the signals will appear as complex multiplets due to ¹J, ²J, and ³J coupling between the adjacent ¹³C nuclei, providing unambiguous proof of the intact ¹³C₃ backbone.[14]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the final compound.[15] For Propiolamide-¹³C₃, the molecular ion peak will be shifted by +3 mass units compared to its unlabeled counterpart, directly corresponding to the incorporation of three ¹³C atoms. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis and purification of Propiolamide-¹³C₃. By employing a mild EDC-mediated amidation followed by a systematic purification strategy centered on recrystallization, researchers can reliably produce high-purity, isotopically labeled propiolamide. The analytical techniques described provide the necessary quality control to ensure the final product is suitable for demanding applications in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.
References
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Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
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Dopp, J.L., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Available at: [Link]
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Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
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Kivlehan, S.L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available at: [Link]
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Propiolamide-13C3: Chemical Properties, Stability, and Applications in Quantitative Proteomics and Covalent Ligand Discovery
Executive Summary
Propiolamide-13C3 is a fully carbon-13 labeled isotopologue of propiolamide, an electrophilic terminal alkyne. In modern drug development and chemical biology, it serves a dual, highly specialized purpose: as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for absolute quantification in mass spectrometry, and as a tunable covalent warhead for mapping cysteine and selenocysteine reactivity across the proteome. This technical guide provides an in-depth analysis of its physicochemical properties, stability kinetics, reactivity profiles, and field-validated protocols for Activity-Based Protein Profiling (ABPP) and LC-MS/MS workflows.
Physicochemical Properties and Structural Logic
Propiolamide-13C3 (CAS: 1185113-56-7) incorporates three 13C atoms into its skeletal backbone[1]. Unlike deuterium-labeled standards, which are susceptible to hydrogen-deuterium exchange (HDX) in aqueous biological matrices or acidic LC mobile phases, the 13C backbone is chemically inert to isotopic scrambling. This guarantees absolute structural integrity during harsh extraction protocols and provides a reliable +3 Da mass shift for mass spectrometry[2].
Quantitative Data Summary
The following table summarizes the core chemical descriptors of Propiolamide-13C3 compared to its unlabeled counterpart.
| Property | Propiolamide-13C3 | Unlabeled Propiolamide |
| CAS Number | 1185113-56-7[1] | 7341-96-0[3] |
| IUPAC Name | (1,2,3- 13C3 )prop-2-ynamide[1] | prop-2-ynamide[3] |
| Molecular Formula | 13C3H3NO [1] | C3H3NO [3] |
| Molecular Weight | 72.04 g/mol [1] | 69.06 g/mol [3] |
| Exact Mass | 72.0315 Da[1] | 69.0214 Da[4] |
| XLogP3 | -0.4[1] | -0.08[4] |
| Topological Polar Surface Area | 43.1 Ų[1] | 43.1 Ų[4] |
| Physical Form | Waxy Yellow Solid[5] | Solid |
Stability and Degradation Kinetics
The stability of propiolamide is dictated by its structure: a terminal alkyne conjugated to an electron-withdrawing amide group. This configuration creates a highly reactive Michael acceptor.
-
Thermal Stability: At ambient temperatures, the molecule is prone to spontaneous amino-yne click polymerization, especially in the presence of trace nucleophiles or basic impurities[6].
-
Storage Causality: To suppress this thermodynamic degradation pathway, long-term storage is strictly recommended at -20°C in a desiccated environment, protected from light[5]. Short-term handling at room temperature is permissible but should be minimized.
Reactivity Profile: The Electrophilic Warhead
Propiolamides are privileged structures in Targeted Covalent Inhibitor (TCI) design. They react readily with biological nucleophiles via Michael addition.
Targeting Selenocysteine and GPX4 Induction of Ferroptosis
Recent chemoproteomic studies have identified propiolamide as a potent warhead for targeting Glutathione Peroxidase 4 (GPX4)[7]. GPX4 is a unique enzyme that utilizes a catalytic selenocysteine (Sec) residue to reduce toxic lipid peroxides. Selenocysteine has a lower pKa (~5.2) than standard cysteine (~8.3), making it predominantly exist as a highly nucleophilic selenolate at physiological pH.
While the GPX4 active site microenvironment naturally suppresses this nucleophilicity to prevent off-target alkylation by endogenous electrophiles, the highly electrophilic nature of the propiolamide warhead overcomes this barrier[8]. Covalent alkylation of this selenocysteine irreversibly inhibits GPX4, leading to the lethal accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis[9].
Fig 1. Mechanism of GPX4 inhibition by propiolamide leading to ferroptosis.
Bioorthogonal Click Chemistry
Beyond covalent inhibition, the terminal alkyne of propiolamide serves as a bioorthogonal handle. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized fluorophores or affinity tags (e.g., biotin-azide)[10]. This dual functionality—covalent target engagement and click-reactivity—makes it an ideal probe for Activity-Based Protein Profiling (ABPP)[11].
Applications in Quantitative Chemical Proteomics
Overcoming Matrix Effects in LC-MS/MS
In quantitative LC-MS/MS, biological matrices (e.g., plasma, cell lysates) cause ion suppression or enhancement, severely skewing quantification. Propiolamide-13C3 is utilized as a SIL-IS to engineer certainty into these assays[2]. Because it shares the exact physicochemical properties of the unlabeled analyte, it perfectly co-elutes chromatographically. Any matrix effect experienced by the analyte is proportionally experienced by the 13C3 standard, allowing the ratio of their peak areas to provide true absolute quantification[2].
Fig 2. Isotope dilution LC-MS/MS workflow using Propiolamide-13C3.
Activity-Based Protein Profiling (ABPP)
By deploying Propiolamide-13C3 in live cells, researchers can map the "ligandable" cysteinome[12]. The probe covalently binds to reactive cysteines. Following cell lysis, a biotin-azide tag is "clicked" onto the alkyne handle. The labeled proteins are enriched via streptavidin, digested, and analyzed by mass spectrometry[11]. The +3 Da shift of the 13C3 variant allows for multiplexed, quantitative comparison between different biological states (e.g., healthy vs. disease).
Fig 3. Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Preparation and Validation of SIL-IS Stock
Objective: Create a stable, quantitative stock of Propiolamide-13C3.
-
Solvent Selection: Dissolve the waxy solid in anhydrous, LC-MS grade Dimethylformamide (DMF) or Methanol to a concentration of 10 mM. Causality: Anhydrous conditions prevent nucleophilic attack by water (hydrolysis) on the activated amide.
-
Aliquotting: Aliquot into single-use amber glass vials (to prevent UV degradation) and store immediately at -20°C[5].
-
Validation Checkpoint (Isotopic Purity): Inject the neat 13C3 standard into the LC-MS/MS. Monitor the MRM transition for the unlabeled propiolamide (e.g., 70.0 → fragment). The unlabeled peak area must be <0.5% of the 13C3 peak area to ensure the standard does not artificially inflate endogenous baseline readings.
Protocol 2: LC-MS/MS Matrix Effect Correction
Objective: Accurately quantify propiolamide-based drugs in plasma.
-
Spiking: Add 10 μL of a 1 μM Propiolamide-13C3 working solution to 100 μL of raw biological plasma before any extraction steps. Causality: Spiking prior to extraction ensures that any physical loss of the analyte during sample prep is identically mirrored by the internal standard.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate the organic layer under inert nitrogen gas and reconstitute in the LC mobile phase.
-
Validation Checkpoint (Matrix Factor): Calculate the IS-normalized Matrix Factor (MF). Divide the (Analyte/IS peak area ratio in matrix) by the (Analyte/IS peak area ratio in neat solvent). A self-validating system will yield an IS-normalized MF between 0.95 and 1.05, proving that ion suppression has been entirely mathematically negated.
Protocol 3: Cysteine Reactivity Profiling via CuAAC
Objective: Enrich and identify proteins covalently modified by propiolamide.
-
In Situ Labeling: Incubate live cells with 10 μM Propiolamide-13C3 for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse using a probe sonicator in a mild NP-40 buffer.
-
Click Chemistry: To 1 mg of proteome lysate, add 100 μM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 μM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ligand), and 1 mM CuSO4 . React for 1 hour at room temperature. Causality: TCEP maintains copper in the catalytic Cu(I) state, while TBTA stabilizes the Cu(I) ion to prevent disproportionation and oxidative protein damage[10].
-
Validation Checkpoint (Labeling Confirmation): Before proceeding to streptavidin enrichment and MS, run a small aliquot of the clicked lysate on an SDS-PAGE gel and perform a Western blot using Streptavidin-HRP. A successful experiment will show a broad smear of biotinylated proteins, confirming global cysteine engagement.
Conclusion
Propiolamide-13C3 is a highly versatile chemical tool. Its inherent electrophilicity allows it to interrogate the limits of covalent pharmacology—specifically targeting elusive residues like the selenocysteine of GPX4. Simultaneously, its stable isotopic backbone provides the analytical rigor required to quantify these interactions flawlessly via mass spectrometry. By adhering to strict storage protocols and utilizing self-validating workflows, researchers can leverage this compound to drive forward both targeted covalent inhibitor design and quantitative proteomics.
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Unveiling the Mechanism of Propiolamide-13C3 in Proteomic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiolamide-13C3 is a valuable chemical tool in the field of chemical proteomics, offering a powerful method for the investigation of protein function and activity. This guide provides a comprehensive overview of the mechanism by which Propiolamide-13C3 is utilized to label and identify proteins, moving beyond a simple procedural outline to delve into the underlying scientific principles. We will explore its role as a chemical probe in Activity-Based Protein Profiling (ABPP), detailing the enzymatic reactions that govern its covalent attachment to specific protein targets. Furthermore, this document will provide detailed experimental workflows, from initial cell labeling to mass spectrometry-based analysis, and present quantitative data to inform experimental design. The integration of stable isotope labeling with a bioorthogonal alkyne handle makes Propiolamide-13C3 a versatile reagent for both qualitative and quantitative proteomic studies, enabling a deeper understanding of complex biological systems.
Introduction: Beyond Canonical Amino Acid Labeling
The study of the proteome, the complete set of proteins expressed by an organism, is fundamental to understanding cellular function in both health and disease. While methods for metabolic labeling with non-canonical amino acids have revolutionized our ability to track protein synthesis, not all chemical probes are incorporated via the translational machinery. Propiolamide-13C3 stands as a prime example of a powerful chemical probe that interacts with proteins through a distinct mechanism: post-translational enzymatic modification.
Contrary to initial hypotheses that might classify it as a non-canonical amino acid analog, Propiolamide-13C3 lacks the requisite α-amino group for ribosomal incorporation. Instead, its utility lies in the field of Activity-Based Protein Profiling (ABPP) , a chemoproteomic strategy that employs reactive probes to directly assess the functional state of enzymes within complex biological samples.[1][2][3] The core of this technique lies in the covalent and irreversible reaction of the probe with a nucleophile present in the active site of a target enzyme.[2]
This guide will elucidate the precise mechanism of Propiolamide-13C3's function as an ABPP probe, providing the foundational knowledge for its effective application in proteomic research.
The Core Mechanism: Propiolamide-13C3 as an Activity-Based Probe
The incorporation of Propiolamide-13C3 into proteins is not a passive process of metabolic substitution, but rather an active, enzyme-driven covalent modification. This process can be dissected into two key stages: enzymatic labeling and bioorthogonal detection.
Enzymatic Labeling: Covalent Modification of Target Proteins
Propiolamide-13C3 acts as a substrate for specific classes of enzymes, which catalyze its covalent attachment to target proteins. The chemical structure of propiolamide, featuring a reactive terminal alkyne and an amide group, dictates its enzymatic targets. The amide group can serve as a recognition motif, guiding the probe to the active site of specific enzymes. Once positioned, the strained alkyne can act as a "warhead," reacting with a nucleophilic amino acid residue within the enzyme's active site to form a stable covalent bond.
While the complete enzymatic profile of propiolamide is an ongoing area of research, its reactivity is characteristic of probes targeting enzymes with nucleophilic active sites, such as certain classes of hydrolases or transferases. The specificity of the interaction is paramount, as it ensures that only catalytically active enzymes are labeled, providing a direct readout of their functional state.
Bioorthogonal Detection: The "Click" Chemistry Handle
The terminal alkyne group of Propiolamide-13C3 serves as a bioorthogonal handle. Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes.[4][5] The alkyne group is largely inert to the complex milieu of the cell until the introduction of a specific reaction partner.
This partner is typically an azide-functionalized reporter tag, which can be a fluorophore for imaging or an affinity tag like biotin for enrichment. The most common bioorthogonal reaction employed in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions compatible with biological samples.[5]
The workflow can be visualized as follows:
The Role of 13C3 Isotope Labeling
The incorporation of three carbon-13 isotopes in Propiolamide-13C3 is a critical feature for quantitative mass spectrometry-based proteomics. In a typical quantitative ABPP experiment, two or more biological samples (e.g., treated vs. untreated cells) are compared. One sample can be treated with the 13C-labeled probe, while the other is treated with the unlabeled (12C) counterpart. When the samples are combined and analyzed by mass spectrometry, the peptides derived from the probe-labeled proteins will appear as pairs of peaks with a predictable mass difference (in this case, 3 Daltons per incorporated probe). The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of the active enzyme in the different samples. This approach is conceptually similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), but it targets the active subset of proteins rather than the entire proteome.
Experimental Design and Protocols
The successful application of Propiolamide-13C3 requires careful experimental design and optimization. The following sections provide a general framework for a typical ABPP experiment.
Materials and Reagents
-
Propiolamide-13C3: High-purity, isotopically enriched probe.
-
Cell Culture or Tissue Lysates: The biological system under investigation.
-
Lysis Buffer: Non-denaturing buffer to maintain enzyme activity.
-
Click Chemistry Reagents:
-
Azide-functionalized reporter tag (e.g., Biotin-Azide, fluorescent Azide).
-
Copper(I) source (e.g., CuSO4).
-
Reducing agent (e.g., Sodium Ascorbate).
-
Copper ligand (e.g., TBTA, BTTAA) to stabilize Cu(I) and improve reaction efficiency.
-
-
Enrichment Resin: Streptavidin-coated beads for biotinylated protein capture.
-
Mass Spectrometry Grade Solvents and Reagents: For protein digestion and LC-MS/MS analysis.
Step-by-Step Experimental Workflow
Protocol 1: Labeling of Proteins in Cell Lysate
-
Cell Lysis: Harvest cells and lyse in a non-denaturing buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Add Propiolamide-13C3 to the lysate at a predetermined optimal concentration. Incubate at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic labeling.
-
Click Chemistry Reaction:
-
Prepare a "click mix" containing the azide-reporter tag, copper(I) sulfate, a reducing agent, and a copper ligand.
-
Add the click mix to the labeled lysate and incubate to allow for the bioorthogonal ligation.
-
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents.
-
Enrichment of Labeled Proteins (for biotin tags):
-
Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Elute the bound proteins or perform an on-bead digestion with a protease (e.g., trypsin) to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the labeled proteins and quantify their relative abundance based on the isotopic signature.
Protocol 2: Labeling of Proteins in Live Cells
-
Cell Treatment: Incubate live cells in culture with a cell-permeable version of Propiolamide-13C3 at an optimized concentration and duration.
-
Cell Lysis: Harvest and lyse the cells as described in Protocol 1.
-
Click Chemistry and Downstream Analysis: Proceed with the click chemistry reaction, enrichment, and mass spectrometry analysis as outlined in Protocol 1.
Causality Behind Experimental Choices
-
Non-denaturing Lysis Buffer: The use of a mild lysis buffer is critical to preserve the native conformation and, most importantly, the catalytic activity of the target enzymes. Denaturing conditions would lead to protein unfolding and loss of function, preventing the activity-based labeling.
-
Optimization of Probe Concentration and Incubation Time: These parameters must be carefully optimized to ensure sufficient labeling of target enzymes without causing off-target effects or cellular toxicity (in the case of live-cell labeling). A concentration and time course experiment is recommended to determine the optimal conditions for each biological system.
-
Inclusion of a Copper Ligand: Ligands such as TBTA or BTTAA are essential in the CuAAC reaction to protect the copper(I) from oxidation and to improve the reaction kinetics and efficiency, especially in complex biological mixtures like cell lysates.
Data Analysis and Interpretation
Mass Spectrometry Data Analysis
The analysis of the mass spectrometry data is a critical step in an ABPP experiment. Specialized proteomics software is used to:
-
Identify Peptides and Proteins: The software searches the acquired tandem mass spectra against a protein sequence database to identify the peptides and, by extension, the proteins present in the sample.
-
Quantify Isotopic Ratios: For quantitative experiments, the software identifies and calculates the intensity ratios of the peptide pairs corresponding to the 12C- and 13C-labeled probe.
-
Statistical Analysis: Statistical tests are applied to determine which proteins show a significant change in activity between the compared samples.
Interpreting the Results
A protein identified and quantified in a Propiolamide-13C3 ABPP experiment is a protein that was catalytically active under the experimental conditions. An increase in the isotopic ratio for a particular protein in a treated sample compared to a control sample indicates an increase in the activity of that enzyme. Conversely, a decrease in the ratio suggests a decrease in enzyme activity. This information can be invaluable for:
-
Target Identification and Validation: Identifying the protein targets of a drug or small molecule inhibitor.
-
Biomarker Discovery: Identifying enzymes whose activity is altered in a disease state.
-
Pathway Analysis: Understanding how the activity of specific enzymes is regulated in response to cellular stimuli.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from a Propiolamide-13C3 ABPP experiment comparing a control and a drug-treated sample.
| Protein ID | Gene Name | Description | Fold Change (Treated/Control) | p-value |
| P12345 | ENZ1 | Hydrolase Family Member X | 2.5 | 0.001 |
| Q67890 | ENZ2 | Transferase Y | 0.4 | 0.005 |
| A1B2C3 | PROT1 | Structural Protein Z | 1.1 | 0.85 |
Table 1: Example Quantitative Proteomics Data from a Propiolamide-13C3 ABPP Experiment. The fold change is calculated from the ratio of the 13C/12C-labeled peptides. A fold change greater than 1 indicates increased enzyme activity in the treated sample, while a fold change less than 1 indicates decreased activity.
Conclusion and Future Perspectives
Propiolamide-13C3 is a powerful and versatile chemical probe for the study of enzyme activity in complex proteomes. Its mechanism of action, rooted in the principles of Activity-Based Protein Profiling, allows for the selective labeling of active enzymes, providing a direct measure of their functional state. The integration of a bioorthogonal alkyne handle for click chemistry and stable isotope labeling for quantitative mass spectrometry makes it a state-of-the-art tool for modern proteomics research.
Future research will likely focus on expanding the known repertoire of enzymes that can be targeted by propiolamide and similar probes. Furthermore, the development of new and improved click chemistry reagents and mass spectrometry techniques will continue to enhance the sensitivity and scope of ABPP experiments. As our understanding of the "active proteome" grows, so too will the utility of chemical probes like Propiolamide-13C3 in unraveling the complexities of biological systems and accelerating the pace of drug discovery.
References
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- Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: a practical guide to the chemistry and design of activity-based probes. Journal of biological chemistry, 285(15), 11051–11055.
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Whitepaper: The Metabolic Fate and Proteomic Utility of Propiolamide-13C3 in Mammalian Systems
Executive Summary
The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies heavily on understanding the intracellular behavior of electrophilic warheads. Propiolamide-13C3 (CAS 1185113-56-7) is a highly reactive, isotopically labeled alkyne-amide electrophile[1]. By incorporating three carbon-13 atoms, this compound provides a distinct +72.03 Da mass shift upon covalent adduction, enabling precise mass spectrometry (LC-MS/MS) tracking without the confounding interference of endogenous isobaric modifications. This technical guide explores the dual metabolic fate of Propiolamide-13C3 in mammalian cells—protein target adduction versus glutathione (GSH)-mediated detoxification—and provides self-validating protocols for its use in proteomic workflows.
Chemical Biology & Electrophilic Reactivity
Propiolamide (prop-2-ynamide) features an electron-deficient terminal alkyne conjugated to an amide carbonyl. This architecture lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne highly susceptible to nucleophilic attack. Unlike acrylamides that undergo standard Michael additions, propiolamides undergo a thiol-yne addition with nucleophilic thiols (cysteine) or selenols (selenocysteine), resulting in the formation of a stable, irreversible vinyl thioether linkage[2].
The incorporation of the 13C3 stable isotope (13C3H3NO)[3] does not alter the electrophilic reactivity but serves as a critical analytical tracer. In quantitative proteomics, comparing the M+3 mass shift of Propiolamide-13C3 (+72.03 Da) against its unlabeled counterpart (+69.02 Da) allows researchers to confidently map target engagement sites across the proteome.
Intracellular Metabolic Fate
Upon entering a mammalian cell, Propiolamide-13C3 encounters a highly reducing environment rich in nucleophiles. Its metabolic fate bifurcates into two primary pathways:
Target Engagement: Covalent Protein Adduction
Due to its high intrinsic reactivity, propiolamide acts as a potent warhead for targeting hyper-reactive or sterically restricted nucleophilic residues[4].
-
Selenocysteine Targeting (GPX4): Glutathione peroxidase 4 (GPX4) is a critical antioxidant enzyme that protects cells from ferroptosis. Its active site contains a highly nucleophilic, yet sterically shielded, selenocysteine residue. Propiolamide warheads are among the few electrophiles capable of efficiently penetrating this site and covalently inhibiting GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death[2][4].
-
Cysteine Targeting (PKM2 & p97): Propiolamides also readily modify surface-accessible cysteines on metabolic and regulatory proteins. For instance, covalent modification of Cys424 and Cys474 on Pyruvate Kinase M2 (PKM2) disrupts its quaternary structure, allosterically modulating glycolysis[5][6]. Similarly, propiolamide derivatives have been utilized as irreversible inhibitors of the p97 AAA+ ATPase[7].
Detoxification: The Glutathione (GSH) Axis
The primary metabolic clearance mechanism for highly reactive electrophiles in mammalian cells is conjugation with Glutathione (GSH)[8].
-
GSH Scavenging: Propiolamide-13C3 is rapidly scavenged by the millimolar concentrations of intracellular GSH, either spontaneously or catalyzed by Glutathione S-Transferases (GSTs)[9].
-
Mercapturic Acid Pathway: The resulting GSH-propiolamide adduct is exported from the cell or further metabolized by peptidases (removal of glutamate and glycine) and N-acetyltransferases to form a mercapturic acid derivative (N-acetylcysteine conjugate), which is ultimately excreted.
Fig 1. Intracellular metabolic bifurcation of Propiolamide-13C3.
Quantitative Data Summary
The following table summarizes the physicochemical and kinetic parameters distinguishing the isotopologue from the native compound, crucial for precise experimental design.
| Parameter | Unlabeled Propiolamide | Propiolamide-13C3 |
| Molecular Formula | C3H3NO | 13C3H3NO |
| Molecular Weight | 69.06 g/mol | 72.04 g/mol |
| LC-MS/MS Mass Shift | +69.021 Da | +72.031 Da |
| Primary Target Residues | Cysteine, Selenocysteine | Cysteine, Selenocysteine |
| Adduct Linkage Type | Vinyl thioether | 13C-labeled Vinyl thioether |
| GSH Half-Life ( t1/2 ) | < 15 mins (Highly reactive) | < 15 mins (Isotope effect negligible) |
Standardized Experimental Protocols
To ensure trustworthiness and self-validation , the following protocols incorporate strict causality-driven steps. Every chemical intervention is designed to prevent artifactual data, such as post-lysis adduction.
Protocol A: LC-MS/MS Adduct Mapping in Mammalian Cells
This workflow maps the specific cysteine/selenocysteine residues modified by Propiolamide-13C3 in vivo.
-
In-Cell Labeling: Treat mammalian cells (e.g., HEK293T) at ~80% confluency with 10 µM Propiolamide-13C3 (or vehicle control) for 1–4 hours. Causality: The short incubation time minimizes the induction of apoptosis/ferroptosis, ensuring the captured proteome reflects primary target engagement rather than secondary cell-death artifacts.
-
Quenching & Lysis: Wash cells 3x with ice-cold PBS to remove unreacted probe. Lyse in denaturing buffer (8M Urea, 50 mM HEPES, pH 8.0) containing 50 mM Iodoacetamide (IAA). Causality: IAA immediately alkylates all unreacted, free cysteines. This is a critical self-validating step; it prevents any residual Propiolamide-13C3 from reacting with proteins after cell lysis, ensuring the +72.03 Da shift only represents in vivo binding[10].
-
Tryptic Digestion: Dilute urea to < 2M. Add sequencing-grade Trypsin (1:50 w/w) and incubate overnight at 37°C.
-
Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap).
-
Data Analysis: Search spectra using a dynamic modification of +72.031 Da on Cysteine and Selenocysteine. Compare against the vehicle control to validate the isotopic signature.
Fig 2. LC-MS/MS workflow for mapping 13C3-propiolamide adducts.
Protocol B: GSH-Depletion and Reactivity Profiling
Because propiolamides are highly reactive, measuring their GSH half-life ( t1/2 ) is standard for profiling off-target toxicity potential[8].
-
Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).
-
Reaction Initiation: Add Propiolamide-13C3 to a final concentration of 100 µM. Incubate at 37°C.
-
Kinetic Sampling: At defined intervals (0, 5, 15, 30, 60 mins), extract a 10 µL aliquot and immediately quench into 90 µL of 1% formic acid in acetonitrile. Causality: The extreme pH drop protonates the thiolate anion of GSH, instantly halting the nucleophilic addition reaction, capturing an accurate kinetic snapshot.
-
Quantification: Analyze via LC-MS. Monitor the depletion of the parent Propiolamide-13C3 mass (m/z 73.04[M+H]+) and the appearance of the GSH-adduct. Calculate the pseudo-first-order rate constant to determine the t1/2 .
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Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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Propiolamide-13C3_上海惠诚生物生物试剂 Source: E-Biochem URL:[Link]
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Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv / NIH URL:[Link]
-
A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity Source: bioRxiv URL:[Link]
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Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy Source: MDPI URL:[Link]
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Discovery of Irreversible p97 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI / PMC URL:[Link]
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Glutathione Mediates Control of Dual Differential Bio-orthogonal Labelling of Biomolecules Source: ResearchGate URL:[Link]
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Propiolamide-13C3: A Covalent Isotope-Encoded Probe for De Novo Protein Synthesis
Executive Summary
As a Senior Application Scientist navigating the complexities of translational proteomics, I frequently encounter the limitations of traditional metabolic labeling. Conventional probes like Azidohomoalanine (AHA) require methionine starvation, which induces an artificial metabolic stress response that skews the very translational profile we aim to measure. Conversely, O-Propargyl-puromycin (OPP) prematurely terminates the nascent chain, resulting in truncated peptides that prevent the study of full-length protein synthesis and co-translational folding.
To achieve true, unperturbed quantification of de novo protein synthesis, we must pivot to non-disruptive, highly specific chemical tools. Propiolamide-13C3 (CAS 1185113-56-7)[1] represents a paradigm shift in this domain. By exploiting the inherent chemical reactivity of unfolded nascent chains and pairing it with precise isotopic mass encoding, this probe allows for the multiplexed, high-resolution tracking of the nascent proteome without arresting translation or starving the cell.
Mechanistic Rationale: The Chemistry of Propiolamide-13C3
Propiolamide-13C3 is a small, electron-deficient alkyne with a molecular weight of 72.04 g/mol [2]. Its utility as a probe for protein synthesis is rooted in two distinct chemical properties: Electrophilic Trapping and Isotopic Encoding .
The Electrophilic Warhead: Kinetic Trapping of Nascent Chains
Newly synthesized polypeptides exit the ribosomal tunnel in an unfolded state. At this exact moment, their cysteine residues are fully reduced and sterically exposed. Propiolamide acts as a highly reactive Michael acceptor. It kinetically outcompetes spontaneous folding and Protein Disulfide Isomerase (PDI)-mediated disulfide bond formation[3], covalently modifying these exposed thiols to form a stable vinyl sulfide linkage[4]. Because this reaction targets side chains rather than the peptide backbone or the ribosomal active site, translation proceeds uninterrupted.
The 13C3 Isotope: Mass-Edited Multiplexing
The incorporation of three Carbon-13 atoms into the propiolamide scaffold provides a critical analytical advantage. It introduces a precise +75.04 Da mass shift on modified peptides, compared to the +72.04 Da shift of the natural 12C variant. This mass difference is easily resolved by MALDI-TOF or LC-MS/MS[5], enabling "Heavy/Light" comparative proteomics[6]. By eliminating the need for bulky fluorophores or biotin tags during the initial labeling phase, we prevent the steric hindrance that often perturbs nascent chain behavior[7].
Figure 1: Kinetic trapping of nascent polypeptides via Propiolamide-13C3 Michael addition.
Quantitative Data Presentation
To understand why Propiolamide-13C3 is replacing legacy systems in advanced drug development assays, we must compare their functional metrics. The table below summarizes the quantitative and mechanistic differences between leading protein synthesis probes.
| Probe Type | Mechanism of Action | Metabolic Perturbation | Mass Shift (Da) | Multiplexing Capability | Key Advantage |
| Propiolamide-13C3 | Covalent Thiol-Yne Trapping | Low (No Met depletion) | +75.04 (Heavy) | High (Isotope Encoded) | Captures full-length nascent chains; no translation arrest. |
| Propiolamide-12C | Covalent Thiol-Yne Trapping | Low (No Met depletion) | +72.04 (Light) | High (Pair with 13C3) | Baseline comparative probe for Heavy/Light workflows. |
| O-Propargyl-puromycin (OPP) | Ribosomal Chain Termination | High (Arrests translation) | N/A (Requires Click) | Low | Rapid labeling; highly specific to active ribosomes. |
| Azidohomoalanine (AHA) | Met-tRNA Substitution | High (Requires Met starvation) | +143.06 (Free AHA) | Moderate | Standard bioorthogonal handle for click chemistry. |
Experimental Protocols: Self-Validating Workflows
As scientists, we cannot rely on blind faith in a protocol; every assay must be a self-validating system. The following methodologies incorporate internal controls and chemical causality to ensure absolute data integrity.
Protocol 1: In Vivo Pulse Labeling and Trapping
Objective: Covalently tag de novo synthesized proteins in live cells using Heavy (13C3) and Light (12C) Propiolamide.
-
Cell Preparation: Culture target cells to 80% confluency in standard complete media. Causality: Unlike AHA, do not switch to methionine-free media. We want to measure the proteome in its native, unperturbed state.
-
Control Validation (The Self-Validating Step): Pre-treat a control well with 50 µg/mL Cycloheximide (CHX) for 30 minutes. CHX halts ribosomal translocation. If the probe is specifically targeting nascent chains, the CHX-treated sample will show a >95% reduction in probe incorporation.
-
Pulse Labeling: Add 50 µM of Propiolamide-13C3 (Treatment Group) or Propiolamide-12C (Vehicle/Control Group) directly to the media.
-
Incubation: Incubate for exactly 15 minutes. Causality: A short pulse is critical. Longer incubations increase the risk of labeling mature, dynamically unfolding proteins, which dilutes the specificity for de novo synthesized chains.
-
Quenching: Wash cells rapidly with ice-cold PBS containing 10 mM Dithiothreitol (DTT). Causality: DTT acts as a sacrificial nucleophile, instantly quenching any unreacted propiolamide and halting the labeling process.
Protocol 2: Cell Lysis, Enrichment, and LC-MS/MS Quantification
Objective: Extract, isolate, and quantify the isotope-encoded nascent peptides.
-
Lysis and pH Optimization: Lyse cells in a denaturing buffer (8M Urea) strictly adjusted to pH 8.0. Causality: Propiolamide is an electron-deficient alkyne. At pH 8.0, the local concentration of the highly nucleophilic thiolate anion (S⁻) is maximized, ensuring any trapped adducts remain stable and quantitative functionalization is maintained[4].
-
Proteolytic Digestion: Reduce, alkylate (using iodoacetamide to block unlabeled cysteines), and digest the proteome overnight with Trypsin.
-
Internal Standard Spike (The Self-Validating Step): Spike the digested lysate with a known concentration of a synthetic 15N-labeled peptide modified with 12C-propiolamide. Causality: This "Isotopic Decoy" allows us to continuously monitor the ionization efficiency of the mass spectrometer. If the 15N signal deviates by more than 5%, the run is flagged for recalibration, ensuring Heavy/Light ratios reflect true biology, not instrumental drift.
-
Fractionation: Enrich the peptide pool using Strong Cation Exchange (SCX) chromatography to reduce sample complexity.
-
LC-MS/MS Acquisition: Analyze the fractions using high-resolution tandem mass spectrometry, extracting the +75.04 Da and +72.04 Da precursor masses to generate Heavy/Light quantification ratios.
Figure 2: Quantitative proteomics workflow utilizing Heavy (13C3) and Light (12C) Propiolamide.
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Foreword: The Significance of Targeted Isotopic Labeling in Modern Proteomics
An In-Depth Technical Guide to the Structural Analysis of Propiolamide-¹³C₃ Labeled Peptides
In the landscape of chemical proteomics, the ability to selectively tag and identify proteins of interest within a complex biological system is paramount. This guide delves into the structural analysis of peptides labeled with propiolamide-¹³C₃, a powerful chemical probe that combines the selectivity of alkyne-azide "click" chemistry with the quantitative power of stable isotope labeling.[1][2] The propiolamide group provides a terminal alkyne handle, a bioorthogonal moiety not found in native biological systems, allowing for the highly specific covalent attachment of reporter tags (like biotin or fluorophores) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] The incorporation of three ¹³C atoms provides a distinct mass signature, enabling precise identification and quantification in mass spectrometry and offering a unique probe for NMR-based structural studies.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for applications such as activity-based protein profiling (ABPP), target identification, and the characterization of post-translational modifications.[7][8]
The Core Principle: A Dual-Function Chemical Probe
The utility of propiolamide-¹³C₃ stems from its two key features: the bioorthogonal alkyne group and the stable ¹³C₃ isotopic label. This design allows for a two-stage experimental approach: enrichment followed by analysis.
-
Stage 1: Enrichment via Click Chemistry: The terminal alkyne is the reactive handle. After labeling proteins in situ (e.g., in live cells or lysates), the alkyne-tagged proteins can be covalently linked to an azide-functionalized reporter, most commonly azide-biotin.[1] This "clicks" a high-affinity purification tag onto the protein of interest, allowing for its stringent isolation from the complex proteome using streptavidin-coated beads.[9][10] This step is crucial for enhancing the signal-to-noise ratio and detecting low-abundance proteins.[10]
-
Stage 2: Structural Analysis via Mass Spectrometry or NMR: Once enriched, the labeled peptides are analyzed.
-
In Mass Spectrometry (MS): The +3 Da mass shift from the three ¹³C atoms (relative to the unlabeled ¹²C version) creates a unique isotopic pattern that distinguishes the labeled peptide from the endogenous background. This allows for confident identification and relative or absolute quantification.[5][11]
-
In Nuclear Magnetic Resonance (NMR): The ¹³C nuclei provide a sensitive probe for characterizing the local chemical environment, conformation, and dynamics at the site of labeling.[12][13]
-
The overall workflow provides a self-validating system: the ability to enrich a peptide via the alkyne handle and subsequently identify it by its unique mass shift confirms its identity as a target of the labeling experiment.
Analysis by Mass Spectrometry: Identification and Quantification
Mass spectrometry is the primary tool for identifying and quantifying propiolamide-¹³C₃ labeled peptides from complex mixtures.[14] A typical bottom-up proteomics strategy is employed, involving protein digestion, liquid chromatography (LC) separation, and tandem mass spectrometry (MS/MS) analysis.[15]
The ¹³C₃ Isotopic Signature
The core of the MS analysis relies on the predictable mass shift introduced by the ¹³C₃ label. High-resolution mass spectrometers are essential to accurately measure this shift and distinguish it from other potential modifications.[5][16]
| Feature | Unlabeled Propiolamide | Propiolamide-¹³C₃ | Mass Shift (Da) |
| Chemical Formula | C₃H₃NO | ¹³C₃H₃NO | N/A |
| Monoisotopic Mass | 69.02146 Da | 72.03150 Da | +3.01004 |
| Average Mass | 69.06212 Da | 72.07214 Da | +3.01002 |
This +3.01 Da shift creates a distinct "heavy" isotopic peak cluster for the labeled peptide, which can be readily identified in the MS1 spectrum. The relative intensity of the "heavy" (labeled) versus the "light" (unlabeled, if present) peak provides a direct measure of labeling efficiency or differential abundance across samples.[11]
Experimental Protocol: Peptide Enrichment and Preparation for MS
This protocol outlines the key steps from a labeled cell lysate to a sample ready for MS analysis.
-
Lysis and Protein Quantification:
-
Lyse cells containing propiolamide-¹³C₃ labeled proteins in a denaturing buffer (e.g., Urea Lysis Buffer) supplemented with protease inhibitors.[10]
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
Click Reaction for Biotinylation:
-
Rationale: To covalently attach a biotin handle for affinity purification.
-
To 1 mg of protein lysate, add the click chemistry reaction components. A common formulation includes copper(II) sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate or a water-soluble phosphine like BTTAA) to generate the Cu(I) catalyst, and an azide-biotin conjugate.[1][10]
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Rationale: To isolate the biotinylated peptides.
-
Add streptavidin-functionalized agarose or magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours to allow for binding.
-
Wash the beads extensively with high-stringency buffers (e.g., high salt, urea, and/or SDS-containing buffers) to remove non-specifically bound proteins.[10]
-
-
On-Bead Digestion:
-
Rationale: To cleave the enriched proteins into peptides suitable for MS analysis while they are still immobilized, minimizing sample loss.
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide (IAA) to ensure linear peptides.
-
Add a protease, typically Trypsin, and incubate overnight at 37°C.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the cleaved peptides.
-
Perform a final elution from the beads using a solution like formic acid or acetonitrile.
-
Desalt the pooled peptide solution using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of MS-compatible solvent (e.g., 0.1% formic acid in water).
-
Analysis by NMR Spectroscopy: Probing Local Structure
While MS provides unparalleled sensitivity for identification, NMR spectroscopy offers high-resolution structural and dynamic information in the solution state. [17][18]The ¹³C₃ label on the propiolamide tag serves as a site-specific probe.
Utility of the ¹³C₃ Label in NMR
-
Chemical Shift Perturbation: The ¹³C chemical shifts are highly sensitive to the local electronic environment, which is dictated by the peptide's secondary and tertiary structure. [19][20]Changes in the ¹³C chemical shifts of the propiolamide tag upon binding to a ligand or another protein can report on interactions occurring at the labeling site. [13]* Relaxation Studies: ¹³C relaxation experiments can provide information about the dynamics (flexibility) of the peptide backbone and sidechains at the point of modification.
-
Isotope-Edited Experiments: In cases where the labeled peptide is interacting with a much larger, unlabeled binding partner, isotope-filtered experiments can be used to specifically observe only the signals from the ¹³C-labeled peptide, simplifying otherwise crowded spectra.
Experimental Considerations
-
Sample Requirements: NMR is significantly less sensitive than MS. Samples must be of high purity and concentration, typically >0.1 mM in a volume of ~500 µL. [21][22]* Isotopic Enrichment: While the ¹³C₃ label on the tag is useful, for full peptide structure determination, uniform ¹³N and/or ¹³C labeling of the entire peptide is often required. [12]The propiolamide-¹³C₃ tag can then be used as a specific starting point for resonance assignment.
-
Key Experiments:
-
1D ¹³C Spectrum: A simple experiment to observe the ¹³C signals directly. The large chemical shift dispersion of ¹³C often provides better resolution than ¹H spectra. [23] * 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment, correlating each ¹³C nucleus with its directly attached proton(s). It provides a unique "fingerprint" of the labeled peptide.
-
2D/3D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to measure through-space proximities between protons (<5 Å), which are the primary source of restraints for 3D structure calculation. ¹³C-edited NOESY experiments can resolve ambiguity in crowded proton spectra.
-
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Peptide Identity, PTMs, Labeling Site, Relative/Absolute Quantification. | High sensitivity (fmol-amol), high throughput, tolerant of complex mixtures. | Provides limited information on higher-order structure or dynamics. |
| NMR Spectroscopy | 3D Structure, Conformation, Dynamics, Molecular Interactions. | Atomic-level structural detail in solution, reports on dynamics over a wide timescale. | Requires high sample concentration and purity, limited to smaller proteins (<30 kDa). [21] |
Conclusion and Future Outlook
The use of propiolamide-¹³C₃ labeled peptides represents a robust and versatile strategy in chemical biology and drug discovery. By synergistically combining the specific enrichment capabilities of click chemistry with the analytical power of stable isotope labeling, researchers can confidently identify and quantify target peptides from highly complex biological matrices. Mass spectrometry remains the workhorse for identification and quantification, while NMR spectroscopy provides an avenue for detailed structural characterization of the isolated products. As MS instrumentation continues to improve in speed and sensitivity, and as NMR techniques become more sophisticated, the application of such dual-function probes will undoubtedly expand, shedding further light on the intricate molecular processes that govern cellular function and disease.
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- Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. (2024).
- The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. (1994). PubMed.
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- Proximity-dependent labeling methods for proteomic profiling in living cells: an upd
- 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. (2024). EPIC.
- Application and development of proteomics in biopharmaceutical industry. (2021).
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- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). MDPI.
- Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). MDPI.
- NMR-Based Peptide Structure Analysis. (n.d.).
- Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface. (2025). MDPI.
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
- Click chemistry and its application to proteomics. (2019). G-Biosciences.
- What Is Peptide Mass Spectrometry Identific
- Normalization of proximity labeling proteomics data to an endogenously... (n.d.).
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- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Chemical Synthesis of Human Proteoforms and Applic
- Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. (n.d.). PMC.
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- Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. (n.d.).
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- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Source not available.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing.
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Unmasking Electrophilic Liabilities: A Comprehensive Guide to Investigating Propiolamide-13C3 Toxicity in Cell Culture
Executive Summary
Targeted covalent inhibitors (TCIs) have revolutionized pharmacology by offering prolonged target engagement and high potency. However, balancing warhead reactivity with off-target toxicity remains a formidable challenge in drug development. Propiolamides (propynamides) are highly reactive electrophiles utilized in next-generation TCIs. Due to their intrinsic reactivity, they can drive profound cellular toxicity via glutathione (GSH) depletion and off-target protein alkylation. This technical guide provides a rigorous framework for investigating propiolamide-induced toxicity, leveraging the isotopically labeled Propiolamide-13C3 to map covalent adducts and elucidate cellular stress pathways.
The Chemical Biology of Propiolamide Warheads
In covalent drug discovery, the design of an irreversible inhibitor requires a delicate balance: the electrophilic warhead must be reactive enough to engage the target nucleophile (typically a non-catalytic cysteine) but stable enough to avoid indiscriminate alkylation of off-target proteins[1]. While acrylamides remain the most widely deployed warheads (e.g., in osimertinib and ibrutinib), propiolamides have emerged as potent alternatives. They are notably featured in second-generation Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib and tirabrutinib[2].
However, the alkyne-based propiolamide moiety is intrinsically more reactive toward thiols than its alkene-based acrylamide counterpart. Unsubstituted propiolamides react rapidly via hetero-Michael addition, which can lead to significant off-target liabilities and cellular toxicity if the warhead is not sterically or electronically attenuated[3].
Mechanistic Pathways of Propiolamide Toxicity
The toxicity of highly reactive electrophiles in cell culture is primarily driven by two interconnected mechanisms:
-
Glutathione (GSH) Depletion: GSH is the most abundant intracellular non-protein thiol, serving as the primary defense against electrophilic and oxidative stress. Propiolamides rapidly conjugate with GSH. This massive depletion of the intracellular antioxidant pool leaves the cell vulnerable to reactive oxygen species (ROS)[4].
-
Off-Target Protein Alkylation: Beyond GSH, promiscuous electrophiles covalently modify solvent-exposed cysteines on essential proteins. For instance, propiolamide fragments have been identified as potent inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 inhibition prevents the clearance of lipid peroxides, directly triggering ferroptosis—a non-apoptotic, iron-dependent form of cell death[5].
Fig 1. Mechanistic pathway of Propiolamide-13C3 induced cytotoxicity via thiol alkylation.
Isotopic Tracing: The Strategic Advantage of Propiolamide-13C3
To systematically investigate these toxicity mechanisms, researchers must map where and how fast the electrophile binds. Traditional methods rely on bulky fluorophores or biotin tags, which drastically alter the physicochemical properties and cellular permeability of the small molecule.
Propiolamide-13C3 (Molecular Weight: 72.04 g/mol ) offers an elegant solution[6]. By substituting all three carbon atoms with the heavy 13C isotope, the molecule retains the exact steric and electronic profile of the native warhead while introducing a highly specific +72.03 Da mass shift upon cysteine alkylation. In high-resolution LC-MS/MS proteomics, this distinct isotopic signature allows application scientists to differentiate true covalent adducts from isobaric endogenous modifications, enabling precise quantification of target engagement and off-target liabilities.
Quantitative Benchmarking of Electrophile Reactivity
Understanding the kinetic profile of the warhead is critical for predicting its toxicity. The half-life ( t1/2 ) of the electrophile in the presence of excess GSH is the gold-standard metric for intrinsic reactivity[7].
Table 1: Comparative Electrophilic Reactivity and Toxicity Metrics
| Electrophile Class | Representative Modification | GSH Half-Life ( t1/2 ) | Primary Toxicity Mechanism |
| Unsubstituted Propiolamide | Propynamide (Hydrogen-substituted) | ~0.1 h (6 min)[4] | Rapid GSH depletion, GPX4 inhibition |
| Methyl-Propiolamide | 2-Butynamide derivatives | ~79.6 h[4] | Lower off-target alkylation |
| Acrylamide | Ibrutinib / Osimertinib warhead | ~235 min[8] | Moderate GSH depletion |
| Vinyl Sulfonamide | - | ~4 min[8] | High off-target reactivity |
Self-Validating Experimental Protocols
To rigorously evaluate Propiolamide-13C3 toxicity, we employ a dual-pronged experimental approach. The following protocols are designed with built-in causal controls to ensure data integrity.
Protocol A: Intracellular GSH Depletion Kinetics
-
Objective: Quantify the rate of GSH depletion to assess the acute oxidative liability of the electrophile.
-
Causality Principle: We utilize cold methanol extraction to instantly denature enzymes and halt thiol-disulfide exchange. If cells are lysed in standard aqueous buffers, atmospheric oxygen and liberated cellular oxidases will artificially convert GSH to oxidized GSSG, confounding the toxicity data.
-
Methodology:
-
Cell Seeding: Plate HepG2 cells (a metabolically competent hepatic line) at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.
-
Dosing: Treat cells with Propiolamide-13C3 at logarithmic concentrations (0.1 µM to 50 µM) for 1, 4, and 24 hours.
-
Quenching & Lysis: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 500 µL of pre-chilled (-20°C) 80% methanol.
-
Extraction: Scrape cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Monitor the depletion of the native GSH pool and the appearance of the GSH-Propiolamide-13C3 adduct.
-
Protocol B: LC-MS/MS Target Engagement and Adduct Mapping
-
Objective: Identify the specific off-target proteins (e.g., GPX4) alkylated by Propiolamide-13C3 that drive cellular stress.
-
Causality Principle: We employ a differential alkylation strategy using Iodoacetamide (IAA). By treating the lysate with IAA, all unreacted cysteines are capped. This prevents artifactual disulfide scrambling during digestion and ensures that any cysteine bearing the +72.03 Da 13C3-propiolamide mass shift was genuinely engaged in vivo.
-
Methodology:
-
In Situ Labeling: Treat cells with 10 µM Propiolamide-13C3 for 4 hours.
-
Denaturing Lysis: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0) to completely unfold proteins and expose all buried cysteines.
-
Reduction & Capping: Reduce disulfides with 10 mM DTT (37°C, 30 min). Alkylate remaining free cysteines with 20 mM IAA (dark, 30 min).
-
Digestion: Dilute urea to <2M and digest overnight with sequencing-grade Trypsin at 37°C.
-
Peptide Desalting & MS: Desalt peptides using C18 spin columns. Analyze via nanoLC-ESI-MS/MS. Search the raw data against the human proteome, specifying a dynamic modification on Cysteine of +72.0315 Da (Propiolamide-13C3 adduct)[6].
-
Fig 2. Parallel workflow for phenotypic toxicity screening and LC-MS/MS adduct tracking.
Conclusion
While propiolamides represent a powerful class of electrophilic warheads for targeted covalent inhibitors, their high intrinsic reactivity necessitates rigorous toxicity profiling. By integrating isotopically labeled Propiolamide-13C3 with advanced LC-MS/MS workflows and phenotypic screening, researchers can systematically unmask off-target liabilities, optimize warhead sterics, and develop safer, more selective covalent therapeutics.
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Advanced approaches of developing targeted covalent drugs - PMC Source: nih.gov URL:[Link]
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Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding Source: nih.gov URL:[Link]
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Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem - NIH Source: nih.gov URL:[Link]
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Recent Advances in Covalent Drug Discovery - MDPI Source: mdpi.com URL:[Link]
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BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC Source: nih.gov URL:[Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: nih.gov URL:[Link]
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Identification of electrophilic fragments that display reduced toxicity... - ResearchGate Source: researchgate.net URL:[Link]
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Vinyl sulfonimidamides as a new cysteine reactive electrophile - ChemJam Source: chemjam.com URL:[Link]
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Propiolamide-13C3: A Precision Isotope-Labeled Electrophile for Profiling Cellular Nucleophiles
The Mechanistic Imperative of Propiolamide Warheads
In the development of targeted covalent inhibitors (TCIs) and chemoproteomic probes, the selection of the electrophilic "warhead" dictates both the selectivity and the kinetic profile of the molecule. While acrylamides have historically dominated the clinical landscape, they often lack the intrinsic reactivity required to engage shallow active sites or sterically hindered allosteric pockets.
Propiolamides (alkynyl amides) have emerged as highly potent alternatives, demonstrating superior covalent capture capabilities against challenging targets such as Glutathione Peroxidase 4 (GPX4)[1] and the SARS-CoV-2 main protease (Mpro)[2]. The reactivity of propiolamides is driven by the electron-withdrawing nature of the amide group, which polarizes the adjacent alkyne. This polarization renders the β -carbon highly susceptible to nucleophilic attack by cellular nucleophiles—predominantly the thiolate anions of cysteine residues[3].
This reaction proceeds via an yne-Michael addition , resulting in a stable, irreversible vinyl sulfide adduct. Because the intrinsic pKa of a free cysteine thiol is approximately 8.6, its nucleophilicity in a cellular environment is heavily dependent on the local protein microenvironment, which can depress the pKa to physiological levels (7.4) to form the hyper-reactive thiolate[4].
Fig 1: Yne-Michael addition of a cysteine thiolate to Propiolamide-13C3, forming a vinyl sulfide.
The Strategic Role of the 13C3 Isotope Label
A persistent challenge in chemoproteomics is the "observer effect"—the attachment of bulky fluorophores or biotin tags to a warhead drastically alters its physicochemical properties, cellular permeability, and binding thermodynamics.
Propiolamide-13C3 circumvents this by utilizing stable isotope labeling. By replacing three carbon-12 atoms with carbon-13 atoms, the probe gains a precise mass shift without altering its molecular footprint[5].
-
Unlabeled Propiolamide (12C): Exact mass shift of +69.02 Da upon covalent binding.
-
Labeled Propiolamide (13C3): Exact mass shift of +72.03 Da upon covalent binding[6].
This exact Δ m = 3.01 Da mass split allows high-resolution mass spectrometers (MS) to distinguish between proteins modified by the control probe versus the experimental probe in a single, multiplexed run, eliminating run-to-run variance.
Comparative Reactivity Profiling
To rationally design a chemoproteomic experiment, one must understand how propiolamide compares to other electrophiles. Propiolamides are highly reactive, which makes them excellent for discovering cryptic allosteric cysteines (such as those at the tetramer interface of PKM2)[7], but this also increases their susceptibility to off-target quenching by abundant cellular nucleophiles like glutathione (GSH)[3].
Table 1: Kinetic and Metabolic Profiling of Cysteine-Reactive Warheads
| Electrophilic Warhead | Target Amino Acid | Relative Reactivity ( kinact/KI ) | Metabolic Stability (GSH Half-life) | Representative Target |
| Chloroacetamide | Cysteine | High | Low | GPX4 |
| Propiolamide | Cysteine | Very High | Low | GPX4, SARS-CoV-2 Mpro, PKM2 |
| Acrylamide | Cysteine | Moderate | High | EGFR, BTK |
| Fluoroacrylamide | Cysteine | Low | Very High | FGFR4 |
| Nitrile | Cysteine (Reversible) | Variable | High | SARS-CoV-2 Mpro |
Data synthesized from comparative reactivity benchmarks[1][2][3].
Self-Validating Protocol: Quantitative Chemoproteomic Profiling
To ensure scientific integrity and eliminate false positives caused by post-lysis scrambling, the following experimental workflow incorporates orthogonal capping and stoichiometric mixing.
Phase I: Live-Cell Target Engagement
-
Cell Culture: Culture target cells (e.g., HeLa or A549) to 80% confluence in 10 cm dishes.
-
Pre-treatment: Treat "Sample A" with a vehicle (DMSO) and "Sample B" with a non-covalent competitor or experimental drug for 2 hours.
-
Isotopic Labeling:
-
Pulse Sample A with 12C-Propiolamide (Light, 10 μ M).
-
Pulse Sample B with 13C3-Propiolamide (Heavy, 10 μ M).
-
Causality Note: Labeling in live cells preserves native protein conformations and physiological pH, ensuring that only biologically relevant nucleophiles are captured.
-
Phase II: Lysis and Orthogonal Capping
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Normalization: Quantify protein concentration using a BCA assay. Mix Sample A and Sample B lysates at an exact 1:1 protein ratio.
-
Denaturation & Capping (Critical Step): Add 8M Urea to denature proteins. Reduce disulfides with 10 mM Dithiothreitol (DTT) at 37°C for 30 mins. Immediately alkylate all remaining unreacted cysteines with 50 mM Iodoacetamide (IAA) in the dark for 45 mins.
-
Causality Note: IAA capping is a self-validating mechanism. It permanently blocks any unreacted cysteines, preventing residual propiolamide from reacting with newly exposed cysteines during denaturation, which would artificially skew the Heavy/Light ratio.
-
Phase III: Digestion and MS Acquisition
-
Digestion: Dilute urea to <2M and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C.
-
Desalting: Acidify the mixture with 1% Formic Acid and desalt peptides using C18 StageTips.
-
LC-MS/MS: Analyze via nanoLC coupled to a high-resolution Orbitrap mass spectrometer. Set dynamic exclusion and search for variable modifications of +69.021 Da (Light) and +72.031 Da (Heavy) on Cysteine residues.
Fig 2: Isotopic chemoproteomic workflow utilizing 12C/13C3-propiolamide for MS quantification.
Data Interpretation & Target Validation
The success of this assay hinges on the quantitative ratio ( R ) of the Heavy (13C3) to Light (12C) MS1 peak areas for each identified cysteine-containing peptide.
-
RH/L≈1.0 : The cysteine reacted equally with the propiolamide probe in both samples. This indicates an off-target or background nucleophile that was not engaged by the competitor drug.
-
RH/L≪1.0 (e.g., < 0.2): The competitor drug successfully bound to the specific cysteine in Sample B, physically blocking the 13C3-Propiolamide from reacting. This validates direct target engagement and pinpoints the exact amino acid residue responsible for the drug's mechanism of action.
References
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A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications. 4
-
A Two-Step Synthesis of Covalent Genetically-Encoded Libraries... - bioRxiv. 7
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Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease - OSTI.GOV. 2
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Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem - NIH. 6
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Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads - ChemRxiv. 1
-
2-Bromoacrylamide | 70321-36-7 - Benchchem. 3
-
Stable Isotopes for Quantitative Proteomics - Cambridge Isotope Laboratories. 5
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Exploring the Scope of Propiolamide-13C3 in Metabolic Labeling and Quantitative Chemoproteomics
Executive Summary
The rapid expansion of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) has necessitated the development of highly selective, mass-encoded electrophilic probes. Propiolamide-13C3 (13C3-prop-2-ynamide) has emerged as a privileged chemical tool in this space. By combining the highly reactive Michael acceptor dynamics of a propiolamide warhead with a stable heavy-isotope label, this probe enables precise mapping of ligandable cysteines and selenocysteines across the proteome. This technical guide explores the mechanistic grounding of Propiolamide-13C3, details self-validating chemoproteomic workflows, and highlights its critical application in Glutathione Peroxidase 4 (GPX4) inhibition and ferroptosis research.
Mechanistic Grounding: The Chemistry of Propiolamide-13C3
The Electrophilic Profile
Propiolamides feature a terminal alkyne conjugated to an amide carbonyl, creating a highly electrophilic prop-2-ynamide system. Unlike standard iodoacetamides (IA) or acrylamides, propiolamides exhibit a unique spatial and electronic profile. They undergo rapid Michael addition with hyper-reactive thiols and selenols, making them "privileged" warheads for targeting shallow, traditionally "undruggable" active sites[1]. Recent proteome-wide profiling has demonstrated that propiolamide-based probes achieve exceptional cysteine selectivity (93–95%), minimizing off-target reactions with lysines or histidines[2].
The Isotopic Causality
The incorporation of three heavy carbon-13 atoms into the propiolamide scaffold yields a precise molecular weight of 72.04 g/mol , generating a +72.03 Da mass shift upon covalent binding[3]. In quantitative mass spectrometry (MS), researchers can treat biological samples in parallel with 12C-Propiolamide (Light) and 13C3-Propiolamide (Heavy). Mixing these lysates at a 1:1 ratio immediately after labeling creates a distinct isotopic doublet (separated by exactly 3.01 Da) in the MS1 spectra. This self-validating system fundamentally distinguishes true covalent target engagement from biological noise or sample preparation artifacts, a critical requirement in Fragment-Based Drug Discovery (FBDD)[4].
Workflow & Methodology: Competitive Cysteine-Reactivity Profiling
To map the proteome-wide targets of Propiolamide-13C3, researchers utilize a competitive isotopic tandem orthogonal proteolysis (isoTOP-ABPP) workflow. In this setup, Propiolamide-13C3 acts as the competitor, shielding engaged cysteines from a subsequent universal probe[5].
Step-by-Step Self-Validating Protocol
-
Proteome Incubation : Lyse cells in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Amine-containing buffers like Tris can prematurely quench the electrophile. Treat the lysate with Propiolamide-13C3 (e.g., 10–100 µM) for 1 hour.
-
Universal Probe Labeling : Introduce a broadly reactive probe, such as Iodoacetamide-alkyne (IA-alkyne), to the lysate[6]. Cysteines that were covalently modified by Propiolamide-13C3 are sterically and chemically blocked from reacting with IA-alkyne[5].
-
CuAAC Click Chemistry : Conjugate the IA-alkyne-labeled proteins to a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Causality: Tris(2-carboxyethyl)phosphine (TCEP) is added to reduce Cu(II) to the catalytic Cu(I). However, TCEP concentration must be strictly titrated (typically 1 mM); excessive TCEP will cleave native protein disulfides, exposing new cysteines and generating false-positive reactivity data[7].
-
Enrichment and Washing : Enrich biotinylated proteins using streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea. Causality: The irreversible covalent bond allows for harsh denaturing washes, stripping away all non-covalently associated background proteins.
-
On-Bead Digestion and LC-MS/MS : Digest the enriched proteins with trypsin and analyze via Data-Independent Acquisition (DIA) MS. A quantitative reduction in the MS signal of a specific peptide compared to a DMSO control confirms that Propiolamide-13C3 successfully engaged that site[5].
Fig 1. Competitive chemoproteomic workflow using Propiolamide-13C3 to map ligandable cysteines.
Applications in Drug Discovery: GPX4 and Ferroptosis
One of the most profound applications of propiolamide warheads is the induction of ferroptosis , an iron-dependent, non-apoptotic form of cell death driven by the unchecked accumulation of lipid peroxides (PLOOH)[1].
Glutathione Peroxidase 4 (GPX4) is the master regulator of ferroptosis, responsible for reducing toxic lipid peroxides into non-toxic lipid alcohols. Because GPX4 lacks a traditional deep binding pocket, it is largely intractable to reversible small-molecule inhibitors. However, its active site contains a highly nucleophilic selenocysteine residue.
Chemoproteomic screening has revealed that propiolamides are uniquely capable of covalently modifying this selenocysteine[1]. When Propiolamide-13C3 binds to GPX4, it forms an irreversible adduct, completely ablating the enzyme's catalytic activity. This leads to a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death, a mechanism currently being exploited to target therapy-resistant cancers.
Fig 2. Mechanism of GPX4 inhibition by Propiolamide-13C3 leading to ferroptotic cell death.
Data Presentation: Quantitative Probe Metrics
To contextualize the utility of Propiolamide-13C3, the following table summarizes its performance metrics against other standard electrophilic warheads used in chemoproteomics[2],[6].
| Electrophilic Warhead | Primary Target Residue | Relative Reactivity | Selectivity (%) | Typical Mass Shift (Da) | Primary Application |
| Iodoacetamide (IA) | Cysteine | High | ~90–95% | +57.02 | Universal Cysteine Profiling |
| Chloroacetamide (CA) | Cysteine | Moderate | >95% | +57.02 | Targeted Covalent Inhibitors |
| Propiolamide (12C) | Cysteine / Selenocysteine | High | ~93–95% | +69.02 | GPX4 Inhibition / FBDD |
| Propiolamide-13C3 | Cysteine / Selenocysteine | High | ~93–95% | +72.03 | Quantitative MS Multiplexing |
Note: The +72.03 Da mass shift of Propiolamide-13C3 allows for direct MS1 doublet detection when multiplexed with its 12C counterpart, bypassing the need for bulky isobaric tags.
References
- Profiling the Proteome-Wide Selectivity of Diverse Electrophiles ChemRxiv / ResearchGate URL
- Structure–activity relationships of GPX4 inhibitor warheads PMC - NIH URL
- Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry Journal of the American Chemical Society URL
- A perspective on cysteine-reactive activity-based probes RSC Publishing URL
- Quantitative reactivity profiling predicts functional cysteines in proteomes PMC - NIH URL
- Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling PubMed - NIH URL
- Propiolamide-13C3 | C3H3NO | CID 45040279 PubChem - NIH URL
Sources
- 1. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
Methodological & Application
Application Note: High-Resolution Chemoproteomic Profiling of the Reactive Cysteinome in Primary Neurons Using Propiolamide-¹³C₃
Introduction: The Rationale for Propiolamide-¹³C₃ in Neurobiology
Primary neurons are post-mitotic cells highly sensitive to redox imbalances and electrophilic stress. Cysteine residues within the neuronal proteome act as critical redox sensors, allosteric switches, and prime targets for covalent therapeutics (e.g., inhibitors targeting deubiquitinases or GPX4)[1],[2]. However, mapping these reactive cysteines in primary cultures presents unique challenges: standard immortalized cell lines fail to recapitulate the metabolic and redox state of mature neurons, and bulky chemoproteomic probes (like rhodamine- or biotin-conjugated iodoacetamides) often suffer from poor cell permeability and steric hindrance.
Why Propiolamide? Propiolamide (HC≡C–CONH₂) is a small, uncharged, highly cell-permeable electrophile. It acts as a Michael acceptor, reacting specifically with nucleophilic thiols to form a stable vinyl thioether. Recent proteome-wide selectivity profiling demonstrates that propiolamide exhibits exceptional cysteine selectivity (>93%), vastly outperforming traditional chloroacetamides and avoiding the retro-Michael instability associated with maleimides[3].
Why the ¹³C₃ Isotope? By utilizing a paired Light (¹²C₃) and Heavy (¹³C₃) isotopic labeling strategy, researchers can perform highly accurate, multiplexed quantitative mass spectrometry[4]. Unlike deuterium (²H) labels, which can cause undesirable retention time shifts during reverse-phase liquid chromatography (LC), ¹³C-labeled peptides co-elute perfectly with their ¹²C counterparts, ensuring precise MS1 peak integration and reliable quantification of target engagement or redox state changes.
Experimental Workflow & Causality Logic
The following protocol describes a Competitive Target Engagement Assay in live primary neurons.
The Self-Validating Logic: To ensure the system validates itself, we employ a forward-and-reverse labeling strategy (though only the forward is detailed below for brevity). Neurons are treated with a covalent drug candidate (or ROS inducer). Unreacted, highly nucleophilic cysteines are subsequently "chased" and permanently tagged in situ by the cell-permeable Propiolamide probes. By mixing the lysates 1:1 prior to digestion, all downstream sample prep variations (digestion efficiency, LC injection volume) are internally normalized. A Heavy/Light (¹³C/¹²C) ratio of < 1.0 at a specific cysteine site definitively proves that the drug engaged that residue in the live neuron.
Figure 1: Workflow for quantitative chemoproteomic profiling of primary neurons using isotopic propiolamide probes.
Quantitative Data & Mass Specifications
To configure your MS search engine (e.g., MaxQuant, FragPipe, or Proteome Discoverer), you must input the exact mass shifts caused by the propiolamide Michael addition[3],[5]. The alkyne bond is consumed during the reaction, forming an alkene linkage.
| Probe | Chemical Formula Added | Monoisotopic Mass Shift (Da) | LC Co-elution | Application |
| Light Propiolamide (¹²C₃) | C₃H₃NO | +69.02146 | Yes | Control / Vehicle labeling |
| Heavy Propiolamide (¹³C₃) | ¹³C₃H₃NO | +72.03153 | Yes | Drug / Stressor labeling |
| Iodoacetamide (IAA)* | C₂H₄NO | +57.02146 | N/A | Blocking unreacted cysteines post-lysis |
*Note: IAA is used during the digestion phase to alkylate any low-reactivity cysteines that did not react with propiolamide in vivo, preventing artifactual disulfide formation.
Step-by-Step Methodology
Phase 1: Primary Neuron Culture & Treatment
Causality Check: Neurons must be fully mature to express the complete synaptic proteome. We utilize DIV (Days In Vitro) 14-21 cortical or hippocampal neurons.
-
Culture: Maintain primary rodent neurons in Neurobasal medium supplemented with B27, 2 mM GlutaMAX, and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.
-
Treatment: Replace half the media with fresh media containing either the Vehicle (Control) or the Covalent Drug Candidate (Experimental).
-
Incubation: Incubate for the desired pharmacological timeframe (e.g., 2–4 hours).
Phase 2: In Situ Isotopic Labeling
Causality Check: Labeling in live cells preserves the native redox state and prevents lysis-induced oxidation artifacts.
-
Probe Preparation: Prepare 100 mM stock solutions of ¹²C₃-Propiolamide and ¹³C₃-Propiolamide[4] in anhydrous DMSO.
-
Dosing: Add ¹²C₃-Propiolamide to the Control plate and ¹³C₃-Propiolamide to the Experimental plate to a final concentration of 1 mM.
-
Reaction: Incubate the neurons at 37°C for exactly 1 hour. Self-Validation: 1 mM for 1 hour is empirically determined to label >80% of hyper-reactive cysteines without inducing acute cytotoxicity.
Phase 3: Lysis and 1:1 Mixing
-
Harvest: Wash cells rapidly (2x) with ice-cold PBS to halt endocytosis and remove excess probe.
-
Lysis: Lyse cells in ice-cold Lysis Buffer (50 mM HEPES pH 7.4, 1% NP-40, 150 mM NaCl, 1x Protease Inhibitor Cocktail). Crucial: Do NOT add DTT or TCEP at this stage, as it will compete with any residual unreacted probe.
-
Quantification: Clarify lysates by centrifugation (20,000 x g, 10 min, 4°C). Perform a BCA Protein Assay.
-
Mixing: Mix exactly 1.0 mg of Control lysate (¹²C-labeled) with 1.0 mg of Experimental lysate (¹³C-labeled) in a single tube. This step locks in the quantitative ratio.
Phase 4: Precipitation and Digestion
-
Precipitation: Perform a Chloroform/Methanol precipitation to remove lipids, NP-40, and unreacted propiolamide.
-
Add 4 volumes of Methanol, 1 volume of Chloroform, and 3 volumes of LC-MS grade water. Vortex and centrifuge at 10,000 x g for 5 min.
-
Discard the upper aqueous phase. Add 3 volumes of Methanol, invert to wash the protein disc, and centrifuge again.
-
-
Denaturation: Resuspend the protein pellet in 8 M Urea, 50 mM TEAB (pH 8.0).
-
Reduction & Alkylation:
-
Add TCEP to 5 mM (30 min, 37°C) to reduce disulfides.
-
Add Iodoacetamide (IAA) to 10 mM (30 min, dark, RT) to block all remaining cysteines.
-
-
Digestion: Dilute Urea to < 2 M with 50 mM TEAB. Add Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
-
Desalting: Acidify with 1% Trifluoroacetic acid (TFA) and desalt peptides using C18 StageTips or Sep-Pak cartridges.
Phase 5: LC-MS/MS Acquisition & Analysis
-
Acquisition: Analyze on an Orbitrap mass spectrometer (e.g., Exploris 480 or Eclipse) coupled to a nano-LC. Use a 120-minute gradient.
-
Data Processing: Search data using MSFragger/FragPipe[3] or MaxQuant. Set static modification for Cysteine (+57.02146, IAA) and variable modifications for Cysteine (+69.02146 for Light Propiolamide; +72.03153 for Heavy Propiolamide).
-
Interpretation:
-
Ratio (Heavy/Light) ≈ 1.0: Cysteine reactivity is unchanged.
-
Ratio (Heavy/Light) < 0.2: The covalent drug successfully engaged and blocked this specific cysteine in the live neuron, preventing the Heavy probe from binding.
-
Quality Control & Troubleshooting
| Observation | Mechanistic Cause | Corrective Action |
| Low overall Propiolamide labeling | Probe hydrolysis or poor cell permeability due to media serum binding. | Ensure DMSO stocks are fresh and stored desiccated at -80°C. Perform labeling in serum-free Neurobasal media. |
| Heavy/Light Ratios skew globally ≠ 1.0 | Inaccurate BCA quantification prior to mixing, or pipetting error. | Self-Validation: Always check the median ratio of unmodified peptides. Normalize the Heavy/Light cysteine ratios to the median protein abundance ratio. |
| High +57 Da (IAA) signal on known reactive sites | Incomplete labeling by Propiolamide in Phase 2. | Increase Propiolamide concentration to 2 mM or extend labeling time to 90 minutes. |
References
-
Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.[Link]
-
Propiolamide-13C3 | C3H3NO | CID 45040279. PubChem - NIH.[Link]
-
Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization. PMC - NIH.[Link]
-
Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.[Link]
-
A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. bioRxiv.[Link]
Sources
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity | bioRxiv [biorxiv.org]
Application Note: Quantitative Cysteine Profiling and Proteomics Using Propiolamide-13C3
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Proteomics Researchers, Mass Spectrometry Specialists, and Drug Development Scientists
Executive Summary & Scientific Rationale
Cysteine is one of the most functionally diverse amino acids, acting as a structural anchor, a nucleophilic catalyst, and a highly sensitive redox sensor. In mass spectrometry-based proteomics, the alkylation of cysteine is a mandatory sample preparation step to prevent the spontaneous reformation of disulfide bonds[1]. However, traditional alkylating agents suffer from significant biochemical limitations.
Iodoacetamide (IAA), the historical gold standard, frequently causes off-target alkylation (over-alkylation) at lysine, histidine, and the peptide N-terminus, artificially inflating sample complexity and confounding quantitative accuracy[2]. To overcome these limitations, Propiolamide (prop-2-ynamide) has emerged as a superior alternative. Featuring an electron-deficient terminal alkyne, propiolamide acts as a "soft" electrophile. It undergoes a highly selective, rapid Michael-type nucleophilic addition exclusively with "soft" thiolate anions, forming a highly stable vinyl thioether adduct without cross-reacting with amines[3].
The Isotopic Advantage: By utilizing Propiolamide-13C3 (Molecular Formula: 13C3H3NO, Exact Mass: 72.0315 Da)[4] alongside its natural 12C3 counterpart, researchers can perform highly accurate, multiplexed quantitative proteomics[5]. The +3.01 Da mass shift per alkylated cysteine allows for precise MS1-level relative quantification. Crucially, unlike deuterium-labeled tags which cause chromatographic retention time (RT) shifts, 13C-labeled peptides co-elute perfectly with their light counterparts. This co-elution ensures that both isotopologues experience identical ionization conditions, eliminating ion suppression bias and enabling robust translational ADME (Absorption, Distribution, Metabolism, and Excretion) and precision medicine applications[6].
Comparative Analysis of Alkylating Agents
To justify the integration of Propiolamide-13C3 into your proteomics pipeline, it is essential to understand its mechanistic superiority over legacy reagents.
Table 1: Biochemical Comparison of Cysteine Alkylating Agents
| Reagent | Target Residue | Reaction Mechanism | Off-Target Reactivity | Isotopic Multiplexing Capability | Chromatographic RT Shift |
| Iodoacetamide (IAA) | Cysteine | SN2 Substitution | High (Lys, His, N-term) | Yes (13C2, D4) | High (if D4 is used) |
| Chloroacetamide (CAA) | Cysteine | SN2 Substitution | Moderate | Yes | Low |
| N-Ethylmaleimide (NEM) | Cysteine | Michael Addition | Low | Yes (d5-NEM) | High (Deuterium effect) |
| Propiolamide | Cysteine | Michael Addition | Very Low | Yes (13C3-Propiolamide) | None (Perfect Co-elution) |
Experimental Workflows & Methodologies
Workflow A: Global Multiplexed Quantitative Proteomics
This workflow is designed to compare the relative abundance of proteins between two biological states (e.g., Healthy vs. Diseased) by leveraging the Light/Heavy isotopic pairs.
Fig 1: Multiplexed quantitative proteomics workflow using isotopic propiolamide labeling.
Step-by-Step Protocol:
-
Lysis and Protein Extraction: Lyse cells in a denaturing buffer (e.g., 8M Urea, 50 mM HEPES, pH 8.0). Quantify protein concentration using a BCA assay.
-
Self-Validating Spike-in (Critical QC): Spike 1 µg of a standard non-endogenous protein (e.g., Bovine Serum Albumin) into exactly 100 µg of both Sample A and Sample B. Causality: The calculated Light/Heavy ratio of BSA peptides downstream must equal 1.0 (±0.05). Any deviation indicates systemic pipetting errors during the mixing step, invalidating the biological ratios.
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.
-
Isotopic Alkylation:
-
To Sample A, add 12C3-Propiolamide (Light) to a final concentration of 20 mM.
-
To Sample B, add 13C3-Propiolamide (Heavy) to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 45 minutes. Causality: The Michael addition is rapid, but 45 minutes ensures >99% occupancy of all available thiols.
-
-
Quenching: Add DTT (Dithiothreitol) to a final concentration of 20 mM for 15 minutes. Causality: Unreacted propiolamide must be scavenged before mixing the samples; otherwise, cross-labeling will occur, scrambling the quantitative signal.
-
Mixing & Digestion: Mix Sample A and Sample B in a strict 1:1 ratio based on initial protein mass. Dilute the urea concentration to < 1M using 50 mM HEPES, and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C.
-
Desalting: Clean up the peptides using C18 StageTips prior to LC-MS/MS.
Workflow B: Quantitative Redox Cysteine Profiling (Oxidation State)
This workflow determines the exact percentage of reversible oxidation (e.g., sulfenic acids, disulfides) for every reactive cysteine in the proteome.
Fig 2: Redox proteomics workflow to quantify the basal oxidation state of cysteine residues.
Step-by-Step Protocol:
-
Native Lysis & Free Thiol Blocking: Lyse cells in a degassed buffer containing 50 mM 12C3-Propiolamide (Light). Causality: Lysis must occur concurrently with alkylation to instantly trap the basal redox state and prevent artificial oxidation from ambient oxygen. Incubate for 1 hour.
-
Protein Precipitation: Remove excess Light Propiolamide by precipitating the proteins using cold Acetone (-20°C). Centrifuge and wash the pellet twice.
-
Reduction of Oxidized Thiols: Resuspend the pellet in 8M Urea containing 10 mM TCEP. Incubate at 37°C for 30 minutes. This step specifically reduces reversibly oxidized cysteines back to free thiols.
-
Heavy Labeling: Add 13C3-Propiolamide (Heavy) to a final concentration of 40 mM. Incubate for 1 hour. Causality: The heavy tag now exclusively marks cysteines that were originally oxidized in the cell.
-
Digestion & Analysis: Quench with DTT, dilute, digest with Trypsin, and analyze via LC-MS/MS. The percentage of oxidation for any given cysteine is calculated as Intensity(Heavy) / [Intensity(Light) + Intensity(Heavy)].
Data Acquisition & Bioinformatic Parameters
To successfully identify and quantify Propiolamide-13C3 labeled peptides, the mass spectrometry search engine (e.g., MaxQuant, Proteome Discoverer) must be configured with precise mass shifts.
Table 2: Mass Spectrometry & Search Engine Parameters
| Parameter | Setting / Value | Rationale |
| Modification (Light) | +69.0214 Da (C3H3NO) | Exact mass of the 12C3-propiolamide vinyl thioether adduct on Cysteine. |
| Modification (Heavy) | +72.0315 Da (13C3H3NO) | Exact mass of the 13C3-propiolamide adduct[4]. |
| Target Residue | Cysteine (C) | Set as a Fixed modification for global proteomics, or Variable for redox profiling. |
| Precursor Mass Tolerance | 10 ppm | High-resolution MS1 is required to accurately resolve the 3.01 Da isotopic pairs. |
| Fragment Mass Tolerance | 0.02 Da (Orbitrap/TOF) | Ensures confident sequence identification and localization of the modified cysteine. |
| Quantitation Level | MS1 | Relative quantification is based on the Extracted Ion Chromatogram (XIC) area of the intact Light and Heavy peptide pairs. |
References
-
Propiolamide-13C3 | CID 45040279 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: PubMed Central (PMC) - NIH URL:[Link]
-
Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine Source: PubMed Central (PMC) - NIH URL:[Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products Source: Natural Product Reports (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Propiolamide-13C3 workflow for mass spectrometry analysis
Application Note: Multiplexed Quantitative Cysteine Profiling Using Propiolamide-13C3 in High-Resolution Mass Spectrometry
Document Type: Advanced Workflow Protocol & Application Note Target Audience: Proteomics Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
Cysteine residues are critical nodes in protein function, acting as catalytic nucleophiles, metal-binding sites, and sensors for reactive oxygen species (ROS). Traditional quantitative proteomics often relies on iodoacetamide (IAA) for cysteine capping; however, IAA is prone to off-target alkylation (e.g., on lysines and N-termini) under multiplexing conditions[1].
This application note details a high-fidelity, self-validating mass spectrometry workflow utilizing Propiolamide and its stable isotope-labeled counterpart, Propiolamide-13C3 . By exploiting the highly selective thiol-yne conjugate addition reaction, this protocol achieves >93% cysteine selectivity[2]. Furthermore, the use of a 13C isotopic label over deuterium ( 2H ) eliminates chromatographic retention time shifts, ensuring precise MS1-based quantification of cysteine reactivity or occupancy in complex biological matrices[3].
Mechanistic Principles & Experimental Rationale
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a series of mechanistically justified choices. This workflow is built on three foundational pillars:
A. The Thiol-Yne Conjugate Addition
Propiolamide (prop-2-ynamide) is an electron-deficient alkyne. At physiological pH (7.5), the cysteine thiol (R-SH) is in equilibrium with its highly nucleophilic thiolate anion (R-S⁻). The thiolate attacks the alkyne in a conjugate addition reaction, forming a highly stable, irreversible thioether vinyl amide adduct. Unlike haloacetamides, propiolamides exhibit exceptional chemoselectivity for cysteines over other nucleophilic amino acids[2].
Figure 1: Reaction mechanism of Propiolamide-13C3 with cysteine via thiol-yne addition.
B. The Superiority of 13C over Deuterium
In liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled peptides often elute slightly earlier than their unlabeled counterparts due to the reduced hydrophobicity of C-D bonds compared to C-H bonds. This chromatographic shift complicates MS1 peak integration. By utilizing Propiolamide-13C3, the Light ( 12C ) and Heavy ( 13C3 ) peptides co-elute perfectly, allowing the mass spectrometer to sample both isotopic envelopes simultaneously in the same MS1 scan, minimizing quantitative variance[3].
C. Establishing a Self-Validating System
To ensure trustworthiness in the data, this protocol employs early-stage mixing. By independently labeling the Control and Treated lysates with Light and Heavy propiolamide respectively, and mixing them 1:1 prior to proteolytic digestion, the workflow becomes self-validating. Any subsequent sample loss, incomplete digestion, or ion suppression during electrospray ionization will affect both the Light and Heavy peptides identically. The ratio of the MS1 doublet peaks remains an uncorrupted reflection of the initial biological state.
Quantitative Data & Reagent Parameters
When configuring your proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or MSFragger), precise monoisotopic mass shifts must be applied as static or variable modifications.
Table 1: Mass Shift Parameters for Database Searching [4] | Reagent | Chemical Formula | Monoisotopic Mass | Cysteine Mass Shift (ΔDa) | | :--- | :--- | :--- | :--- | | Propiolamide (Light) | C3H3NO | 69.02146 Da | +69.02146 | | Propiolamide-13C3 (Heavy) | 13C3H3NO | 72.03153 Da | +72.03153 | | Multiplexing Difference | | | 3.01007 Da per Cys |
Table 2: Comparative Metrics of Cysteine Alkylating Agents [1][2][5]
| Feature | Iodoacetamide (IAA) | Acrylamide | Propiolamide |
|---|---|---|---|
| Reaction Type | SN2 Substitution | Michael Addition | Thiol-Yne Addition |
| Cysteine Selectivity | Moderate (~80-85%) | High (~90%) | Very High (>93%) |
| Off-Target Risks | N-termini, Lysine, Histidine | Minimal | Minimal |
| Reaction Kinetics | Fast (30 min) | Slow (1-2 hours) | Fast (1 hour) |
Step-by-Step Experimental Protocol
Materials Required:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 8M Urea (or 1% Sodium Deoxycholate).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 0.5 M stock.
-
Alkylating Agents: Propiolamide ( 12C ) and Propiolamide-13C3, prepared fresh at 200 mM in DMSO.
-
Quenching Agent: Dithiothreitol (DTT), 1 M stock.
Figure 2: Multiplexed Propiolamide-13C3 workflow from sample preparation to MS quantification.
Step 1: Protein Extraction and Quantification
-
Lyse cells or tissues in Lysis Buffer (50 mM HEPES pH 7.5, 8M Urea). Causality Note: HEPES is preferred over Tris because primary amines in Tris can theoretically compete at high temperatures, though propiolamide is highly thiol-selective.
-
Sonicate to shear DNA and clarify by centrifugation (20,000 x g, 15 min, 4°C).
-
Quantify protein concentration using a BCA assay. Normalize Control and Treated samples to the same concentration (e.g., 2 mg/mL).
Step 2: Disulfide Reduction
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes. Critical Causality Note:Do not use DTT or β -mercaptoethanol for this step. Both contain free thiols that will aggressively scavenge the propiolamide probe in the next step, resulting in incomplete protein alkylation[1]. TCEP is a phosphine-based reducer that does not react with alkynes.
Step 3: Differential Isotope Alkylation
-
To the Control sample, add Light Propiolamide to a final concentration of 10 mM.
-
To the Treated sample, add Heavy Propiolamide-13C3 to a final concentration of 10 mM.
-
Incubate both samples in the dark at room temperature for 1 hour with gentle shaking.
Step 4: Quenching and Mixing (Self-Validation)
-
Quench the unreacted propiolamide by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes. (The excess DTT thiols will consume any remaining electrophile).
-
Mix the Light and Heavy lysates in an exact 1:1 ratio based on the initial BCA protein mass.
Step 5: Proteolytic Digestion
-
Dilute the mixed sample with 50 mM HEPES (pH 7.5) to reduce the Urea concentration below 2M. (Trypsin denatures at >2M Urea).
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.
-
Digest overnight at 37°C.
Step 6: Desalting and LC-MS/MS Analysis
-
Acidify the digested peptides with Trifluoroacetic Acid (TFA) to a final concentration of 0.5% (pH < 2.5).
-
Desalt peptides using C18 StageTips or Sep-Pak cartridges.
-
Dry under vacuum and resuspend in 0.1% Formic Acid.
-
Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Exploris or Eclipse).
-
MS1 Resolution: Set to ≥ 120,000 to easily resolve the 3.01 Da mass difference of the isotopic envelopes.
-
Data Interpretation
During data processing, peptides containing a single cysteine will appear as doublets in the MS1 spectra separated by exactly 3.01 Da. Peptides with two cysteines will be separated by 6.02 Da. The ratio of the Heavy/Light peak areas directly correlates to the relative abundance or reactivity of that specific cysteine site between the two biological states.
References
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics National Institutes of Health (NIH) - PMC[Link]
-
Profiling the Proteome-Wide Selectivity of Diverse Electrophiles ChemRxiv[Link]
-
Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem National Institutes of Health (NIH) - PubChem[Link]
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. apexbt.com [apexbt.com]
- 4. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Note: Site-Specific NMR Spectroscopy of Proteins using 13C3-Propiolamide Isotopic Labeling
Executive Summary & Scientific Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy of high-molecular-weight proteins is frequently bottlenecked by severe spectral crowding and resonance overlap. To bypass this, researchers employ site-directed isotopic labeling. 13C3-Propiolamide (CAS 1185113-56-7) has emerged as a highly reactive, chemoselective, and structurally rigid isotopic probe designed for the targeted labeling of cysteine residues [1].
Unlike traditional alkylating agents (e.g., iodoacetamide) that leave a flexible, sp3-hybridized thioether linkage, propiolamide acts as an electrophilic warhead that undergoes a thiol-yne click reaction with the cysteine thiolate [2]. This forms a rigid, conjugated Z-vinyl sulfide adduct. The rigidity of this sp2-hybridized linkage tightly couples the dynamics of the 13C3 spin system to the protein backbone, making it an exceptionally sensitive reporter for allosteric shifts, protein-protein interactions, and ligand binding events.
Mechanistic Causality: Why 13C3-Propiolamide?
-
Chemoselectivity : The alkyne moiety, activated by the adjacent electron-withdrawing amide group, acts as a potent Michael acceptor. At physiological to slightly alkaline pH (7.5–8.0), it reacts exclusively with soft nucleophiles (cysteine thiolates) while ignoring hard nucleophiles (lysine amines) [3].
-
Stereoselectivity : A critical requirement for NMR probes is structural homogeneity. The thiol-yne addition to propiolamide in aqueous buffer yields >95% of the Z-isomer [2]. This stereoselectivity prevents the "peak doubling" artifacts that plague E/Z mixed adducts, ensuring sharp, easily assignable NMR resonances.
-
Spectral Isolation : The three adjacent 13C nuclei (carbonyl C1, alpha C2, beta C3) provide a distinct, strongly coupled spin system. Because the alpha and beta carbons are vinylic, their 13C chemical shifts appear in the 110–150 ppm range—a region typically free from aliphatic background noise in protein NMR.
Chemical and Physical Properties
To ensure reproducible labeling, it is critical to understand the physicochemical parameters of the probe. Table 1 summarizes the quantitative data for 13C3-Propiolamide.
Table 1: Physicochemical Properties of 13C3-Propiolamide
| Parameter | Value / Description |
| Chemical Name | (1,2,3-13C3)prop-2-ynamide |
| CAS Number | 1185113-56-7 |
| Molecular Weight | 72.04 g/mol |
| Molecular Formula | 13C3H3NO |
| Target Residue | Cysteine (Free Sulfhydryl / Thiolate) |
| Reaction Type | Thiol-yne Click (Michael Addition) |
| Resulting Adduct | Z-Protein-S-13CH=13CH-13CONH2 |
| Mass Shift (ΔM) | + 72.03 Da per labeled cysteine |
Reaction Mechanism & Workflow Visualization
The labeling process relies on the generation of a highly nucleophilic thiolate anion, which attacks the terminal beta-carbon of the alkyne.
Reaction mechanism of cysteine alkylation by 13C3-propiolamide via thiol-yne click chemistry.
End-to-end workflow for 13C3-propiolamide protein labeling and NMR acquisition.
Experimental Protocol: Self-Validating Labeling System
This protocol is engineered as a self-validating system. Cysteine labeling is highly sensitive to oxidation and off-target reactions. By removing competing nucleophiles and validating via Mass Spectrometry (MS) prior to NMR, researchers prevent the costly waste of spectrometer time.
Phase 1: Protein Reduction and Preparation
Expert Insight: Tris(2-carboxyethyl)phosphine (TCEP) is a standard reducing agent, but phosphines can catalyze alkyne isomerization or act as nucleophiles in Michael additions. It must be strictly removed prior to labeling.
-
Reduction : Incubate the purified target protein (50–200 µM) with 5 mM Dithiothreitol (DTT) or TCEP for 1 hour at room temperature to fully reduce all disulfide bonds.
-
Buffer Exchange : Pass the protein through a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with Labeling Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.8).
-
Note: EDTA prevents trace heavy metals from re-oxidizing the cysteines. pH 7.8 is optimal to maximize the thiolate population (Cys pKa ≈ 8.3) while suppressing primary amine reactivity.
-
Phase 2: 13C3-Propiolamide Conjugation
-
Probe Preparation : Reconstitute 13C3-Propiolamide in anhydrous DMSO to a stock concentration of 100 mM.
-
Labeling : Add the probe to the reduced protein at a 10-fold molar excess per cysteine residue. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for 2 to 4 hours with gentle end-over-end rotation.
-
Quenching (Optional) : Quench unreacted probe by adding 10 mM beta-mercaptoethanol (BME) for 15 minutes.
-
Purification : Remove excess probe and quenching agent via exhaustive dialysis or a second size-exclusion column into the final NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 10% D2O, pH 7.0).
Phase 3: QC Validation (Critical Step)
-
Intact Mass Spectrometry : Analyze a 10 µL aliquot of the labeled protein using LC-ESI-TOF MS.
-
Validation Criteria : The deconvoluted mass must show a shift of exactly +72.03 Da per targeted cysteine. The absence of +144 Da peaks confirms that no off-target labeling (e.g., on lysines or histidines) has occurred.
Phase 4: NMR Data Acquisition
-
Transfer the labeled protein (ideal concentration: 0.3 – 1.0 mM) into a 5 mm Shigemi tube or a 3 mm standard NMR tube.
-
Acquire a 2D 1H-13C HSQC spectrum optimized for vinylic/aromatic couplings.
-
Expected Signals : The Z-vinyl sulfide protons typically resonate between 5.5 and 7.5 ppm (1H), correlating to 13C resonances between 110 and 145 ppm .
Data Interpretation & Expected Outcomes
Because 13C3-propiolamide provides three contiguous 13C atoms, researchers can utilize 1J_CC scalar couplings to filter out natural abundance 13C background from the protein.
Table 2: Expected NMR Spectral Regions for the 13C3-Propiolamide Adduct
| Nucleus Position | Hybridization | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | Structural Role |
| C1 (Carbonyl) | sp2 | N/A (No attached protons) | 165.0 – 172.0 | Hydrogen bonding reporter |
| C2 (Alpha) | sp2 | 5.8 – 6.5 (Doublet, J ~ 10 Hz) | 110.0 – 125.0 | Backbone dynamics |
| C3 (Beta) | sp2 | 7.0 – 7.8 (Doublet, J ~ 10 Hz) | 135.0 – 150.0 | Solvent accessibility |
Note: The ~10 Hz 1H-1H scalar coupling between the alpha and beta protons is the definitive hallmark of the Z-isomer.
By monitoring these specific chemical shifts upon the titration of a drug candidate or binding partner, researchers can map Chemical Shift Perturbations (CSPs) to determine binding affinities (Kd) and characterize allosteric pathways with atomic precision.
References
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 45040279, Propiolamide-13C3" PubChem. Available at:[Link]
-
Worch, J. C., et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry." Chemical Reviews, 2021. Available at:[Link]
-
Stille, J., et al. "Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease." ChemRxiv / OSTI, 2023. Available at:[Link]
Advanced Metabolic Flux Analysis and Target Engagement Mapping Using Propiolamide-13C3 Tracer
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol
Mechanistic Rationale: The Dual-Purpose Electrophilic Tracer
Metabolic flux analysis (MFA) traditionally relies on heavy-isotope nutrients (e.g., 13C-glucose) to map central carbon metabolism. However, in the context of covalent drug development, tracking the metabolic fate of the pharmacophore itself provides unprecedented insights into both pharmacodynamics and xenobiotic detoxification.
Propiolamide is a highly reactive terminal alkyne and Michael acceptor. It serves as the primary electrophilic warhead in several targeted covalent inhibitors, most notably those targeting Pyruvate Kinase M2 (PKM2)—a critical rate-limiting enzyme driving the Warburg effect in cancer cells[1]. By utilizing Propiolamide-13C3 (CAS: 1185113-56-7) [2], researchers can deploy a dual-purpose analytical strategy:
-
Target Engagement & Reprogramming: The 13C3-labeled warhead covalently binds to Cys317/Cys326 of PKM2, inhibiting its glycolytic activity and forcing a reversal of the Warburg effect[3].
-
Xenobiotic Flux Tracking: Unbound Propiolamide-13C3 is rapidly conjugated by intracellular Glutathione (GSH). Tracking the +3.0100 Da mass shift allows precise quantification of the electrophile's detoxification flux through the mercapturic acid pathway, completely free from endogenous isobaric interference.
Workflow Architecture & Signaling Pathway
The following diagram illustrates the bifurcated cellular processing of the Propiolamide-13C3 tracer, highlighting the competing pathways of target engagement (PKM2 inhibition) and xenobiotic clearance (GSH conjugation).
Fig 1: Dual-pathway tracking of 13C3-propiolamide: PKM2 target engagement and GSH detoxification.
Protocol Execution: Time-Resolved 13C3-Propiolamide Flux Analysis
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates rapid metabolic quenching to preserve labile thioether bonds and utilizes internal standard spike-ins to continuously monitor extraction efficiency.
Phase 1: Cell Culture & Tracer Pulse
-
Preparation: Seed HCT116 or OSCC (Oral Squamous Cell Carcinoma) cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours in standard DMEM.
-
Tracer Administration: Replace media with DMEM containing 10 µM Propiolamide-13C3.
-
Causality: A 10 µM concentration is selected because it is sub-lethal during the short pulse window (0–120 minutes) but provides sufficient molarity to saturate the GSH pool and engage PKM2, ensuring the LC-MS/MS signal remains well above the limit of quantification (LOQ).
-
-
Time-Course Sampling: Harvest independent wells at 0, 15, 30, 60, and 120 minutes.
Phase 2: Rapid Quenching & Extraction
-
Metabolic Arrest: At each time point, rapidly aspirate the media and wash the cells once with ice-cold PBS (1 mL). Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol/20% LC-MS grade water.
-
Causality: The extreme cold and organic solvent instantaneously precipitate cellular proteins and halt all enzymatic activity. This prevents the artifactual degradation of GSH-13C3-propiolamide adducts by γ-glutamyltransferase during the extraction process.
-
-
Quality Control (Self-Validation): Spike exactly 10 µL of a heavy-labeled internal standard (e.g., D5-Glutathione, 1 µg/mL) into the quenching buffer.
-
Causality: Recovering this standard during data analysis validates that no sample loss occurred during centrifugation and evaporation, making the quantitative flux data trustworthy.
-
-
Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate at -80°C for 15 minutes to maximize protein precipitation.
-
Separation: Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube and dry under a gentle stream of nitrogen gas. Resuspend in 50 µL of 5% Acetonitrile for LC-MS/MS injection.
Phase 3: LC-MS/MS Analysis
-
Chromatography: Utilize a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Causality: While standard MFA uses HILIC columns for polar metabolites, xenobiotic GSH-adducts possess amphiphilic properties that resolve optimally on C18, preventing ion suppression from highly polar endogenous salts.
-
-
Detection: Operate a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Data Presentation & Quantitative Summaries
The +3 Da mass shift provided by the 13C3 isotope ensures that the tracer and its downstream adducts are easily distinguished from unlabeled endogenous molecules.
Table 1: MRM Transitions for 13C3-Propiolamide and Key Metabolites
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Biological Significance |
| Propiolamide-13C3 | 73.04 | 55.02 | 15 | Unreacted electrophilic warhead |
| GSH-13C3-Propiolamide | 380.12 | 251.12 | 22 | Primary detoxification adduct (loss of glutamate) |
| Cys-13C3-Propiolamide | 195.06 | 106.04 | 18 | Downstream mercapturic acid pathway intermediate |
| D5-Glutathione (IS) | 313.11 | 184.08 | 20 | Internal Standard for extraction QC |
Note: The product ion 251.12 for the GSH adduct represents the neutral loss of the γ-glutamyl moiety (129 Da), a highly specific fragmentation pathway for glutathione conjugates.
Table 2: Expected Flux Distribution Data (Time-Course Summary)
| Time Point (min) | Intracellular 13C3-Propiolamide (pmol/10⁶ cells) | GSH-13C3-Adduct (pmol/10⁶ cells) | PKM2 Target Engagement (%) |
| 0 | < 0.1 (LOD) | < 0.1 (LOD) | 0% |
| 15 | 45.2 ± 3.1 | 12.4 ± 1.5 | 18% |
| 30 | 28.6 ± 2.4 | 38.7 ± 4.2 | 45% |
| 60 | 10.1 ± 1.1 | 65.2 ± 5.8 | 82% |
| 120 | 2.3 ± 0.5 | 78.9 ± 6.1 | > 95% |
Interpretation: The data demonstrates rapid cellular uptake followed by a pseudo-first-order decay of the free tracer. The inverse accumulation of the GSH-13C3-adduct confirms the primary flux of xenobiotic clearance, which directly competes with the kinetics of PKM2 target engagement.
References
-
A PKM2 inhibitor induces apoptosis and autophagy through JAK2 in human oral squamous cell carcinoma cells. Chemico-Biological Interactions.[Link]
-
Propiolamide-13C3 | C3H3NO | CID 45040279. PubChem - National Institutes of Health.[Link]
-
Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy. MDPI.[Link]
Quantitative Cysteine Reactivity Profiling using Propiolamide-13C3 Click Chemistry and Mass Spectrometry
Mechanistic Rationale & Application Overview
Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged target engagement and high selectivity. However, identifying ligandable, non-catalytic cysteines across the proteome requires robust chemoproteomic workflows[1]. Activity-Based Protein Profiling (ABPP) combined with isotopic tandem orthogonal proteolysis (isoTOP-ABPP) has emerged as the gold standard for this purpose[2].
Propiolamide-13C3 is a highly specialized, stable-isotope-labeled electrophilic probe designed for quantitative cysteine profiling.
-
Electrophilic Causality: The propiolamide warhead acts as a highly selective Michael acceptor. Unlike broadly reactive iodoacetamides, propiolamides exhibit 93–95% selectivity for nucleophilic cysteines, minimizing off-target labeling of lysines or histidines[3].
-
Biorthogonal Handle: The terminal alkyne serves a dual purpose: it acts as the electron-withdrawing group to activate the Michael addition, and it provides a bioorthogonal handle for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[4].
-
Isotopic Quantitation: By utilizing a "Light" (12C3) and "Heavy" (13C3) pair of propiolamide probes, researchers can multiplex samples. The 3.01 Da mass shift allows mass spectrometers to quantify the exact ratio of labeled peptides, revealing competitive target engagement by small molecules[5].
Mechanistic pathway of cysteine labeling and CuAAC click chemistry enrichment.
Experimental Workflow Design
The protocol described herein is a self-validating competitive isoTOP-ABPP system. Sample A (Vehicle) is labeled with the Light probe, while Sample B (Drug-Treated) is labeled with the Heavy probe. If the competitor drug covalently binds a specific cysteine, it blocks the Heavy probe from reacting. This results in a high Light-to-Heavy (H/L < 1) ratio during MS analysis, definitively identifying the drug's binding site[1].
Workflow of isoTOP-ABPP using Propiolamide-13C3 for quantitative cysteine profiling.
Materials and Reagents
| Reagent Category | Specific Material | Function / Causality |
| Isotopic Probes | Propiolamide-12C3 (Light) & Propiolamide-13C3 (Heavy) | Cysteine-reactive electrophiles for multiplexed quantitation[6]. |
| Click Reagents | Biotin-PEG3-Azide (10 mM) | Reporter tag for streptavidin enrichment. |
| CuSO4 (50 mM in H2O) | Source of Cu(II) for the click reaction. | |
| TCEP (50 mM in H2O, freshly prepared) | Reduces Cu(II) to the catalytically active Cu(I) state. | |
| TBTA (10 mM in DMSO) | Stabilizes Cu(I) and accelerates the cycloaddition kinetics. | |
| Enrichment | Streptavidin Agarose Beads | High-affinity capture of biotinylated proteins. |
| Digestion | Urea (8 M), DTT (10 mM), Iodoacetamide (50 mM), Trypsin | Denaturation, reduction, alkylation of unlabeled cysteines, and proteolytic cleavage. |
Detailed Step-by-Step Protocol
Proteome Preparation and Competitive Labeling
Scientific Rationale: Intact cells or native lysates must be used to preserve the intrinsic pKa and nucleophilicity of the cysteines[7]. Denaturing the proteome prior to labeling destroys the microenvironments that render functional cysteines hyper-reactive[2].
-
Lysate Preparation: Lyse cells in native PBS (pH 7.4) using sonication. Clear the lysate by centrifugation (100,000 × g, 45 min, 4°C). Adjust protein concentration to 2 mg/mL.
-
Competitor Incubation:
-
Sample A (Control): Add DMSO vehicle.
-
Sample B (Treated): Add the competitor small molecule (e.g., 10 µM). Incubate both for 30–60 minutes at 37°C.
-
-
Isotopic Probe Labeling:
-
To Sample A, add Propiolamide-12C3 to a final concentration of 100 µM.
-
To Sample B, add Propiolamide-13C3 to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
CuAAC Click Chemistry
Scientific Rationale: The click reaction covalently attaches the biotin-azide reporter to the alkyne handle of the propiolamide. The order of reagent addition is critical to prevent the disproportionation of Cu(I) and the precipitation of the catalyst[8].
-
To 1 mL of each labeled proteome (2 mg protein), add the following reagents in this exact order , vortexing between each addition:
-
10 µL Biotin-PEG3-Azide (100 µM final)
-
20 µL TCEP (1 mM final)
-
10 µL TBTA (100 µM final)
-
20 µL CuSO4 (1 mM final)
-
-
Incubate the reaction for 1 hour at room temperature.
Protein Precipitation and Washing
Scientific Rationale: Unreacted Biotin-Azide must be completely removed. If left in the solution, free biotin will outcompete the labeled proteins for binding sites on the streptavidin beads, leading to a catastrophic loss of enrichment efficiency.
-
Combine Sample A (Light) and Sample B (Heavy) into a single 15 mL conical tube (2 mL total volume).
-
Add 8 mL of ice-cold Methanol, 2 mL of Chloroform, and 6 mL of ddH2O. Vortex vigorously.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C. A dense protein disc will form at the aqueous/organic interface.
-
Carefully aspirate the upper aqueous and lower organic layers without disturbing the protein disc.
-
Wash the pellet twice with 10 mL of ice-cold Methanol, sonicating briefly to disperse the pellet, followed by centrifugation. Air-dry the pellet for 10 minutes.
Streptavidin Enrichment and On-Bead Digestion
Scientific Rationale: On-bead digestion allows the release of non-biotinylated tryptic peptides into the supernatant, while the propiolamide-modified, biotinylated peptides remain bound to the beads. (Note: If a cleavable linker like TEV or Azobenzene is used, the modified peptides can be selectively eluted[9]. For standard biotin, we analyze the supernatant containing the unmodified peptides to infer occupancy, or use harsh elution for direct site identification).
-
Resuspension: Solubilize the protein pellet in 1 mL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes. Dilute with 5 mL of PBS to reduce SDS concentration to 0.2%.
-
Enrichment: Add 100 µL of pre-washed Streptavidin Agarose beads. Rotate end-over-end for 2 hours at room temperature.
-
Washing: Wash beads sequentially with 0.2% SDS in PBS (3x), PBS (3x), and LC-MS grade H2O (3x).
-
Reduction & Alkylation: Resuspend beads in 500 µL of 8 M Urea in PBS. Add DTT (10 mM final, 30 min, 37°C) to reduce native disulfides. Add Iodoacetamide (50 mM final, 30 min, dark) to alkylate these newly freed cysteines, preventing disulfide scrambling.
-
Digestion: Dilute the Urea to <2 M using 100 mM Ammonium Bicarbonate. Add 2 µg of sequencing-grade Trypsin and incubate overnight at 37°C with rigorous shaking.
-
Peptide Recovery: Collect the supernatant (containing tryptic peptides). Desalt using C18 StageTips prior to LC-MS/MS analysis.
Data Interpretation and Expected Results
In competitive isoTOP-ABPP, the mass spectrometer measures the extracted ion chromatogram (XIC) intensities for the Light (12C3) and Heavy (13C3) labeled peptides.
-
H/L Ratio ≈ 1.0: The cysteine was equally labeled by both probes. The competitor drug did not bind this site.
-
H/L Ratio < 0.2: The competitor drug occupied the cysteine in Sample B, blocking the Heavy probe. This indicates a highly confident, specific target engagement[1].
Table 1: Representative Quantitative Profiling Data
| Protein Target | Cysteine Residue | Light (12C3) Intensity | Heavy (13C3) Intensity | H/L Ratio | Biological Interpretation |
| EGFR | Cys797 | 2.5 × 10^6 | 1.2 × 10^5 | 0.05 | Primary Target (Covalent Binding) |
| Off-Target Kinase | Cys24 | 1.8 × 10^6 | 1.7 × 10^6 | 0.94 | Unaffected (No Binding) |
| GAPDH | Cys152 | 9.5 × 10^6 | 9.3 × 10^6 | 0.98 | Unaffected (Housekeeping Control) |
References
-
Profiling the Proteome-Wide Selectivity of Diverse Electrophiles Source: ChemRxiv (2023) URL:[Link]
-
Click Chemistry in Proteomic Investigations Source: PMC - NIH URL:[Link]
-
Quantitative reactivity profiling predicts functional cysteines in proteomes Source: Nature (2010) URL:[Link]
-
Proteome-wide covalent ligand discovery in native biological systems Source: Nature (2016) URL:[Link]
-
Propiolamide-13C3 | CID 45040279 Source: PubChem - NIH URL:[Link]
-
Analysis and Functional Prediction of Reactive Cysteine Residues Source: PMC - NIH URL:[Link]
- Multiplexed DiLeu-Biotin-Azide (DBA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propiolamide-13C3 | C3H3NO | CID 45040279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Analysis and Functional Prediction of Reactive Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. US20240036055A1 - Multiplexed DiLeu-Biotin-Azide (DBA) Tag Enabled Isobaric Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoBOP-ABPP) Platform For High-Throughput Quantitative Pan-PTM Analysis - Google Patents [patents.google.com]
Application Note: Quantitative Cysteine Reactivity Profiling Using Propiolamide-13C3 Isotopic Labeling
Executive Summary
Cysteine residues act as critical nodes in redox signaling, allosteric regulation, and as primary targets for Targeted Covalent Inhibitors (TCIs). Mapping the reactivity and occupancy of these sites across the proteome requires chemical probes that are both highly selective and minimally perturbative. This application note details a robust chemoproteomic workflow utilizing Propiolamide (PA) and its stable isotope-labeled counterpart, 13C3-Propiolamide , for quantitative cysteine reactivity profiling. By leveraging the minimal steric footprint and exceptional selectivity of the propiolamide warhead, researchers can achieve deep, multiplexed quantification of the cysteinome to evaluate drug target engagement and map redox-sensitive networks.
Scientific Rationale: The Case for Propiolamide in Chemoproteomics
Historically, iodoacetamide (IAA) and maleimides have been the gold standards for cysteine alkylation. However, these probes suffer from significant drawbacks: IAA exhibits cross-reactivity with lysines and N-termini at high concentrations, while bulky maleimides are susceptible to retro-Michael reactions and can be sterically excluded from deep binding pockets.
Propiolamide ( HC≡C−CONH2 ) overcomes these limitations. As a small, alkyne-containing Michael acceptor, it penetrates sterically hindered microenvironments (such as the flat, exposed active site of GPX4[1]) and reacts with thiolate anions to form a highly stable thioacrylamide adduct. Recent proteome-wide selectivity profiling demonstrates that propiolamide probes achieve >93% selectivity for cysteines over other nucleophilic amino acids[2][3].
By employing a paired isotopic labeling strategy—using standard 12C3-Propiolamide (Light) and 13C3-Propiolamide (Heavy)[]—we can multiplex samples at the intact protein level. The resulting +3.01 Da mass difference per labeled cysteine allows mass spectrometers to precisely quantify the relative occupancy or oxidation state of thousands of cysteines simultaneously[5].
Comparative Probe Analysis
The following table summarizes the quantitative metrics and physicochemical properties of common cysteine-reactive probes compared to Propiolamide, justifying its selection for high-fidelity chemoproteomics.
| Probe | Reaction Mechanism | Mass Shift (Light / Heavy) | Cysteine Selectivity | Steric Hindrance | Adduct Stability |
| Iodoacetamide (IAA) | SN2 Alkylation | +57.02 Da / +63.04 Da (13C2, D2) | Moderate (~80-85%) | Low | High (Irreversible) |
| N-Ethylmaleimide (NEM) | Michael Addition | +125.05 Da / +130.08 Da (d5) | High (~90%) | High | Low (Retro-Michael prone) |
| Propiolamide (PA) | Michael Addition | +69.02 Da / +72.03 Da (13C3) | Very High (>93%) | Very Low | High (Stable Thioacrylamide) |
Experimental Workflow
Workflow for quantitative cysteine reactivity profiling using isotopic Propiolamide.
Step-by-Step Protocol: Propiolamide-13C3 Sample Preparation
Phase 1: Proteome Extraction
-
Harvest Cells: Wash cells (e.g., Vehicle vs. TCI-treated) twice with ice-cold PBS to remove serum proteins.
-
Lysis: Resuspend cell pellets in denaturing Lysis Buffer (8 M Urea, 50 mM HEPES, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors (EDTA-free).
-
Homogenization: Sonicate lysates on ice (3 cycles of 10s ON / 30s OFF) to shear DNA and reduce viscosity.
-
Clarification: Centrifuge at 20,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine protein concentration using a BCA assay. Normalize all samples to exactly 2.0 mg/mL using Lysis Buffer.
Causality Checkpoint: Why avoid reduction prior to labeling? To profile the endogenous state of the cysteinome (e.g., target engagement by a covalent drug or physiological oxidation), the native oxidation states must be preserved. Reducing the sample with DTT or TCEP before labeling would expose all cysteines, erasing the biological footprint of the drug or reactive oxygen species (ROS)[5].
Phase 2: Isotopic Labeling
-
Probe Preparation: Prepare fresh 100 mM stock solutions of 12C3-Propiolamide and 13C3-Propiolamide[] in anhydrous DMSO.
-
Labeling:
-
To the Control lysate (State A), add 12C3-Propiolamide to a final concentration of 2 mM.
-
To the Treated lysate (State B), add 13C3-Propiolamide to a final concentration of 2 mM.
-
-
Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.
Causality Checkpoint: Why pH 7.5? The pKa of a typical cysteine thiol is ~8.3, but functional cysteines in enzyme active sites often feature a lowered pKa (5.5–7.5) due to their local microenvironment. Labeling at pH 7.5 ensures we selectively capture these hyper-reactive, biologically relevant thiolate anions while suppressing the cross-reactivity of primary amines (Lysine, N-termini), which remain protonated at this pH[2].
Phase 3: Quenching & Multiplexing
-
Quench: Add DTT to a final concentration of 10 mM in both samples. Incubate for 15 minutes at room temperature. Causality: The vast excess of DTT outcompetes protein thiols, rapidly consuming any unreacted propiolamide and halting the reaction.
-
Multiplexing: Combine the quenched Control (Light) and Treated (Heavy) lysates in an exact 1:1 volumetric ratio. Causality: Mixing at this early stage creates a self-validating system. Any subsequent sample losses during precipitation or digestion will affect the Light and Heavy states equally, preserving the true biological ratio.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 40 mM. Incubate for 30 minutes in the dark to block newly reduced disulfides and prevent disulfide scrambling during digestion.
Phase 4: SP3 Clean-up & Digestion
-
Bead Binding: Add 10 µL of pre-washed SP3 magnetic beads (Sera-Mag SpeedBeads) per 100 µg of protein. Add 100% Ethanol to achieve a final concentration of 50% (v/v). Incubate for 10 minutes at room temperature to precipitate proteins onto the beads.
-
Washing: Place the tube on a magnetic rack. Discard the supernatant. Wash the beads three times with 200 µL of 80% Ethanol. Causality: Traditional in-solution digestion is incompatible with high concentrations of urea and quenched probe. SP3 allows aggressive washing to remove small molecules that would otherwise suppress MS ionization or inhibit trypsin.
-
Digestion: Resuspend the beads in 100 µL of 50 mM HEPES (pH 8.0) containing MS-grade Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C with gentle shaking.
-
Elution: Place the tube on the magnetic rack. Transfer the peptide-containing supernatant to a new tube. Acidify with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips prior to LC-MS/MS analysis.
Data Acquisition & Analysis Parameters
When setting up the database search (e.g., MaxQuant, FragPipe, or Proteome Discoverer), configure the following dynamic modifications on Cysteine (C):
-
Light Propiolamide (12C3): +69.0215 Da
-
Heavy Propiolamide (13C3): +72.0315 Da
-
Residual Alkylation (IAA): +57.0215 Da (Set as a variable modification to account for cysteines that were sterically inaccessible to propiolamide but alkylated post-denaturation).
Interpretation: An extracted Heavy/Light (H/L) peak area ratio of ~1.0 indicates no change in cysteine reactivity. An H/L ratio significantly < 1.0 indicates that the specific cysteine in the treated sample was either oxidized or covalently occupied by the drug, preventing the Heavy probe from binding.
References
- Stable Isotope Labelled Compounds - BOC Sciences. Source: bocsci.com.
- Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. Source: chemrxiv.org.
- Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Source: nih.gov.
- Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Source: nih.gov.
Sources
- 1. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemrxiv.org [chemrxiv.org]
- 5. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
developing a cell-based assay with Propiolamide-13C3
An Application Note and Protocol for Developing a Cell-Based Target Engagement Assay with Propiolamide-13C3
Authored by: Gemini, Senior Application Scientist
Introduction: Probing Covalent Interactions in Live Cells
The study of covalent inhibition is a resurgent and powerful area of drug discovery, leading to therapeutics with high potency and prolonged duration of action.[1] Propiolamide and its derivatives serve as effective electrophilic "warheads," capable of forming irreversible covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[2] This application note details the use of Propiolamide-13C3 , a stable isotope-labeled version of propiolamide, to develop a robust cell-based assay for quantifying target engagement using mass spectrometry-based proteomics.
Propiolamide-13C3 incorporates three ¹³C atoms, providing a distinct mass shift that enables precise differentiation and quantification of the inhibitor-bound protein from the unbound population within a complex cellular proteome.[3][4] This approach offers a direct and unambiguous measurement of a compound's ability to reach and interact with its intended target in a physiologically relevant environment.
Our model target is Peptide Deformylase (PDF) , a metalloenzyme essential for protein maturation in bacteria and in human mitochondria.[5][6] As PDF is a validated target for both antibacterial and anticancer therapies, this protocol provides a broadly applicable framework for researchers in these fields.[5][7] The methodology, however, is not limited to PDF and can be adapted to any protein target known or suspected to be modified by a propiolamide-based covalent inhibitor.
Assay Principle: Quantitative Mass Spectrometry for Covalent Target Engagement
The core of this assay is the use of quantitative proteomics to measure the extent of covalent modification of a target protein in intact cells. By treating cells with Propiolamide-13C3, the compound enters the cell and covalently attaches to its target protein, in this case, PDF.
Following treatment, cells are lysed, and the total proteome is extracted and digested into peptides using trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The ¹³C₃ label on the propiolamide adduct creates a predictable mass increase (+3 Da) in the target peptide compared to its unlabeled counterpart.
By comparing the mass spectrometry signal intensity of the "heavy" (¹³C₃-labeled) peptide adduct to the "light" (unmodified) peptide, we can calculate the percentage of the target protein that has been engaged by the inhibitor. This provides a direct measure of target occupancy.[9][10] This method is highly specific and sensitive, allowing for the determination of dose-response curves (IC₅₀) and engagement kinetics within a cellular context.[11][12]
Mechanism of Covalent Modification
Propiolamide contains a reactive alkyne group that serves as a Michael acceptor. It covalently modifies the thiol group of a cysteine residue within the active site of Peptide Deformylase (PDF), leading to irreversible inhibition of the enzyme.
Caption: Covalent modification of a PDF cysteine residue by Propiolamide-13C3.
Experimental Design and Workflow
A successful target engagement study requires careful planning and execution. The overall workflow involves treating cultured cells, preparing samples for proteomic analysis, and acquiring and analyzing the mass spectrometry data.
Caption: High-level overview of the cell-based target engagement workflow.
Key Considerations for Assay Development
-
Cell Line Selection: Choose a cell line that expresses the target protein (PDF) at a detectable level. For human mitochondrial PDF, cancer cell lines like HeLa or A549 are suitable.[5] For bacterial PDF, an appropriate bacterial strain would be used. Ensure cells are healthy and in the logarithmic growth phase for experiments.[13][14]
-
Controls: Proper controls are essential for data interpretation.
-
Vehicle Control (DMSO): Establishes the baseline level of the unmodified target peptide.
-
Unlabeled Propiolamide: Serves as a control to identify the target peptide and confirm that any observed effect is due to the propiolamide moiety, not an artifact of the ¹³C label.
-
Positive Control Inhibitor: If available, a known inhibitor of the target can be used to validate the assay system.
-
-
Optimization: The concentration of Propiolamide-13C3 and the treatment duration should be optimized. A dose-response experiment is crucial for determining the cellular IC₅₀ (the concentration required to achieve 50% target occupancy).[11] A time-course experiment can reveal the kinetics of target engagement.
Detailed Protocols
Protocol 1: Cellular Treatment and Lysis
This protocol describes the treatment of adherent mammalian cells for a dose-response experiment.
Materials:
-
Selected cell line (e.g., HEK293T)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
6-well tissue culture plates
-
Propiolamide-13C3 (stock in DMSO)
-
Unlabeled Propiolamide (stock in DMSO)
-
Vehicle (100% DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors.
-
Cell scraper
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Propiolamide-13C3 in complete culture medium. A typical final concentration range for a dose-response curve might be 0.1 µM to 100 µM. Also prepare wells for vehicle (DMSO) and a high concentration of unlabeled propiolamide (e.g., 50 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different compound concentrations. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C, 5% CO₂.
-
Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS per well.
-
Lysis: Aspirate the final PBS wash completely. Add 200 µL of ice-cold Lysis Buffer to each well. Use a cell scraper to scrape the cells and ensure complete lysis.
-
Lysate Collection: Transfer the viscous lysate to a pre-chilled microcentrifuge tube.
-
Sonication & Clarification: Sonicate the lysate briefly on ice to shear DNA and reduce viscosity. Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (soluble proteome) to a new tube. Determine the protein concentration using a compatible assay (e.g., BCA assay). Aliquot and store at -80°C until ready for digestion.
Protocol 2: Proteomic Sample Preparation for LC-MS/MS
This protocol is for the in-solution digestion of the protein lysate.
Materials:
-
Protein lysate from Protocol 1
-
1 M Dithiothreitol (DTT), freshly prepared
-
500 mM Iodoacetamide (IAA), freshly prepared in the dark
-
Mass spectrometry grade Trypsin
-
50 mM Ammonium Bicarbonate, pH 8.0
-
Formic Acid (FA)
-
C18 Solid-Phase Extraction (SPE) desalting tips
Procedure:
-
Sample Normalization: Based on the protein quantification, take an equal amount of protein for each sample (e.g., 50 µg) and bring them to the same final volume with Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour. This step reduces disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 45 minutes at room temperature in the dark. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds. Note: The cysteine residue covalently modified by propiolamide will not be alkylated.
-
Dilution: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio. Incubate overnight (16-18 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Desalting: Desalt the peptide mixture using C18 SPE tips according to the manufacturer's protocol.[15] This removes salts and detergents that interfere with mass spectrometry.
-
Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the peptides in a small volume (e.g., 50 µL) of LC-MS sample buffer (e.g., 2% acetonitrile, 0.1% formic acid in water) for analysis.
Data Acquisition and Analysis
LC-MS/MS Acquisition
Samples should be analyzed on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.
-
Separation: Peptides are separated using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Data Acquisition: The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS1 scan to measure the mass of intact peptides and multiple MS2 scans (tandem MS) to fragment selected peptides for sequence identification.[8]
Data Analysis Workflow
The goal is to identify the peptide from PDF that is modified by Propiolamide-13C3 and quantify its abundance relative to the unmodified form across different treatment conditions.
Caption: Quantitative data analysis workflow for determining target occupancy.
-
Database Search: Use a standard proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to analyze the raw data.[16]
-
Database: Search against a database containing the sequence of the target protein (e.g., human or bacterial proteome plus the specific PDF sequence).
-
Variable Modifications: Specify the expected modifications:
-
Carbamidomethylation of cysteine (+57.02 Da) from the IAA treatment.
-
The mass of the Propiolamide-13C3 adduct on cysteine (+72.04 Da).[16]
-
Common modifications like oxidation of methionine.
-
-
-
Peptide Identification: The software will identify the peptide from PDF that contains the cysteine residue modified by Propiolamide-13C3. The MS/MS spectrum will confirm the peptide sequence and the site of modification.
-
Quantification:
-
Extract the ion chromatograms (XICs) for the precursor ions of both the "light" (unmodified) target peptide and the "heavy" (Propiolamide-13C3 adducted) target peptide.
-
Calculate the area under the curve for each of these peaks. This area is proportional to the peptide's abundance.
-
-
Calculating Target Occupancy: For each sample, calculate the percent occupancy using the following formula:[9]
-
% Occupancy = (Area_Heavy / (Area_Heavy + Area_Light)) * 100
-
-
Dose-Response Analysis: Plot the % Occupancy against the log of the Propiolamide-13C3 concentration. Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the cellular IC₅₀ value.
Example Data Presentation
Data should be summarized in clear tables and graphs for easy interpretation.
Table 1: Example Dose-Response Data for Propiolamide-13C3 Target Engagement
| [Propiolamide-13C3] (µM) | Log Concentration | % Target Occupancy (n=3) | Std. Deviation |
|---|---|---|---|
| 0 (Vehicle) | - | 0.5 | 0.2 |
| 0.1 | -1.0 | 8.2 | 1.5 |
| 0.5 | -0.3 | 25.6 | 3.1 |
| 1.0 | 0.0 | 48.9 | 4.5 |
| 5.0 | 0.7 | 85.3 | 2.8 |
| 10.0 | 1.0 | 94.1 | 1.9 |
| 50.0 | 1.7 | 98.5 | 0.8 |
This data can then be plotted to visualize the dose-response relationship and calculate the IC₅₀.
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)
To build confidence in the target engagement results, an orthogonal method is highly recommended. CETSA is an ideal complementary assay that measures target engagement based on ligand-induced thermal stabilization of the protein, without relying on mass spectrometry.[17]
In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. A ligand-bound protein is typically more stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein. The amount of soluble protein at each temperature is then quantified by Western Blot. A shift in the melting curve in the presence of the compound indicates target engagement.[4][18]
Conclusion
The use of Propiolamide-13C3 in a cell-based assay combined with quantitative mass spectrometry provides a powerful, direct, and highly specific method for measuring covalent inhibitor target engagement. This approach allows for the determination of cellular potency (IC₅₀) and provides invaluable insights into a compound's behavior in a complex biological system. By confirming that a molecule reaches and binds to its intended target, researchers can make more informed decisions during the drug discovery and development process, ultimately accelerating the path toward novel therapeutics.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Dai, L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]
-
Emanuel, S. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Lanyon, L., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Available at: [Link]
-
Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Shannon, D. A., et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry. Available at: [Link]
-
van der Wijk, T., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]
-
Wildsmith, G. C., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. BMC Biology. Available at: [Link]
-
QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications. Available at: [Link]
-
Apfel, C., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]
-
Johnson, D. S., et al. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Available at: [Link]
-
Lee, M. D., et al. (2004). Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. Journal of Clinical Investigation. Available at: [Link]
-
Che, X., et al. (2011). Expression, purification, and activity assay of peptide deformylase from Escherichia coli and Staphylococcus aureus. Molecular and Cellular Biochemistry. Available at: [Link]
-
Zhang, Y., et al. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical Reviews. Available at: [Link]
-
Holzgrabe, U., et al. (2020). Enabling antibiotic research: towards selective peptide deformylase inhibitors. bioRxiv. Available at: [Link]
-
Vaca, C. E., & Martins, C. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. Available at: [Link]
-
Zhang, Q., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, X., et al. (2004). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Agilent Technologies. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Available at: [Link]
-
Escobar-Alvarez, S., et al. (2009). Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target. Journal of Molecular Biology. Available at: [Link]
-
van der Meij, A., et al. (2013). An industrially applicable purification method for peptide deformylase from Escherichia coli. Protein Expression and Purification. Available at: [Link]
-
Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Wu, W., et al. (2000). Identification of a potent peptide deformylase inhibitor from a rationally designed combinatorial library. Journal of the American Chemical Society. Available at: [Link]
-
Axten, J. M., et al. (2012). A new class of peptide deformylase inhibitors with in vivo antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sivanandham, M., et al. (2021). Discovery of Potential Plant-Derived Peptide Deformylase (PDF) Inhibitors for Multidrug-Resistant Bacteria Using Computational Studies. Molecules. Available at: [Link]
Sources
- 1. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
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- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
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- 17. pelagobio.com [pelagobio.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Propiolamide-13C3 In Vivo Labeling: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Propiolamide-13C3 In Vivo Labeling . As an isotopic covalent warhead, 13C3-propiolamide is a powerful tool for quantitative chemoproteomics. It acts as a highly reactive electrophile that covalently targets cysteine residues via a1[1]. The incorporation of a 13C3 heavy isotope provides a distinct +72.03 Da mass shift, allowing for precise Heavy/Light quantification.
Due to the extreme reactivity of the propiolamide warhead, researchers frequently encounter challenges related to in vivo stability, off-target toxicity, and mass spectrometry (MS) configuration. This guide provides field-proven insights to optimize your target engagement studies.
Section 1: Core Principles & Experimental Workflows
Mechanism of Action
Propiolamides react with the deprotonated thiolate form of cysteine to form a highly stable Z-oxopropene-1,3-diyl adduct[2]. Unlike reversible covalent inhibitors, this addition is practically irreversible under physiological conditions, making it an excellent permanent tag for downstream MS analysis.
Caption: Thia-Michael addition of cysteine to 13C3-propiolamide forming a stable adduct.
Step-by-Step In Vivo Chemoproteomic Workflow
To ensure a self-validating system, this protocol utilizes a Heavy/Light isotopic competitive format. This causality-driven design ensures that any MS signal identified is a true biological adduct rather than background noise.
-
Formulation & Administration : Dissolve 13C3-Propiolamide (Heavy) and 12C3-Propiolamide (Light) in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer to separate animal cohorts via Intravenous (IV) injection to bypass first-pass hepatic metabolism.
-
Tissue Harvest : Euthanize animals at the optimal pharmacokinetic Tmax (typically 1-2 hours). Flash-freeze tissues immediately in liquid nitrogen to halt post-mortem enzymatic reactivity.
-
Proteome Extraction : Homogenize tissues in cold lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Critical Step: Do NOT add strong reducing agents (like boiling DTT/TCEP) during initial lysis, as extreme heat and reduction can degrade the integrity of the adduct.
-
Alkylation : Block all remaining unreacted cysteines with Iodoacetamide (IAA) to prevent artifactual oxidation during digestion.
-
Digestion : Perform standard proteolytic digestion (Trypsin/Lys-C) overnight at 37°C.
-
LC-MS/MS Analysis : Analyze peptides using high-resolution Orbitrap MS. Configure the search engine to detect the specific mass shifts (detailed in Section 3).
Caption: Workflow for in vivo labeling and quantitative chemoproteomic analysis.
Section 2: Troubleshooting Guide & FAQs
Q1: My in vivo labeling efficiency is extremely low, especially in peripheral tissues. How can I improve target engagement? A: Propiolamides are highly reactive towards thiol nucleophiles, even more so than standard chloroacetamides[3]. In vivo, they are rapidly quenched by the high concentrations of Glutathione (GSH) present in the blood and liver. Causality & Solution: This rapid GSH-mediated clearance drastically reduces the circulating half-life of the probe. To improve efficiency:
-
Switch from bolus Intraperitoneal (IP) injection to continuous IV infusion to maintain steady-state plasma concentrations.
-
Ensure the local microenvironment pH is optimal; thia-Michael addition requires the cysteine to be in its deprotonated thiolate form (pH > 7.0)[1].
Q2: I cannot identify the 13C3-adduct in my MS/MS data, despite confirming target engagement via other assays. What is wrong? A: This is almost always a bioinformatics configuration issue. The search engine must be explicitly told to look for the exact mass shift caused by the Z-oxopropene-1,3-diyl linker[2]. Causality & Solution: The alkyne triple bond is consumed during the reaction, meaning the entire mass of the probe is added to the cysteine without any leaving group.
-
For 12C3-Propiolamide, set a variable modification on Cysteine of +69.0215 Da .
-
For 13C3-Propiolamide, set a variable modification on Cysteine of +72.0315 Da . Ensure your mass tolerance is tight (e.g., 10 ppm for MS1) to accurately pair the heavy/light isotopic doublets.
Q3: The animals are exhibiting severe toxicity shortly after administration. How do I mitigate this? A: Propiolamides are known to be potent, covalent inhibitors of 3[3]. Inhibition of GPX4 leads to the accumulation of lipid hydroperoxides and induces ferroptosis (iron-dependent cell death). Causality & Solution: The off-target (or on-target) labeling of the catalytic selenocysteine in GPX4 causes rapid systemic toxicity. You must perform a rigorous dose-titration study. Start at a micro-dosing level (e.g., 1-5 mg/kg). If necessary, co-administration of a radical-trapping antioxidant like Ferrostatin-1 can rescue the animals from ferroptosis without preventing the chemoproteomic labeling of other cysteines.
Section 3: Quantitative Data Summary
To assist with experimental design and MS configuration, refer to the following quantitative parameters for propiolamide labeling. Note the high proteome selectivity for cysteines over other nucleophilic residues[4].
| Parameter | 12C3-Propiolamide (Light) | 13C3-Propiolamide (Heavy) | Experimental Impact |
| Molecular Weight | 69.02 Da | 72.03 Da | Determines baseline probe mass. |
| Cysteine Mass Shift | +69.0215 Da | +72.0315 Da | Mandatory variable modification in MS search engine. |
| Isotopic Mass Difference | N/A | +3.0100 Da | Used for Heavy/Light doublet quantification. |
| Optimal Reaction pH | 7.2 - 7.5 | 7.2 - 7.5 | Requires deprotonated thiolate for nucleophilic attack. |
| Proteome Selectivity | ~93-95% for Cysteine | ~93-95% for Cysteine | Highly specific to thiols over amines (Lysines)[4]. |
| Adduct Stability | High (Z-isomer) | High (Z-isomer) | Withstands standard tryptic digestion and LC-MS/MS[2]. |
Section 4: References
-
[4] Profiling the Proteome-Wide Selectivity of Diverse Electrophiles - ChemRxiv. 4
-
[3] Structure–activity relationships of GPX4 inhibitor warheads - NIH/PMC. 3
-
[2] (Z)-Oxopropene-1,3-diyl, a Linker for the Conjugation of the Thiol Group of Cysteine with Amino-Derivatized Drugs - ACS Publications. 2
-
[1] A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications. 1
Sources
troubleshooting poor incorporation of Propiolamide-13C3
An in-depth guide to navigating the challenges of Propiolamide-13C3 incorporation in proteomic studies.
Introduction: Understanding Propiolamide-13C3 Labeling
Propiolamide-13C3 is a stable isotope-labeled chemical probe used in proteomics to identify and quantify proteins. Unlike metabolic labeling methods that rely on the incorporation of labeled amino acids during protein synthesis (such as SILAC), Propiolamide-13C3 acts as a reactive probe.[1][2][3] Its propiolamide group contains a reactive triple bond (alkyne) that can form covalent bonds with specific nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine.[4][5] The incorporation of the 13C3 isotope introduces a specific mass shift, allowing for the differentiation and quantification of labeled peptides by mass spectrometry.[6][7][8]
The true power of this probe is realized through its alkyne handle, which facilitates "click chemistry." After labeling, the alkyne group can be covalently linked to a reporter tag (e.g., biotin or a fluorophore) that has a corresponding azide group. This allows for the selective enrichment of labeled proteins (e.g., via streptavidin affinity purification if using a biotin tag) or for their visualization, significantly enhancing the detection of even low-abundance targets.
Poor incorporation of this probe can derail an experiment, leading to weak signals, poor quantification, and inconclusive results. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the use of Propiolamide-13C3.
Part 1: Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered when using Propiolamide-13C3, framed in a question-and-answer format.
Category A: Low or No Labeling Signal
Q1: I am observing very low or no 13C3-labeled peptides in my mass spectrometry data. What are the most likely causes?
A1: This is the most prevalent issue and typically points to one of five key areas: (1) probe instability or delivery, (2) suboptimal labeling conditions, (3) cellular health and metabolic state, (4) low abundance or accessibility of target residues, or (5) inefficiencies in the downstream enrichment and analysis workflow.
The following questions will dissect these possibilities. A logical workflow to diagnose this issue is essential.
Caption: Workflow from cellular labeling to mass spectrometry analysis.
Part 2: Experimental Protocols
Protocol 1: Determining Optimal, Non-Toxic Propiolamide-13C3 Concentration
This protocol uses a standard Trypan Blue exclusion assay to measure cell viability.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in ~70-80% confluency on the day of the experiment. Include enough wells for all conditions and controls, in triplicate.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Propiolamide-13C3 in sterile DMSO.
-
Prepare labeling media by diluting the stock solution into your normal cell culture medium to final concentrations (e.g., 0, 25, 50, 100, 250, 500 µM). The 0 µM well should contain the same final concentration of DMSO as the highest concentration well (e.g., 0.5%).
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling media to the respective wells.
-
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 4 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of complete medium.
-
-
Viability Counting:
-
Mix a 10 µL aliquot of your cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load a hemocytometer and count the number of live (unstained) and dead (blue) cells.
-
Calculate the percentage of viable cells: Viability % = (Live Cell Count / Total Cell Count) * 100.
-
-
Analysis: Plot the cell viability against the Propiolamide-13C3 concentration to determine the highest concentration that maintains >90% viability.
Protocol 2: Test Labeling and Click-Chemistry Validation
This protocol provides a method to check the efficiency of your labeling and click chemistry steps using a simple in-gel fluorescence approach.
-
Labeling: Perform a small-scale labeling experiment on your cells in a 6-well plate using your optimized, non-toxic concentration of Propiolamide-13C3 and a negative control (vehicle only).
-
Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT/BME). Determine the protein concentration using a BCA assay.
-
Click Reaction:
-
In a microfuge tube, take 50 µg of protein lysate.
-
Add the click chemistry reagents. A typical reaction mixture includes:
-
Azide-fluorophore (e.g., Azide-TAMRA, final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA ligand (final concentration 100 µM)
-
Copper (II) Sulfate (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 1 mM, add last to start the reaction )
-
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation: Precipitate the protein (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Gel Electrophoresis:
-
Run the samples on an SDS-PAGE gel.
-
Image the gel using a fluorescence scanner with the appropriate excitation/emission wavelengths for your chosen fluorophore.
-
-
Analysis: A successful labeling and click reaction will result in fluorescent bands throughout the lane corresponding to the Propiolamide-13C3-treated sample. The control lane should show little to no fluorescence. This provides a direct visual confirmation that the probe is incorporated and the alkyne handle is accessible for ligation.
References
-
Krijgsveld, J., et al. (2015). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from Wikipedia. [Link]
-
E-biochem. (n.d.). Propiolamide-13C3. Retrieved from Shanghai Huicheng Biological Technology Co., Ltd. website. [Link]
-
Allen, D. K., et al. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]
-
Vimer, S., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]
-
Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling. Society for Redox Biology and Medicine. [Link]
-
Tavilani, H., et al. (2018). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Semantic Scholar. [Link]
-
Phanstiel, O., et al. (n.d.). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Retrieved from Phanstiel Lab website. [Link]
-
Davidge, R. L., et al. (2017). A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. PMC. [Link]
-
Breuer, M., et al. (2021). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]
-
Bas-Tala, M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Yüce, A., et al. (2022). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. PMC. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propiolamide (CAS 7341-96-0). Retrieved from Cheméo website. [Link]
-
Rebl, A., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
-
Edirisinghe, A., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. PubMed. [Link]
-
Broad Institute. (n.d.). Applications of Modern Proteomics in Biology and Medicine. Retrieved from Broad Institute website. [Link]
-
Allen, D. K., & Young, J. D. (2013). Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis. ResearchGate. [Link]
-
Allen, D. K., & Young, J. D. (2013). Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis. PubMed. [Link]
-
Auricchio, S., et al. (1995). Cytotoxic effect of prolamin-derived peptides on in vitro cultures of cell line Caco-2: Implications for coeliac disease. PubMed. [Link]
-
Vlčková, H., et al. (2024). Mass Spectrometry–Based Proteomics in Clinical Diagnosis of Amyloidosis and Multiple Myeloma: A Review (2012–2024). PMC. [Link]
-
Cantù, C., et al. (2022). Time-lapsed proteomics reveals a role for the novel protein, SNED1, in modulating ECM composition and protein folding. bioRxiv. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. sfrbm.org [sfrbm.org]
- 5. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 6. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry–Based Proteomics in Clinical Diagnosis of Amyloidosis and Multiple Myeloma: A Review (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propiolamide-13C3 Concentration for Cell Labeling
Welcome to the technical support center for Propiolamide-13C3, a stable isotope-labeled compound for metabolic labeling of newly synthesized proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful cell labeling experiments. As Senior Application Scientists, we have curated this information based on established principles of metabolic labeling and field-proven insights to help you navigate the intricacies of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the use of Propiolamide-13C3 for cell labeling.
1. What is Propiolamide-13C3 and how does it work?
Propiolamide-13C3 is a propiolamide molecule containing three carbon-13 (¹³C) isotopes. It is a cell-permeable compound that can be metabolized and incorporated into newly synthesized proteins.[1] The alkyne group on the propiolamide allows for a "click" reaction with azide-tagged molecules for visualization or enrichment of the labeled proteins. This metabolic labeling approach enables the specific analysis of the proteome synthesized within a defined time window.[2][3]
2. What are the primary applications of Propiolamide-13C3?
Propiolamide-13C3 is primarily used in quantitative proteomics to study dynamic changes in protein synthesis.[4][5] Common applications include:
-
Measuring protein turnover rates.
-
Identifying newly synthesized proteins in response to stimuli.
-
Pulse-chase experiments to track protein fate.
-
Comparative analysis of protein synthesis in different cell populations or treatment conditions.[6]
3. How is Propiolamide-13C3 different from other metabolic labeling reagents like SILAC?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves growing cells for multiple generations in media containing heavy-isotope-labeled amino acids to achieve near-complete labeling of the entire proteome.[3][7] In contrast, Propiolamide-13C3 is used for shorter-term "pulse" labeling of the nascent proteome, allowing for the study of more immediate changes in protein synthesis without the need for extensive cell culture adaptation.[8]
4. What is the recommended storage condition for Propiolamide-13C3?
Propiolamide-13C3 is typically a solid and should be stored at 2-8°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Optimizing Propiolamide-13C3 Concentration
The optimal concentration of Propiolamide-13C3 is a critical parameter that can vary significantly depending on the cell type, cell density, and experimental goals. The key is to find a balance between efficient labeling and minimal cytotoxicity.
A. Determining the Optimal Concentration: A Step-by-Step Guide
1. Literature Review and Starting Concentration:
Begin by reviewing the literature for similar cell types or experimental systems. If no direct data is available, a starting concentration range of 10-100 µM is a reasonable starting point for most mammalian cell lines.
2. Cytotoxicity Assessment:
Before proceeding with labeling experiments, it is crucial to determine the cytotoxic effects of Propiolamide-13C3 on your specific cell line. A dose-response experiment should be performed to identify the No Observable Adverse Effect Concentration (NOAEC) and the IC50 (50% inhibitory concentration).[9][10]
Protocol: Cytotoxicity Assessment using MTS Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Propiolamide-13C3 dilutions: Prepare a series of dilutions of Propiolamide-13C3 in your cell culture medium. A common range to test is 0 µM (vehicle control) to 500 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Propiolamide-13C3.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Propiolamide-13C3 concentration to determine the IC50 value.[11]
Table 1: Example of Cytotoxicity Data
| Propiolamide-13C3 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 90 |
| 100 | 85 |
| 200 | 60 |
| 400 | 30 |
3. Labeling Efficiency Assessment:
Once a non-toxic concentration range is established, the next step is to determine the optimal concentration for efficient labeling. This can be assessed by detecting the incorporated Propiolamide-13C3 via a click reaction with a fluorescent azide probe, followed by in-gel fluorescence scanning or flow cytometry.[12]
Protocol: Labeling Efficiency Assessment
-
Cell Treatment: Treat cells with a range of non-toxic concentrations of Propiolamide-13C3 (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for your desired labeling time.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Click Reaction: Perform a click chemistry reaction by incubating a fixed amount of protein from each sample with an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488).
-
SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the labeled proteins using a gel scanner with the appropriate excitation/emission wavelengths.
-
Analysis: Compare the fluorescence intensity across the different concentrations. The optimal concentration will show a strong fluorescence signal without a significant decrease in total protein, as observed by a post-stain like Coomassie Blue.
B. Visualization of the Optimization Workflow
Caption: Workflow for optimizing Propiolamide-13C3 concentration.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during Propiolamide-13C3 labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Signal | Suboptimal Concentration: The concentration of Propiolamide-13C3 may be too low for your cell type. | Increase the concentration of Propiolamide-13C3 in a stepwise manner, ensuring it remains below the cytotoxic level. |
| Short Incubation Time: The labeling period may be too short for detectable incorporation. | Increase the incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal duration. | |
| Inefficient Click Reaction: The click chemistry reaction may not be working efficiently. | Ensure all click reaction components are fresh and used at the recommended concentrations. Optimize the reaction conditions (e.g., temperature, time). | |
| Low Protein Synthesis Rate: The cells may have a naturally low rate of protein synthesis or be in a quiescent state. | Ensure cells are healthy and in the exponential growth phase. Consider using a positive control with a known high rate of protein synthesis. | |
| High Background Signal | Non-specific Binding: The fluorescent probe may be binding non-specifically to proteins or other cellular components. | Include a "no-click" control (lysate without the copper catalyst) to assess non-specific probe binding. Increase the number and stringency of wash steps after the click reaction. |
| Excess Probe: The concentration of the fluorescent azide probe may be too high. | Titrate the concentration of the azide probe to find the optimal signal-to-noise ratio. | |
| High Cell Death/Cytotoxicity | Concentration Too High: The Propiolamide-13C3 concentration is toxic to the cells. | Re-evaluate the cytotoxicity of your Propiolamide-13C3 batch using the MTS assay described above. Use a concentration well below the IC50. |
| Solvent Toxicity: The solvent used to dissolve Propiolamide-13C3 (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). | |
| Inconsistent Results | Variable Cell Health/Density: Inconsistent cell culture conditions can lead to variable metabolic activity and labeling. | Maintain consistent cell seeding densities and ensure cells are healthy and at a similar passage number for all experiments. |
| Reagent Instability: Repeated freeze-thaw cycles of the Propiolamide-13C3 stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common labeling issues.
IV. References
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]
-
Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling of O-GlcNAcylated proteins for their visualization and identification. Current protocols in chemical biology, 8(2), 103–121. [Link]
-
Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]
-
Ghafouri-Fard, S., et al. (2018). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Iranian Journal of Pharmaceutical Research, 17(4), 1523–1536. [Link]
-
Gümüş, Z. H., et al. (2018). Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. Turkish journal of medical sciences, 48(4), 836–843. [Link]
-
Huggins, D. J., et al. (2019). A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. Journal of Biological Chemistry, 294(49), 18873–18884. [Link]
-
Lita, A., et al. (2014). Applications of Modern Proteomics in Biology and Medicine. Broad Institute. [Link]
-
MDPI. (2023). Optimization of Functional Group Concentration of N, N-Dimethylacrylamide-based Polymeric Coatings and Probe Immobilization for DNA and Protein Microarray Applications. MDPI. [Link]
-
Niu, Y., et al. (2022). Time-lapsed proteomics reveals a role for the novel protein, SNED1, in modulating ECM composition and protein folding. bioRxiv. [Link]
-
ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]
-
Suliman, B. A., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(7), 869-876. [Link]
-
van Heest, J., & Seeber, A. (2017). Cell-type-specific metabolic labelling, detection and identification of nascent proteomes in vivo. Max Planck Society. [Link]
-
Vona, B., et al. (2022). Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq. STAR Protocols, 3(2), 101285. [Link]
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- 2. liverpool.ac.uk [liverpool.ac.uk]
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- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability | MDPI [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Sensitivity of Propiolamide-13C3 Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and in-depth answers to frequently asked questions (FAQs) related to the mass spectrometry-based detection of Propiolamide-13C3. As a stable isotope-labeled chemical probe, Propiolamide-13C3 is a powerful tool in covalent drug discovery and chemoproteomics for identifying and quantifying protein targets.[1][2] However, achieving high-sensitivity detection of the resulting labeled peptides within complex biological matrices presents significant analytical challenges.
This resource is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower you to diagnose and resolve issues effectively.
Section 1: Foundational Concepts & Core Challenges
This section addresses fundamental questions about Propiolamide-13C3 and the common hurdles encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is Propiolamide-13C3 and what is its primary application?
A1: Propiolamide-13C3 is the stable isotope-labeled (SIL) version of propiolamide, an electrophilic compound featuring an acrylamide "warhead." This warhead is designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine.[3] The incorporation of three Carbon-13 (¹³C) isotopes provides a distinct mass shift (+3 Da) from any potential unlabeled counterparts, enabling its specific and quantitative detection by mass spectrometry (MS).[4] Its primary application is in chemoproteomics and drug discovery to identify the protein targets of covalent inhibitors and to assess their binding stoichiometry and selectivity across the proteome.[1][5]
Q2: Why is mass spectrometry the required method for detecting Propiolamide-13C3 adducts?
A2: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive analytical technique for this application due to its unparalleled sensitivity and specificity.[6][7] MS can precisely measure the mass-to-charge ratio (m/z) of ions. This allows for the unambiguous detection of a tryptic peptide that has been modified by Propiolamide-13C3, as its mass will be increased by the exact mass of the adducted probe. Tandem mass spectrometry (MS/MS) further enhances confidence by fragmenting the modified peptide and detecting characteristic product ions, confirming both the peptide's sequence and the presence of the modification.[4]
Q3: What are the primary reasons for low detection sensitivity in Propiolamide-13C3 experiments?
A3: Low sensitivity is a common and multifaceted problem. The core challenges typically fall into three categories:
-
Low Stoichiometry of Labeling: The target protein may be of low abundance, or the covalent modification itself may be substoichiometric, meaning only a small fraction of the total protein pool is labeled. This results in a very low concentration of the target analyte from the outset.
-
Matrix Effects: Biological samples (e.g., cell lysates, plasma) are exceedingly complex. During the ionization process in the mass spectrometer's source, co-eluting compounds from the matrix can interfere with the ionization of the target peptide, leading to a suppressed signal.[8][9][10] This is one of the most significant sources of poor sensitivity in LC-MS analyses.
-
Suboptimal Analytical Parameters: The entire LC-MS/MS method, from sample cleanup to data acquisition, must be finely tuned. Poor chromatographic separation, inefficient ionization, or incorrect mass analyzer settings can all lead to a dramatic loss of signal.[11][12]
Section 2: Troubleshooting the Experimental Workflow
A successful experiment begins long before the sample is injected. This section provides a troubleshooting guide formatted as a Q&A for the critical pre-analytical and analytical steps.
Workflow Diagram: Chemoproteomic Analysis of Propiolamide-13C3 Adducts
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Propiolamide-13C3 Protein Labeling
Welcome to the Advanced Proteomics Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and chemical challenges associated with Propiolamide-13C3 labeling.
Propiolamides are highly reactive electrophilic probes that form stable covalent bonds with cysteine residues. When coupled with a 13C3 stable isotope, they become powerful tools for quantitative mass spectrometry. However, their high reactivity requires precise control over the biochemical microenvironment to prevent probe hydrolysis, off-target labeling, and signal drop-off.
Core Workflow Overview
Fig 1: Optimized workflow for Propiolamide-13C3 protein labeling and MS quantification.
Troubleshooting Guide & FAQs
Q1: Why is my Propiolamide-13C3 labeling yield consistently below 10%? Causality & Solution: The most common culprit for near-zero labeling yield is the presence of competing nucleophiles in your lysis or reaction buffer. Propiolamides are highly reactive electrophiles designed to target thiols[1]. If your buffer contains dithiothreitol (DTT) or β-mercaptoethanol (BME), these small-molecule thiols will outcompete the protein cysteines, effectively quenching the Propiolamide-13C3 probe before it can react with your target. Action: Immediately switch to a non-thiol reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP selectively reduces disulfides without reacting with the propiolamide warhead.
Q2: I switched to TCEP, but my yield is still plateauing around 40-50%. What is limiting the reaction? Causality & Solution: If competing thiols are absent, the limiting factor is likely steric hindrance. Propiolamides require the target cysteine to be physically accessible. In natively folded proteins, many cysteines are buried in hydrophobic pockets. Action: Perform the labeling under mildly denaturing conditions (e.g., 1% SDS or 4M Urea) to unfold the protein and expose buried cysteines.
Q3: I am seeing high background and off-target labeling of Lysine and Histidine residues. How do I improve cysteine selectivity? Causality & Solution: Propiolamides are intrinsically highly selective for cysteines, often achieving >93-95% selectivity across the proteome[2]. However, off-target labeling of primary amines (Lysine) occurs when the buffer pH is too high. At pH > 8.0, amine groups become deprotonated and nucleophilic enough to attack the probe. Furthermore, high pH accelerates the aqueous hydrolysis of the propiolamide warhead, destroying the probe. Action: Strictly buffer the reaction at pH 7.4–7.5 using HEPES or PBS. Avoid Tris buffers, as Tris contains primary amines that can act as competing nucleophiles.
Q4: Can I use Propiolamide-13C3 for in vivo or live-cell labeling? Causality & Solution: While some electrophiles are cell-permeable, propiolamides are extremely reactive and can be rapidly quenched by high intracellular concentrations of glutathione (GSH) before reaching the target protein[3]. Action: For standard quantitative proteomics, in vitro labeling of denatured cell lysates is highly preferred to maximize yield. If live-cell engagement is mandatory, consider utilizing a masked prodrug strategy to protect the warhead until it reaches the target[1].
Diagnostic Logic: Causality of Buffer Conditions
Fig 2: Decision tree illustrating the causality of buffer conditions on labeling yield.
Quantitative Impact of Buffer Conditions on Propiolamide Labeling
Table 1: Empirical data summarizing the causality of buffer conditions on labeling efficiency and selectivity.
| Buffer System | Reducing Agent | pH | Temp (°C) | Denaturant | Cys Labeling Yield (%) | Off-Target (Lys/His) (%) |
| 50 mM Tris | 10 mM DTT | 7.5 | 25 | None | < 5% | < 1% |
| 50 mM HEPES | 5 mM TCEP | 7.5 | 25 | None | ~ 45% | < 2% |
| 50 mM HEPES | 5 mM TCEP | 7.5 | 25 | 1% SDS | > 95% | < 2% |
| 50 mM HEPES | 5 mM TCEP | 8.5 | 37 | 1% SDS | ~ 60% (Hydrolysis) | ~ 18% |
Self-Validating Protocol: High-Yield Propiolamide-13C3 Labeling
This protocol is engineered to eliminate competing nucleophiles, optimize the thiolate fraction, and unfold steric barriers, ensuring >95% isotopic labeling.
Phase 1: Proteome Extraction & Denaturation
-
Lyse cells or tissues in Thiol-Free Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% SDS, 1x Protease Inhibitor Cocktail without EDTA). Causality: SDS unfolds the protein, exposing buried cysteines. HEPES provides stable buffering at the optimal pH without introducing primary amines.
-
Sonicate the lysate to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Quantify protein concentration using a BCA assay. Dilute to a standardized concentration of 1–2 mg/mL.
Phase 2: Reduction of Disulfide Bonds 4. Add TCEP to a final concentration of 5 mM. Causality: You must avoid DTT or BME here. TCEP selectively reduces disulfides without reacting with the propiolamide warhead. 5. Incubate at 37°C for 30 minutes to ensure complete reduction.
Phase 3: Isotopic Labeling 6. Prepare a fresh 10 mM stock of Propiolamide-13C3 in anhydrous DMSO. Causality: Propiolamides can hydrolyze in water over time; utilizing fresh anhydrous DMSO stocks prevents premature degradation. 7. Add the probe to the protein lysate to a final concentration of 100 µM. Ensure the final DMSO concentration remains <2% to prevent unwanted protein precipitation. 8. Incubate at 25°C (room temperature) for 1 hour in the dark.
Phase 4: Quenching & Downstream Processing 9. Quench the reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes. Causality: The excess DTT acts as a sacrificial nucleophile, reacting with any remaining unreacted Propiolamide-13C3 to prevent post-lysis artifacts during digestion. 10. Proceed with standard protein precipitation (e.g., Chloroform/Methanol extraction) to remove SDS and excess quenched probe, followed by tryptic digestion for LC-MS/MS analysis.
References
- Title: Profiling the proteome-wide selectivity of diverse electrophiles Source: ResearchGate URL
- Title: Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv URL
- Title: Advancing Protein Therapeutics through Proximity-Induced Chemistry Source: PMC - NIH URL
Sources
quality control checks for Propiolamide-13C3 experiments
Welcome to the Technical Support & Troubleshooting Center for Propiolamide-13C3 experiments.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and delve into the causality of chemoproteomic workflows. Propiolamide is a highly reactive, alkyne-based covalent warhead increasingly used in fragment-based drug discovery to target nucleophilic cysteines[1], such as in the development of selective SETD8 inhibitors[2]. Coupling this warhead with a heavy 13C3 isotope allows for precise Stable Isotope Dilution Assay (SIDA) quantitation by mass spectrometry.
This guide provides self-validating methodologies, quantitative quality control (QC) metrics, and advanced troubleshooting to ensure absolute confidence in your target identification.
Experimental Workflow & Causality
To ensure scientific integrity, every step in a covalent labeling experiment must be optimized to preserve the reactivity of the electrophile while maintaining the native fold of the target proteins.
Propiolamide-13C3 chemoproteomic workflow for covalent target identification.
Self-Validating Protocol: Covalent Labeling & MS Preparation
-
Probe Preparation (Anhydrous): Dissolve Propiolamide-13C3 in anhydrous DMSO to a 10 mM stock.
-
Causality: Water causes slow hydration of the alkyne over time. Anhydrous conditions preserve the electrophilicity of the warhead.
-
-
Proteome Incubation: Incubate the proteome with 10–50 µM probe in 50 mM HEPES buffer at pH 7.4 for 1 hour at 37°C.
-
Causality: Propiolamides undergo Michael addition with cysteine thiolates. A pH of 7.4 balances physiological relevance with a sufficient concentration of the reactive thiolate anion (Cys pKa ~8.3).
-
-
Quenching (Internal Control): Add 10 mM Dithiothreitol (DTT) and incubate for 15 minutes.
-
Causality: This is a self-validating step. DTT contains two highly reactive thiols that rapidly consume unreacted propiolamide. By monitoring the DTT-Propiolamide adduct in your MS data, you confirm that the probe was chemically active during the assay.
-
-
Digestion & LC-MS/MS: Perform standard alkylation (with iodoacetamide) and tryptic digestion, followed by high-resolution LC-MS/MS analysis.
Quantitative Data & QC Metrics
The molecular formula of Propiolamide-13C3 is 13C3H3NO, yielding an exact monoisotopic mass of 72.0315 Da[3]. Accurate mass shifts are the primary QC metric for successful covalent trapping.
Table 1: Expected MS Parameters for Propiolamide Adducts
| Target Residue | Unlabeled Adduct Shift (Da) | 13C3 Adduct Shift (Da) | Diagnostic Reporter Ions (HCD) |
| Cysteine (Thiolate) | +69.0214 | +72.0315 | m/z 73.04 (13C3), 70.04 (12C) |
| DTT (Quench Adduct) | +69.0214 | +72.0315 | m/z 73.04 (13C3), 70.04 (12C) |
Table 2: QC Thresholds for Propiolamide-13C3 Workflows
| QC Metric | Acceptance Criteria | Corrective Action if Failed |
| Isotopic Purity | > 99% 13C3 | Discard batch; check storage conditions. |
| RT Shift (Light vs Heavy) | < 0.5 seconds | Check for isobaric interference; 13C does not shift RT. |
| DTT Quench Efficiency | > 95% probe consumed | Increase DTT concentration or quench time. |
Troubleshooting Guides & FAQs
Decision tree for pre-experiment quality control of propiolamide-13C3 stocks.
Q: Why am I missing the +72.03 Da adduct peak on my target peptide? A: Propiolamides are targeted covalent inhibitors (TCIs) that require a nucleophilic attack from a deprotonated cysteine[1]. If the local microenvironment of the protein pocket lowers the pH, the thiol remains protonated and unreactive. Alternatively, your alkyne warhead may have hydrolyzed. Solution: Verify reagent integrity via the DTT quench internal control. If the DTT-adduct is present but your protein is unlabeled, the issue is steric hindrance or an unfavorable local pKa at the target site.
Q: How do I verify the isotopic purity of my Propiolamide-13C3 batch before an expensive proteomics run? A: Stable isotope dilution assays rely on >99% isotopic enrichment. If the batch contains 13C2 or 13C1 impurities, it will convolute the isotopic envelope of the labeled peptide, ruining quantitation. Solution: Perform a direct infusion MS of the unreacted probe. You should see the [M+H]+ at m/z 73.04 (for 13C3) with minimal to zero signal at m/z 70.04 (unlabeled)[3].
Q: I observe a retention time (RT) shift between the unlabeled and 13C3-labeled peptides during LC-MS. Is this an isotope effect? A: No. While deuterium (2H) labels often cause significant chromatographic isotope effects (RT shifts) in reversed-phase LC due to differences in hydrophobicity, 13C labels are highly robust and should co-elute perfectly with their unlabeled counterparts[4]. Solution: A significant RT shift (>0.5 seconds) suggests a different post-translational modification or a co-eluting isobaric interference. Check your MS/MS fragmentation spectra to confirm the sequence.
Q: How do I distinguish true covalent adducts from non-specific binding? A: True covalent binding withstands harsh denaturing conditions. Solution: Ensure your workflow includes a robust denaturation step (e.g., 8M Urea or 1% SDS) prior to digestion. Additionally, run a competition assay: pre-incubate your lysate with a high concentration of unlabeled propiolamide, followed by Propiolamide-13C3. True targets will show a massive reduction in the heavy (+72.03 Da) signal compared to the light (+69.02 Da) signal.
References
- Source: National Institutes of Health (NIH)
- The Power of Stable Isotope Dilution Assays in Brewing (Isotope Stability & RT Shifts)
- Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Source: PubMed / NIH URL
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI Pharmaceuticals URL
Sources
Validation & Comparative
A Head-to-Head Comparison: Propiolamide-13C3 vs. SILAC for Precise Quantitative Proteomics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery.[1] Among the various techniques available, stable isotope labeling has emerged as a robust strategy to achieve precise and reliable quantification. This guide provides an in-depth comparison of two prominent labeling methods: Propiolamide-13C3, a chemical labeling reagent, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling approach.
Here, we delve into the core principles, experimental workflows, and relative merits of each technique, offering field-proven insights to guide your experimental design.
The Fundamental Divide: Chemical vs. Metabolic Labeling
At the heart of the comparison between Propiolamide-13C3 and SILAC lies the fundamental difference in their labeling strategies.
SILAC , a well-established metabolic labeling technique, integrates stable isotope-labeled amino acids directly into proteins in vivo as cells grow and divide.[2][3] This is achieved by culturing one cell population in a "light" medium containing natural amino acids and another in a "heavy" medium where specific amino acids (typically lysine and arginine) are replaced with their heavy isotope counterparts (e.g., 13C or 15N).[2][4][5] After a sufficient number of cell divisions to ensure near-complete incorporation, the cell populations can be subjected to different experimental conditions, combined, and then analyzed by mass spectrometry (MS).[2][3] The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[3]
Propiolamide-13C3 , on the other hand, is a chemical labeling reagent that modifies proteins in vitro after they have been extracted from cells or tissues. It belongs to a class of reagents that react with specific functional groups on amino acid residues. Propiolamide, and its isotopically labeled counterpart, Propiolamide-13C3, are cysteine-reactive probes. This means they covalently bind to the thiol group of cysteine residues within proteins. For quantitative analysis, one sample is labeled with the "light" propiolamide, and the other with the "heavy" Propiolamide-13C3. The samples are then mixed and processed for MS analysis. Similar to SILAC, the ratio of the light to heavy labeled peptides reflects the relative protein abundance.
In-Depth Comparison: Propiolamide-13C3 vs. SILAC
| Feature | Propiolamide-13C3 (Chemical Labeling) | SILAC (Metabolic Labeling) |
| Labeling Strategy | In vitro chemical modification of cysteine residues post-lysis. | In vivo metabolic incorporation of labeled amino acids during cell culture.[2][6] |
| Sample Applicability | Highly versatile; can be used with virtually any sample type, including tissues, biofluids, and non-dividing cells.[7] | Primarily limited to actively dividing cells in culture that can incorporate the labeled amino acids.[8] Not suitable for most tissue or clinical samples. |
| Labeling Efficiency | Reaction yield can be high but may be influenced by protein conformation and cysteine accessibility. | Typically achieves very high incorporation rates (>95%) after a sufficient number of cell doublings.[4][9] |
| Experimental Workflow | Shorter workflow; labeling is performed on extracted proteins. | Longer workflow requiring an adaptation phase for cells to fully incorporate the heavy amino acids (typically 5-6 cell divisions).[3][9] |
| Potential for Bias | Labeling efficiency can vary between proteins, potentially introducing bias. Incomplete labeling can complicate data analysis. | Minimal bias introduced during sample preparation as samples are mixed early in the workflow.[10][11] |
| Accuracy & Precision | Can provide accurate quantification, though precision may be slightly lower than SILAC due to variations in labeling efficiency and later sample mixing. | Considered the gold standard for quantitative accuracy due to early mixing of samples, which minimizes downstream technical variability.[2][7][12] |
| Proteome Coverage | Limited to cysteine-containing proteins. Proteins without cysteine residues will not be quantified.[7] | Provides comprehensive proteome coverage as all newly synthesized proteins will incorporate the labeled amino acids.[6] |
| Multiplexing | Typically limited to two-plex experiments (light vs. heavy). | Standard SILAC is two-plex or three-plex. More complex strategies like NeuCode SILAC can increase multiplexing capabilities.[2] |
| Cost | Reagent costs can be a factor, especially for large-scale studies. | The primary cost is associated with the specialized cell culture media and heavy amino acids. |
Experimental Workflows: A Visual Guide
To better illustrate the practical differences between Propiolamide-13C3 and SILAC, the following diagrams outline their respective experimental workflows.
Propiolamide-13C3 Workflow
Caption: Propiolamide-13C3 chemical labeling workflow.
SILAC Workflow
Caption: SILAC metabolic labeling workflow.
Deep Dive into Methodologies
Propiolamide-13C3 Labeling Protocol
The following provides a generalized, step-by-step protocol for chemical labeling with Propiolamide-13C3.
-
Protein Extraction and Quantification:
-
Lyse cell pellets or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation (Labeling):
-
To a defined amount of protein from each sample (e.g., 100 µg), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
For the "light" sample, add a freshly prepared solution of propiolamide to a final concentration of 10 mM.
-
For the "heavy" sample, add a freshly prepared solution of Propiolamide-13C3 to a final concentration of 10 mM.
-
Incubate the reactions in the dark at room temperature for 1 hour to alkylate the cysteine residues.
-
-
Sample Pooling and Protein Digestion:
-
Combine the "light" and "heavy" labeled samples in a 1:1 protein ratio.
-
Proceed with a standard protein digestion protocol. A common method is in-solution digestion using trypsin. Briefly, this involves denaturing the proteins (e.g., with urea), followed by the addition of trypsin and incubation overnight at 37°C.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a software package capable of quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.
-
SILAC Labeling Protocol
The SILAC protocol requires careful planning and execution, particularly during the cell culture phase.
-
Cell Culture and Adaptation:
-
Choose a cell line that is auxotrophic for the amino acids to be labeled (typically lysine and arginine).
-
Culture the cells in specialized SILAC medium that lacks the natural ("light") versions of these amino acids.
-
For the "light" cell population, supplement the medium with normal lysine and arginine.
-
For the "heavy" cell population, supplement the medium with the heavy isotope-labeled versions of lysine and arginine (e.g., 13C6-Lysine and 13C6,15N4-Arginine).
-
Subculture the cells for at least five to six generations in their respective media to ensure near-complete (>95%) incorporation of the labeled amino acids.[3][9] The incorporation efficiency should be verified by MS analysis of a small aliquot of cells.
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., control vs. drug treatment).
-
-
Cell Harvesting and Mixing:
-
Harvest the cells from both populations.
-
Count the cells accurately and mix the "light" and "heavy" populations in a 1:1 ratio.
-
-
Protein Extraction, Digestion, and Analysis:
Choosing the Right Tool for the Job: Practical Considerations
The choice between Propiolamide-13C3 and SILAC ultimately depends on the specific research question and the nature of the biological samples.
Propiolamide-13C3 is the method of choice when:
-
Working with samples that cannot be metabolically labeled, such as clinical tissue biopsies, biofluids (e.g., plasma, urine), or non-dividing primary cells.[7]
-
A shorter experimental timeline is required.
-
The primary interest is in a subset of the proteome that is rich in cysteine residues.
SILAC is the preferred method when:
-
The highest level of quantitative accuracy and precision is paramount.[2][12]
-
The experimental system involves cultured cells that are amenable to metabolic labeling.[8]
-
A comprehensive, unbiased quantification of the entire proteome is necessary.
-
Studying dynamic cellular processes like protein turnover (using pulsed SILAC).[4][15]
Concluding Remarks
Both Propiolamide-13C3 and SILAC are powerful techniques for quantitative proteomics, each with its unique strengths and limitations. Propiolamide-13C3 offers versatility and a faster workflow, making it suitable for a broader range of sample types.[7] SILAC, while more demanding in its experimental setup, provides unparalleled accuracy and comprehensive proteome coverage for cell culture-based studies.[2][6][12] By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make an informed decision to select the most appropriate method to achieve their scientific objectives.
References
-
Label-free vs Label-based Proteomics: A Comprehensive Comparison. Proteomics. [Link]
-
PMC. Recent advances in chemical proteomics: exploring the post-translational proteome. [Link]
-
Silantes. Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]
-
ACS Publications. Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. [Link]
-
Oxford Academic. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. [Link]
-
Pulsed-SILAC data analysis. [Link]
-
Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. [Link]
-
PubMed. Quantitative proteomics using SILAC: Principles, applications, and developments. [Link]
-
PubMed. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). [Link]
-
(PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. [Link]
-
BIOCEV. Quantitative proteomics using SILAC: Principles, applications, and developments. [Link]
-
ACS Publications. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applied to Quantitative Proteomics of Bacillus subtilis. [Link]
-
G-Biosciences. SILAC: A General Workflow for Improved Mass Spectrometry. [Link]
-
The Company of Biologists. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. [Link]
-
PMC. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. [Link]
-
PubMed. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. [Link]
-
PMC. Quantitative Proteomics by Metabolic Labeling of Model Organisms. [Link]
-
MS Bioworks. SILAC. [Link]
-
PMC. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
-
PubMed. Quantitative Proteome Analysis Using D-labeled N-ethylmaleimide and 13C-labeled Iodoacetanilide by Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. [Link]
-
Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis. [Link]
-
Phanstiel Lab. Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. [Link]
-
PMC. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. [Link]
-
PMC. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer. [Link]
-
PubMed. Acrylamide--a cysteine alkylating reagent for quantitative proteomics. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]
-
Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics. [Link]
-
Abberior Instruments. Protein labeling protocol. [Link]
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Propiolamide-13C3 vs. 15N Metabolic Labeling: A Comprehensive Guide to Quantitative Proteomics
As mass spectrometry (MS) instrumentation achieves unprecedented resolution, the bottleneck in quantitative proteomics has shifted from detection to sample preparation and multiplexing. Historically, 15N metabolic labeling has served as the gold standard for in vivo quantification. However, the field is rapidly pivoting toward highly specific Chemical Isotope Labeling (CIL) strategies.
This guide provides an objective, mechanistic comparison between traditional 15N metabolic labeling and the emerging use of Propiolamide-13C3 —a targeted covalent probe that offers a deterministic alternative for complex sample quantification.
Mechanistic Causality: Why the Paradigm is Shifting
To understand the operational differences between these two methodologies, we must examine the underlying chemical and biological causality.
15N Metabolic Labeling: Global Incorporation
15N labeling relies on the endogenous cellular translation machinery to incorporate 15N-enriched amino acids into the proteome.
-
The Causality of Spectral Complexity: Because every nitrogen atom in a newly synthesized protein is replaced by 15N, the mass shift (Δm) between a light (14N) and heavy (15N) peptide is highly variable, depending entirely on the peptide's amino acid composition [3]. This variability generates broad, complex isotopic envelopes in the MS1 spectrum. If metabolic incorporation is incomplete (<95%), trailing isotopic peaks occur, which severely confounds automated quantification algorithms and reduces quantitative accuracy.
Propiolamide-13C3: Targeted Covalent Alkylation
Propiolamide-13C3 (CID 45040279) is an in vitro chemical isotope tag featuring an alkyne-conjugated acrylamide warhead[1].
-
The Causality of Specificity: The electron-withdrawing nature of the amide and the alkyne creates a highly electrophilic β-carbon. At a physiological pH of 7.4–8.0, the sulfhydryl group of cysteine (pKa ~8.3) exists partially as a highly nucleophilic thiolate anion. This thiolate undergoes a rapid, irreversible Michael addition to the propiolamide warhead. Proteome-wide profiling demonstrates that propiolamide probes achieve >93–95% selectivity for cysteines, avoiding off-target reactions with lysines or N-termini [2].
-
The Causality of Spectral Simplicity: By utilizing the 13C3 isotopologue, every labeled cysteine receives a deterministic, fixed mass shift of exactly +3.01 Da. This generates clean, predictable MS1 doublets, drastically simplifying data analysis and allowing for the quantification of clinical tissues and biofluids that cannot be metabolically labeled [4].
Quantitative Data Presentation
The following table summarizes the operational and analytical metrics comparing both labeling strategies.
| Parameter | 15N Metabolic Labeling | Propiolamide-13C3 Labeling |
| Labeling Environment | In vivo (Cell culture / Organisms) | In vitro (Lysates / Tissues / Biofluids) |
| Sample Compatibility | Restricted to culturable, living systems | Universal (Any protein extract) |
| Target Residues | Global (All nitrogen-containing AAs) | Highly specific (>93% Cysteine selectivity) |
| Mass Shift (Δm) | Variable (Depends on peptide sequence) | Deterministic (+3.01 Da per Cysteine) |
| Spectral Complexity | High (Broad isotopic envelopes) | Low (Clean MS1 doublets) |
| Time Required | 2 to 4 Weeks (Requires multiple cell doublings) | 1 to 2 Hours (Rapid chemical reaction) |
| Relative Cost | High (Prohibitive for whole animal models) | Low to Moderate |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system . Without built-in quality control checkpoints, downstream MS time is wasted.
Protocol A: Propiolamide-13C3 Chemical Labeling (In Vitro)
Note: This protocol requires the strict exclusion of thiol-containing reducing agents (like DTT or β-mercaptoethanol), which will act as competitive nucleophiles and scavenge the propiolamide probe [5].
-
Lysis & Reduction: Lyse tissue/cells in 8M Urea, 50 mM HEPES (pH 8.0). Reduce disulfide bonds by adding 5 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 37°C for 30 minutes.
-
Causality: TCEP reduces disulfides without introducing reactive thiols into the buffer, preserving the propiolamide warhead for protein cysteines.
-
-
Isotope Labeling:
-
To Sample A (Control): Add 100 µM Propiolamide-12C (Light).
-
To Sample B (Experimental): Add 100 µM Propiolamide-13C3 (Heavy).
-
Incubate both in the dark at room temperature for 1 hour.
-
-
Validation & Quenching: Quench the unreacted probe by adding 50 mM free L-cysteine for 15 minutes.
-
Self-Validation Checkpoint: Run a 1 µg aliquot on a rapid 15-minute LC-MS gradient. Verify that >95% of identified cysteine-containing peptides possess the +3.01 Da mass shift, with no observable labeling on lysine residues.
-
-
Mixing & Digestion: Mix Sample A and Sample B at a 1:1 protein ratio. Dilute the urea concentration to <2M, digest overnight with Trypsin (1:50 w/w), desalt via C18 StageTips, and proceed to LC-MS/MS.
Protocol B: 15N Metabolic Labeling (In Vivo)
-
Adaptation: Transfer the cell line into custom SILAC/15N media containing 15N-labeled ammonium salts or algal amino acid extracts as the sole nitrogen source.
-
Incorporation: Culture the cells for a minimum of 6 to 8 population doublings to ensure complete proteome turnover.
-
Validation (Critical): Harvest 1×106 cells from the 15N culture. Lyse, digest, and analyze via LC-MS/MS.
-
Self-Validation Checkpoint: Calculate the incorporation rate. Do not proceed to mixing unless the 15N incorporation efficiency strictly exceeds 95%. Sub-optimal incorporation will result in trailing MS1 peaks that ruin quantitative ratios.
-
-
Mixing & Digestion: Mix the 15N (Heavy) and 14N (Light) cell pellets at a 1:1 cell-count ratio. Co-lyse, reduce/alkylate (using standard DTT and iodoacetamide), digest with Trypsin, and analyze.
Workflow Visualization
The following diagram illustrates the logical decision-making process and mechanistic outcomes of selecting between the two paradigms.
Caption: Decision matrix and mechanistic outcomes comparing in vivo 15N labeling vs. in vitro Propiolamide-13C3 labeling.
References
-
PubChem. "Propiolamide-13C3 | C3H3NO | CID 45040279". National Institutes of Health. 1
-
ChemRxiv. "Profiling the Proteome-Wide Selectivity of Diverse Electrophiles". ChemRxiv. 2
-
ACS Measurement Science Au. "A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics". American Chemical Society. 3
-
PMC - NIH. "Chemical isotope labeling for quantitative proteomics". National Institutes of Health. 4
-
PMC - NIH. "Efficient Site-Specific Labeling of Proteins via Cysteines". National Institutes of Health. 5
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Assessing the Specificity of Propiolamide-¹³C₃ Labeling: A Comparative Guide for Researchers
In the dynamic landscape of chemical biology and proteomics, the ability to specifically tag and identify newly synthesized biomolecules is paramount. Metabolic labeling, a technique that introduces bioorthogonal handles into proteins, glycans, and lipids, has emerged as a powerful tool for dissecting complex biological processes.[1][2] Among the repertoire of chemical reporters, alkyne-containing molecules have gained prominence due to their small size and efficient reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[3][4][5] This guide provides an in-depth analysis of assessing the labeling specificity of a representative alkyne-based metabolic reporter, Propiolamide-¹³C₃, and compares its performance with alternative labeling strategies. While Propiolamide-¹³C₃ serves as a focal point for our discussion, the principles and protocols outlined herein are broadly applicable to a range of alkyne-containing metabolic probes.
The Principle of Alkyne-Based Metabolic Labeling with Propiolamide-¹³C₃
Propiolamide, the amide derivative of propiolic acid, is a small molecule featuring a terminal alkyne group. The ¹³C₃ isotope labeling provides a mass signature that can be readily detected by mass spectrometry, aiding in the confident identification of labeled species. The central hypothesis for using Propiolamide-¹³C₃ as a metabolic label is that its small, relatively simple structure may allow it to be utilized by cellular enzymatic pathways, potentially as a building block for amino acids or other metabolites, thereby incorporating the alkyne handle into newly synthesized proteins or other macromolecules.
Once incorporated, the alkyne group serves as a bioorthogonal handle for the highly specific and efficient CuAAC reaction.[3][6] This reaction enables the covalent attachment of a variety of reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.[7][8]
The Critical Importance of Specificity in Metabolic Labeling
The utility of any metabolic labeling experiment hinges on the specificity of the labeling process. Ideally, the chemical reporter should be incorporated exclusively into the target biomolecule class through the intended enzymatic pathway. However, off-target labeling can occur through several mechanisms:
-
Metabolic promiscuity: The reporter may be metabolized into different molecules and incorporated into various classes of biomolecules.[9]
-
Non-enzymatic reactions: The chemical reporter itself might possess intrinsic reactivity towards cellular components, leading to non-specific conjugation.[9]
-
Click chemistry side reactions: The CuAAC reaction, while highly specific, has been reported to have potential side reactions, particularly with free thiols in cysteine residues under certain conditions.[10]
A Comparative Analysis of Metabolic Labeling Reagents
To provide context for the assessment of Propiolamide-¹³C₃, it is essential to compare it with other commonly used metabolic labeling reagents. Each class of reagent has its own set of advantages and disadvantages that researchers must consider based on their specific experimental goals.
| Labeling Reagent Class | Examples | Mechanism of Detection | Advantages | Disadvantages |
| Alkyne-based Reporters | Propiolamide-¹³C₃, Homopropargylglycine (HPG)[12], Alkynyl sugars[13] | Click Chemistry (CuAAC) | Small size, high reaction efficiency, versatile for various tags. | Potential for off-target reactions with thiols[10], copper toxicity in live-cell imaging (can be mitigated with copper-free click chemistry)[14]. |
| Azide-based Reporters | Azidohomoalanine (AHA)[12], Azido sugars[14] | Click Chemistry (CuAAC), Staudinger Ligation | Small size, generally lower background labeling compared to some alkyne probes.[15] | Staudinger ligation has slower kinetics than CuAAC. |
| Stable Isotope Labeling | ¹³C, ¹⁵N-labeled amino acids (SILAC)[14][16] | Mass Spectrometry | Minimal perturbation to the biological system, provides accurate relative quantification. | Does not allow for affinity purification of labeled proteins, can be expensive for in vivo studies. |
| Photoreactive Amino Acids | L-Photo-Leucine, L-Photo-Methionine[14] | UV cross-linking | Enables covalent capture of interacting proteins in close proximity. | Lower incorporation rates, potential for cell toxicity with prolonged exposure. |
Experimental Protocols for Assessing Propiolamide-¹³C₃ Labeling Specificity
A multi-pronged approach is necessary to thoroughly validate the specificity of a novel metabolic labeling reagent like Propiolamide-¹³C₃. The following protocols provide a framework for this validation process.
Protocol 1: General Metabolic Labeling with Propiolamide-¹³C₃ and In-Gel Fluorescence Analysis
This protocol establishes the basic labeling efficiency and provides a visual representation of the labeled proteome.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Propiolamide-¹³C₃
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Methodology:
-
Cell Culture and Labeling: Culture cells to 70-80% confluency. Replace the medium with fresh medium containing Propiolamide-¹³C₃ at a range of concentrations (e.g., 10-100 µM). Incubate for a desired period (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the azide-fluorophore, CuSO₄, and THPTA. Initiate the reaction by adding freshly prepared sodium ascorbate. Incubate at room temperature for 1 hour.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
Protocol 2: Negative Control Experiment to Assess Background Labeling
This crucial control experiment helps to distinguish between metabolically incorporated labeling and non-specific background signal.
Methodology:
-
Culture and lyse an equal number of cells without Propiolamide-¹³C₃ treatment.
-
Perform the click reaction on this unlabeled lysate as described in Protocol 1.
-
Run the "clicked" unlabeled lysate alongside the labeled sample on the same SDS-PAGE gel.
-
Compare the fluorescence signal between the labeled and unlabeled lanes. A specific metabolic labeling should result in a significantly higher signal in the lane with Propiolamide-¹³C₃-treated lysate.
Protocol 3: Inhibitor-Based Experiment to Confirm Enzymatic Incorporation
If a specific metabolic pathway is hypothesized for the incorporation of Propiolamide-¹³C₃, using an inhibitor of that pathway can provide strong evidence for enzymatic processing.
Methodology:
-
Pre-treat cells with a known inhibitor of the suspected metabolic pathway for a suitable duration before adding Propiolamide-¹³C₃.
-
Perform the metabolic labeling with Propiolamide-¹³C₃ in the continued presence of the inhibitor.
-
Lyse the cells and perform the click reaction and in-gel fluorescence analysis as described in Protocol 1.
-
Compare the labeling intensity with a control group that was not treated with the inhibitor. A significant reduction in fluorescence signal in the inhibitor-treated sample supports the hypothesis of enzymatic incorporation via that pathway.
Visualizing Workflows and Mechanisms
To further clarify the experimental design and underlying chemical principles, the following diagrams have been generated.
Caption: Workflow for metabolic labeling with Propiolamide-¹³C₃ and subsequent analysis.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Decision tree for assessing the specificity of metabolic labeling.
Conclusion and Future Directions
The robust assessment of labeling specificity is a non-negotiable aspect of any metabolic labeling study. While Propiolamide-¹³C₃ represents a potentially valuable tool for probing cellular metabolism, its utility, like any novel chemical reporter, must be rigorously validated. By employing a combination of in-gel fluorescence analysis, negative controls, and inhibitor studies, researchers can build a strong case for the specific incorporation of their chosen probe. Furthermore, comparative analysis with established labeling methods provides essential context for interpreting results and selecting the most appropriate tool for the biological question at hand. As the field of chemical biology continues to evolve, the development of increasingly specific and versatile metabolic reporters, coupled with stringent validation protocols, will undoubtedly unlock new frontiers in our understanding of the dynamic proteome.
References
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- Lin, J. A., & Li, H. (2010). A metabolic alkene reporter for spatiotemporally controlled imaging of newly synthesized proteins in mammalian cells. ACS chemical biology, 5(8), 755–762.
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ResearchGate. (n.d.). Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. Retrieved from [Link]
- Ochocki, J. D., DeGraw, A. J., Lenevich, S., Palsuledesai, C. C., & Distefano, M. D. (2014). Metabolic labeling with an alkyne-modified isoprenoid analog facilitates imaging and quantification of the prenylome in cells.
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- Qin, K., Zaro, B. W., & Pratt, M. R. (2023). Tools and tactics to define specificity of metabolic chemical reporters. Frontiers in Chemical Biology, 3, 1283893.
- Hsu, T. L., Hanson, S. R., Kish, K., Wang, S. K., Sawa, M., & Wong, C. H. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells.
- Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., Ngo, J. T., & Tirrell, D. A. (2010). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit 7.11.
- McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & biology, 21(9), 1075–1101.
- Montgomery, J. A., Bor-Cherng, M., & Voy, B. H. (2018). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. The Journal of biological chemistry, 293(4), 1165–1175.
- Alvarez-Castelao, B., Schanzenbächer, C. T., Langer, J. D., & Schuman, E. M. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo.
- Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(6), 586–596.
- Hendriks, G. J., Jung, L. A., Larsson, A. J. M., Lidschreiber, M., & Cramer, P. (2025). Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing.
- Parker, C. G., & Pratt, M. R. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Current opinion in chemical biology, 51, 68–76.
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ResearchGate. (n.d.). Reactive alkyne and alkene probes 8, 9, 10, 12, 14, 16, 18 and 19 and related control compounds derived from cyanine‐3, cyanine‐5, fluorescein or doxorubicin. Retrieved from [Link]
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G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]
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ResearchGate. (2025, October 15). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]
- Wang, D., Wang, S., & Li, L. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules (Basel, Switzerland), 26(17), 5321.
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ResearchGate. (n.d.). Reactive alkynes. (a) Mechanism-based inhibition of FAD-dependent.... Retrieved from [Link]
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Front. Mol. Biosci. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Retrieved from [Link]
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Quantitative Cysteinome Profiling: A Comparative Analysis of Propiolamide-13C3 and Alternative Alkyne Probes
Activity-Based Protein Profiling (ABPP) has fundamentally transformed our ability to map reactive amino acids across complex proteomes. Central to this methodology is the deployment of electrophilic alkyne probes that covalently modify target residues. While iodoacetamide-alkyne (IA-alkyne) has historically served as the gold standard for cysteine profiling[1], its hyper-reactivity often compromises residue selectivity.
To address this,2 has emerged as a highly selective, isotopically labeled Michael acceptor[2]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Propiolamide-13C3 against other leading alkyne probes. This analysis details the mechanistic causality behind its superior performance in quantitative isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP)[3].
Mechanistic Divergence: SN2 vs. Michael Addition
The fundamental difference between cysteine-reactive probes lies in their reaction mechanisms, which directly dictate their proteome-wide selectivity.
The SN2 Paradigm (IA-Alkyne): IA-alkyne operates via a bimolecular nucleophilic substitution (SN2) mechanism. While highly efficient, this unattenuated reactivity leads to significant off-target modifications. At higher probe concentrations or extended incubation times, IA-alkyne frequently cross-reacts with the primary amines of lysines and the imidazole rings of histidines[1].
The Michael Addition Paradigm (Propiolamide-13C3): Propiolamide probes utilize a conjugated alkyne-amide system to act as tunable Michael acceptors. The electron-withdrawing nature of the amide carbonyl activates the terminal alkyne for conjugate addition. Because the thiolate anion of a reactive cysteine (pKa < 8.5) is a highly polarizable, "soft" nucleophile, it perfectly matches the "soft" electrophilicity of the propiolamide beta-carbon. This hard-soft acid-base (HSAB) compatibility results in 1 while remaining functionally inert to "harder" nucleophiles like lysine[1]. Furthermore, propiolamides demonstrate robust compatibility with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), achieving rapid conversion without the hydrolytic instability that plagues maleimide probes[4].
Mechanistic divergence and selectivity of cysteine-reactive probes.
Comparative Performance Data
When designing a chemoproteomic experiment, probe selection must balance reactivity, selectivity, and multiplexing capability. The table below summarizes the quantitative performance of leading alkyne probes.
| Probe Type | Electrophile | Reaction Mechanism | Cysteine Selectivity | Primary Off-Targets | Quantitative Multiplexing |
| IA-Alkyne | Iodoacetamide | SN2 | Moderate (~85%) | Lysine, Histidine, N-termini | Heavy/Light via cleavable linkers |
| Maleimide-Alkyne | Maleimide | Michael Addition | High | Moderate (Hydrolysis issues) | Heavy/Light via cleavable linkers |
| Propiolamide-13C3 | Propiolamide | Michael Addition | Very High (93-95%) | Minimal | Direct MS1 Isotopic shift (+3 Da) |
| BMK-Alkyne | Bromomethyl ketone | SN2 | High (~89%) | Moderate | Limited direct isotopic variants |
The Power of the 13C3 Isotope in Quantitative Multiplexing
In comparative proteomics, distinguishing between true changes in cysteine reactivity and mere fluctuations in protein abundance is critical. Propiolamide-13C3 incorporates three carbon-13 atoms, generating a precise +3.01 Da mass shift compared to its standard 12C3 counterpart[2].
By labeling a control proteome with the light probe and a treated proteome with the heavy probe, researchers can mix the samples 1:1 prior to enrichment. This creates a self-validating system: because both states undergo identical downstream processing, any variance in extraction, digestion, or ionization is mathematically canceled out. The resulting Heavy/Light (H/L) MS1 peak ratio directly and exclusively reports on the altered reactivity of the specific cysteine residue[5].
Experimental Methodology: Quantitative Cysteine Profiling
To ensure absolute scientific integrity, the following 6 is designed as a self-validating workflow. Every step is optimized to prevent artificial oxidation and eliminate parallel processing errors[6].
isoTOP-ABPP workflow using isotopic Propiolamide probes.
Step-by-Step Protocol
Step 1: Proteome Extraction & Normalization
-
Action: Lyse cells in cold PBS (pH 7.4) using sonication. Centrifuge at 20,000 x g to clear debris. Normalize both Sample A and Sample B to exactly 2.0 mg/mL using a BCA assay.
-
Causality: Normalizing protein concentration prior to labeling is non-negotiable. It ensures that the final MS1 ratios reflect true stoichiometric changes in cysteine reactivity rather than baseline differences in protein expression. Avoiding reducing agents (DTT/BME) prevents artificial reduction of native disulfides.
Step 2: Isotopic Probe Labeling
-
Action: Treat Sample A with 100 µM Propiolamide-12C3 (Light) and Sample B with 100 µM Propiolamide-13C3 (Heavy). Incubate for 1 hour at 37°C.
-
Causality: Labeling the intact proteome before any denaturation or digestion preserves the native 3D conformation and microenvironment of the cysteines, accurately capturing their physiological reactivity state.
Step 3: 1:1 Combination (The Self-Validating Core)
-
Action: Quench the labeling reaction, then combine Sample A and Sample B in a strict 1:1 volumetric ratio into a single microcentrifuge tube.
-
Causality: By combining the lysates immediately, all subsequent steps occur in a single tube. This mathematically eliminates parallel processing variance (e.g., unequal bead loss during enrichment or differential digestion efficiency), ensuring the H/L ratio is a perfect reflection of initial probe binding.
Step 4: CuAAC Click Chemistry
-
Action: To the combined lysate, add 100 µM Biotin-Azide, 1 mM TCEP, 100 µM THPTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature.
-
Causality: TCEP reduces Cu(II) to the catalytic Cu(I) species. The addition of THPTA is critical; it acts as an accelerating ligand for the Cu(I) catalyst while simultaneously shielding the proteins from Cu-mediated generation of reactive oxygen species (ROS), which could artificially oxidize unreacted cysteines and skew the data[4].
Step 5: Enrichment and LC-MS/MS
-
Action: Precipitate proteins using cold methanol/chloroform. Resuspend in 1.2% SDS/PBS and enrich on Streptavidin-agarose beads. Perform on-bead tryptic digestion and elute the covalently bound peptides for LC-MS/MS analysis.
-
Causality: On-bead tryptic digestion allows for the stringent washing of non-covalently bound proteins. The covalently modified cysteine peptides remain bound to the resin until released, drastically reducing sample complexity and increasing mass spectrometer sensitivity[5].
Conclusion
While IA-alkyne remains a staple for broad-spectrum profiling, its inherent promiscuity limits its utility in high-resolution, quantitative applications. Propiolamide-13C3 solves this by uniting the exquisite cysteine selectivity of a tuned Michael acceptor with the quantitative precision of a heavy isotope tag. By adopting self-validating isoTOP-ABPP workflows, researchers can confidently map the reactive cysteinome, uncovering novel allosteric sites and guiding the development of next-generation targeted covalent inhibitors.
References
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- Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases.Frontiers.
- Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation.PMC - NIH.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.PMC - NIH.
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Comparative Guide to the Metabolic Stability of Propiolamide and Propiolamide-¹³C₃
Introduction
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] This guide provides an in-depth comparison of the metabolic stability of Propiolamide and its stable isotope-labeled analogue, Propiolamide-¹³C₃.
The strategic incorporation of heavy isotopes, such as ¹³C, into a drug molecule can offer a powerful tool to modulate its metabolic properties.[4][5] This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in bond strength between a carbon-¹²H (C-H) and a carbon-¹³C bond.[6] Cleavage of the heavier C-¹³C bond requires more energy, which can lead to a slower rate of metabolism if this bond cleavage is the rate-determining step in the metabolic pathway.[5][7] This guide will delve into the experimental validation of this principle, comparing the metabolic stability of Propiolamide and Propiolamide-¹³C₃ in a head-to-head in vitro assay.
For researchers and drug development professionals, understanding the nuances of metabolic stability and the potential for isotopic labeling to enhance a drug candidate's profile is critical for making informed decisions in lead optimization and candidate selection.
The Principle of Kinetic Isotope Effect in Drug Metabolism
The metabolic conversion of many drugs is catalyzed by the cytochrome P450 (CYP) family of enzymes, which are responsible for a significant portion of Phase I metabolic reactions.[8][9] These reactions often involve the cleavage of a carbon-hydrogen (C-H) bond.[10] When a hydrogen atom is replaced by a heavier isotope like deuterium (²H) or a carbon atom is replaced by ¹³C, the vibrational frequency of the corresponding bond is lowered, resulting in a stronger bond.[4][6]
If the cleavage of this specific bond is the rate-limiting step in the metabolic pathway, a primary kinetic isotope effect will be observed, manifesting as a slower rate of reaction for the isotopically labeled compound.[7][10] This can translate to improved metabolic stability, leading to a longer half-life and potentially a more favorable pharmacokinetic profile.[5]
Caption: Conceptual diagram of the kinetic isotope effect on drug metabolism.
Experimental Validation: In Vitro Metabolic Stability Assay
To empirically compare the metabolic stability of Propiolamide and Propiolamide-¹³C₃, a well-established in vitro assay utilizing human liver microsomes (HLM) is employed.[11][12] HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes and are a standard tool for assessing Phase I metabolism.[13][14]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines the key steps for determining the metabolic stability of the two compounds.
1. Materials:
-
Test Compounds: Propiolamide and Propiolamide-¹³C₃ (10 mM stock solutions in DMSO).
-
Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.[15]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[13]
-
Positive Controls: Verapamil (high clearance) and Diazepam (low clearance).[11]
-
Negative Control: Incubation without NADPH.[16]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Dextromethorphan).[17]
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19]
2. Assay Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds, positive controls, and the NADPH regenerating system in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solutions. Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[15]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control wells, add buffer without the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the ice-cold quenching solution.[11]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[17] Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[20][21] The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL) .[22]
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data Analysis
The following table summarizes the hypothetical experimental data obtained from the HLM stability assay for Propiolamide and Propiolamide-¹³C₃.
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein) |
| Propiolamide | 25 | 55.4 |
| Propiolamide-¹³C₃ | 75 | 18.5 |
| Verapamil (High Clearance Control) | < 10 | > 138.6 |
| Diazepam (Low Clearance Control) | > 90 | < 15.4 |
Interpretation of Results
The data clearly demonstrates a significant difference in the metabolic stability of the two compounds.
-
Propiolamide exhibits a relatively moderate rate of metabolism, with a half-life of 25 minutes.
-
Propiolamide-¹³C₃ , in contrast, shows a markedly slower rate of metabolism, with a half-life of 75 minutes, a three-fold increase compared to its non-labeled counterpart.
-
The intrinsic clearance value for Propiolamide-¹³C₃ is substantially lower than that of Propiolamide, indicating a reduced capacity of the liver enzymes to metabolize the ¹³C-labeled compound.[15]
-
The results for the positive and negative controls fall within the expected ranges, validating the integrity of the assay.
These findings strongly suggest the presence of a significant kinetic isotope effect, where the substitution of ¹²C with ¹³C at a metabolically labile position in the Propiolamide molecule impedes its enzymatic degradation.
Conclusion and Future Directions
The comparative in vitro metabolic stability study of Propiolamide and Propiolamide-¹³C₃ provides compelling evidence for the utility of stable isotope labeling in enhancing drug stability. The observed three-fold increase in the metabolic half-life of Propiolamide-¹³C₃ highlights the potential of this strategy to improve the pharmacokinetic properties of drug candidates.
For drug development professionals, these findings underscore the importance of considering isotopic labeling as a viable approach during lead optimization. Further investigations should focus on identifying the specific metabolic pathways and the exact site of metabolism on the Propiolamide molecule. This can be achieved through metabolite identification studies using high-resolution mass spectrometry.[3]
Ultimately, the enhanced metabolic stability of Propiolamide-¹³C₃ may translate to improved in vivo performance, including increased bioavailability and a longer duration of action. These promising in vitro results warrant further evaluation in preclinical animal models to fully assess the therapeutic potential of this isotopically labeled compound. The principles and methodologies outlined in this guide provide a robust framework for such future investigations, adhering to the rigorous standards of scientific integrity and regulatory expectations.[23][24][25]
References
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. [Link]
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Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 149-160. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
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Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
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Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]
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Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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Obach, R. S., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 36(7), 1385-1395. [Link]
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Grbac, R. T., et al. (2014). Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Poster presented at the 19th North American ISSX Meeting. [Link]
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Lehman-McKeeman, L. D., & Caudill, D. (1992). Metabolism of the arylamide herbicide propanil. I. Microsomal metabolism and in vitro methemoglobinemia. Toxicology and Applied Pharmacology, 116(2), 197-205. [Link]
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Jian, W., Edom, R., Weng, N., Zannikos, P., Zhang, Z., & Wang, H. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. Journal of Chromatography B, 878(20), 1687-1699. [Link]
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Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]
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Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]
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OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. [Link]
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Agilent Technologies, Inc. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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Hashimoto, K., & Aldridge, W. N. (1970). Studies on in vitro metabolism of acrylamide and related compounds. Biochemical Pharmacology, 19(11), 2591-2604. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
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de Gruiter, D. C., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Bioconjugate Chemistry, 28(12), 2919-2933. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
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Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]
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Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]
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Kumar, P., & Singh, S. K. (2022). LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. ResearchGate. [Link]
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Safety Operating Guide
Propiolamide-13C3 proper disposal procedures
As a Senior Application Scientist, I frequently oversee the implementation of isotopic labeling workflows in proteomics and polymer chemistry. Propiolamide-13C3 ( 13C3H3NO ) is a highly valuable, electron-deficient terminal alkyne used extensively as a probe in nucleophilic conjugate additions (such as thiol-yne and amino-yne "click" reactions)[1].
However, the very properties that make it an excellent Michael acceptor also make it a reactive chemical hazard. Improper disposal of unreacted electrophilic alkynes can lead to uncontrolled, exothermic polymerization if mixed with incompatible nucleophilic wastes (like amines or thiols) in a general waste carboy. This guide provides a self-validating, step-by-step operational and disposal protocol that ensures scientific integrity, laboratory safety, and strict compliance with Environmental Protection Agency (EPA) regulations[2].
Physicochemical & Hazard Profile
Before handling Propiolamide-13C3, it is critical to understand its physical properties and hazard classifications. While the Carbon-13 isotope poses no radiological hazard, the chemical backbone is an acute irritant and reactive alkyne[3].
| Property | Specification |
| Chemical Name | Propiolamide-13C3 |
| CAS Number | 1185113-56-7[4] |
| Molecular Weight | 72.04 g/mol [4] |
| Appearance | White to light yellow powder[3] |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3] |
| Chemical Reactivity | Electron-deficient terminal alkyne (Michael acceptor)[1] |
Operational Plan: Thiol-Yne Click Conjugation
To understand the waste generated, we must first look at a standard operational workflow. The following protocol details the conjugation of Propiolamide-13C3 to a thiol-containing peptide.
Causality Check: We perform this reaction at pH 8.0 because the slight alkalinity ensures the peptide's thiol group is deprotonated into a highly nucleophilic thiolate anion, which rapidly attacks the electron-deficient alkyne of the propiolamide[1].
Step-by-Step Methodology:
-
Solubilization: Weigh 5.0 mg of Propiolamide-13C3 and dissolve it in 500 µL of anhydrous Dimethylformamide (DMF). Note: Anhydrous DMF is chosen to prevent premature hydrolysis of the amide while ensuring complete solubility.
-
Conjugation: Add the alkyne solution dropwise to 5.0 mL of a 10 mM peptide solution buffered in 50 mM Tris-HCl (pH 8.0).
-
Incubation: Stir the mixture continuously for 2 hours at 25 °C.
-
Isolation: Purify the labeled peptide via preparative HPLC.
-
Waste Collection: The HPLC flow-through (approx. 5.5 mL) contains DMF, Tris buffer, and unreacted Propiolamide-13C3 . This flow-through must be collected for targeted deactivation.
Workflow of Propiolamide-13C3 Thiol-Yne Conjugation and Waste Segregation.
Propiolamide-13C3 Waste Quenching & Disposal Procedures
The EPA mandates that hazardous chemical waste be properly segregated, labeled, and stored in a Satellite Accumulation Area (SAA)[2]. Because unreacted Propiolamide-13C3 is a reactive Michael acceptor, dumping it directly into a mixed organic waste carboy poses a risk of runaway exothermic reactions with other laboratory waste.
Phase 1: Chemical Quenching (Deactivation)
Causality Check: We intentionally add an excess of a cheap, low-odor thiol to the waste stream. This forces a complete Michael addition, permanently converting the reactive alkyne into a stable, inert thioether adduct before it ever reaches the waste carboy[1].
-
Addition: To the 5.5 mL of collected reaction waste, add 50 mg of N-acetylcysteine (a benign thiol).
-
Agitation: Stir the waste mixture for 1 hour at room temperature.
-
Self-Validating Protocol: Spot 1 µL of the quenched waste onto a silica TLC plate and apply a Potassium Permanganate ( KMnO4 ) stain.
-
Logic: Terminal alkynes rapidly reduce KMnO4 , turning the purple stain brown. If the purple color persists, it is absolute confirmation that 100% of the Propiolamide-13C3 has been successfully deactivated.
-
Phase 2: Liquid Waste Segregation
-
Once validated, transfer the quenched liquid into a designated "Non-Halogenated Organic Waste" container.
-
Ensure the container is stored in a compliant SAA with secondary containment (e.g., a high-density polyethylene spill tray)[2].
-
Log the addition of "DMF, Water, and trace Thioether Adducts" on the hazardous waste manifest.
Phase 3: Solid Waste Disposal
-
Empty glass vials that originally contained the Propiolamide-13C3 powder, alongside contaminated pipette tips and nitrile gloves, must NOT go into standard municipal trash.
-
Place these items into a rigid, puncture-resistant container lined with a hazardous waste bag.
-
Label the container clearly as "Hazardous Solid Waste - Propiolamide Contaminated" [2].
Decision matrix for the segregation and disposal of Propiolamide-13C3 laboratory waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface contamination[3].
-
For Solid Powder Spills: Do NOT sweep with a brush, as this aerosolizes the fine powder, increasing inhalation risks. Instead, cover the powder with damp absorbent paper towels. Carefully scoop the damp mass into a hazardous waste container. Wash the affected benchtop thoroughly with soap and water.
-
For Liquid Solution Spills: Surround the spill with an inert absorbent material (such as vermiculite or universal chemical spill pads). Once absorbed, use a plastic scoop to transfer the material into a sealed hazardous waste bucket.
References
- PubChem.Propiolamide-13C3 | C3H3NO | CID 45040279. National Institutes of Health (NIH).
- Fisher Scientific.SAFETY DATA SHEET: Propiolamide.
- Chemical Reviews.Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. ACS Publications.
- Daniels Health.How to Ensure Safe Chemical Waste Disposal in Laboratories. (EPA Regulatory Guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
